molecular formula C9H18O2 B1582654 Iso-Butyl-2-Methylbutyrate CAS No. 2445-67-2

Iso-Butyl-2-Methylbutyrate

Cat. No.: B1582654
CAS No.: 2445-67-2
M. Wt: 158.24 g/mol
InChI Key: NWZQCEQAPBRMFX-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-methylbutanoate is a fatty acid ester.
Isobutyl 2-methylbutyrate is a natural product found in Myrtus communis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 2-methylbutanoate
Source PubChem
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InChI

InChI=1S/C9H18O2/c1-5-8(4)9(10)11-6-7(2)3/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZQCEQAPBRMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862945
Record name Butanoic acid, 2-methyl-, 2-methylpropyl ester
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2445-67-2
Record name Isobutyl 2-methylbutyrate
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Record name Isobutyl 2-methylbutyrate
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Record name Butanoic acid, 2-methyl-, 2-methylpropyl ester
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Record name Butanoic acid, 2-methyl-, 2-methylpropyl ester
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Record name Isobutyl 2-methylbutyrate
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Record name ISOBUTYL 2-METHYLBUTYRATE
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Foundational & Exploratory

Iso-Butyl-2-Methylbutyrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isobutyl 2-Methylbutyrate

Introduction

Isobutyl 2-methylbutyrate is a fatty acid ester recognized for its characteristic fruity and sweet aroma.[1] This colorless liquid is a significant component in the flavor and fragrance industries, valued for its ability to impart notes of apple, pear, and other tropical fruits.[2][3] This technical guide provides a comprehensive overview of isobutyl 2-methylbutyrate, detailing its chemical structure, physicochemical properties, synthesis, and diverse applications for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Structure

The fundamental identity of a chemical compound lies in its structure and nomenclature. Isobutyl 2-methylbutyrate is systematically known as 2-methylpropyl 2-methylbutanoate according to IUPAC nomenclature.[4]

Molecular Structure:

The ester is formed from the condensation of 2-methylbutanoic acid and isobutanol. Its structure is characterized by a nine-carbon backbone.

G cluster_0 Synthesis Workflow A 1. Charge Reactants (2-Methylbutanoic Acid & Isobutanol) B 2. Add Acid Catalyst (e.g., H2SO4) A->B Slowly C 3. Reflux with Dean-Stark Trap (Remove Water) B->C Heat D 4. Cool Reaction Mixture C->D Reaction Complete E 5. Neutralize with NaHCO3 D->E Work-up F 6. Solvent Extraction E->F G 7. Dry and Filter F->G H 8. Fractional Distillation (Purification) G->H I Pure Isobutyl 2-Methylbutyrate H->I

Caption: Fischer Esterification Workflow for Isobutyl 2-Methylbutyrate.

Applications in Industry

The primary application of isobutyl 2-methylbutyrate is as a flavor and fragrance agent. [1][5]Its pleasant fruity aroma makes it a valuable ingredient in a wide range of consumer products.

  • Flavor Industry: It is used as a flavoring agent in beverages, candies, and baked goods to impart a fruity taste. [1]* Fragrance Industry: This ester is incorporated into perfumes, soaps, lotions, and other personal care products to add a tropical or fruity scent. [1]The recommended usage level in fragrance concentrates can be up to 5.0%. [5]* Cosmetics: It is also used in various cosmetic products for its aromatic properties. [1][6]

Safety and Handling

According to the Globally Harmonized System (GHS), isobutyl 2-methylbutyrate is classified as a flammable liquid and vapor (H226). [4][7] Precautionary Measures:

  • Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. [1]* Handling: Wear appropriate personal protective equipment (PPE), including gloves and eye protection, to prevent skin and eye contact. [1]Ensure adequate ventilation during handling to avoid inhaling vapors. [1]* Fire Safety: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. [7] A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical. [1][7]

Conclusion

Isobutyl 2-methylbutyrate is a versatile ester with significant applications in the flavor and fragrance industries. Its synthesis via Fischer esterification is a well-established and efficient process. A clear understanding of its physicochemical properties and adherence to safety protocols are paramount for its effective and safe utilization in research and commercial applications.

References

  • The Good Scents Company. (n.d.). isobutyl 2-methyl butyrate, 2445-67-2. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyl 2-methylbutyrate. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyl 2-methylbutyrate, (R)-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl butyrate, 539-90-2. Retrieved from [Link]

  • Advanced Biotech. (2025, January 24). Safety Data Sheet. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). High-Purity Methyl-2-Butyl Isobutyrate: Properties, Applications, and Benefits in Fragrance and Cosmetics. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl 2-methyl butyrate, 15706-73-7. Retrieved from [Link]

  • NIST. (n.d.). Butyl 2-methylbutanoate. Retrieved from [Link]

  • OSHA. (n.d.). ISOBUTYL ISOBUTYRATE. Retrieved from [Link]

  • Chemsrc. (n.d.). isobutyl 2-methyl butyrate | CAS#:2445-67-2. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Sweet Scent of Success: Utilizing Methyl-2-Butyl Isobutyrate in Your Fragrance Creations. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of Isobutyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Aroma Compound

Isobutyl 2-methylbutyrate, a fascinating ester with the molecular formula C₉H₁₈O₂, holds a significant position in the realm of flavor and fragrance science.[1][2] Its characteristic fruity and sweet aroma profile makes it a valuable ingredient in a wide array of consumer products, from food and beverages to cosmetics and perfumes. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core physicochemical characteristics of Isobutyl 2-methylbutyrate. Beyond a mere compilation of data, this document provides insights into the experimental methodologies used for its characterization and synthesis, empowering professionals to harness its properties with precision and confidence.

Physicochemical Profile: A Quantitative Overview

The physical and chemical properties of Isobutyl 2-methylbutyrate dictate its behavior in various applications. A thorough understanding of these characteristics is paramount for formulation development, quality control, and safety assessment.

PropertyValueSource(s)
Molecular Formula C₉H₁₈O₂[1][2]
Molecular Weight 158.24 g/mol [1]
Appearance Colorless liquid[3]
Odor Sweet, fruity[3]
Boiling Point 165.0 - 166.0 °C at 760 mmHg[3]
Melting Point Not precisely determined; liquid at room temperature
Density 0.845 - 0.870 g/cm³ at 25 °C[3]
Refractive Index 1.403 - 1.409 at 20 °C[3]
Vapor Pressure 1.895 mmHg at 25 °C (estimated)[3]
Flash Point 48.89 °C (120.00 °F) TCC[3]
Solubility in Water 136.1 mg/L at 25 °C (estimated)[3]
Solubility in Organic Solvents Soluble in alcohol[3]
LogP (o/w) 3.021 (estimated)[3]
CAS Number 2445-67-2[2]

Synthesis: The Art of Esterification

The primary route for the synthesis of Isobutyl 2-methylbutyrate is the Fischer esterification, a classic and widely used method for producing esters. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In this case, 2-methylbutanoic acid reacts with isobutanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield Isobutyl 2-methylbutyrate and water.

Experimental Protocol: Fischer Esterification of Isobutyl 2-Methylbutyrate

This protocol provides a representative procedure for the laboratory-scale synthesis of Isobutyl 2-methylbutyrate.

Materials:

  • 2-methylbutanoic acid

  • Isobutanol (2-methyl-1-propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of 2-methylbutanoic acid and a slight excess of isobutanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours to drive the reaction to completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water to remove the excess alcohol and some of the acid.

      • Saturated sodium bicarbonate solution to neutralize the remaining acid catalyst and unreacted carboxylic acid. (Caution: CO₂ evolution may cause pressure buildup).

      • Saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous layer.

  • Drying and Isolation:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Decant or filter the dried organic layer into a clean, pre-weighed round-bottom flask.

    • Remove the solvent (diethyl ether, if used for extraction) and any remaining volatile impurities using a rotary evaporator.

  • Purification (Optional): For higher purity, the crude ester can be purified by fractional distillation.

Fischer_Esterification_Workflow Reactants 1. Reactants (2-Methylbutanoic Acid + Isobutanol) Catalyst 2. Catalyst Addition (Conc. H₂SO₄) Reactants->Catalyst Mix Reflux 3. Reflux (1-2 hours) Catalyst->Reflux Heat Workup 4. Work-up (Washing with H₂O, NaHCO₃, Brine) Reflux->Workup Cool Drying 5. Drying & Isolation (Anhydrous Na₂SO₄, Rotary Evaporation) Workup->Drying Purification 6. Purification (Fractional Distillation) Drying->Purification Product Pure Isobutyl 2-Methylbutyrate Purification->Product

Caption: Workflow for the synthesis of Isobutyl 2-Methylbutyrate via Fischer Esterification.

Analytical Characterization: Ensuring Purity and Identity

A battery of analytical techniques is employed to confirm the identity, purity, and structural integrity of Isobutyl 2-methylbutyrate. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are indispensable tools in this regard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each component, acting as a molecular fingerprint.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher)

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of Isobutyl 2-methylbutyrate in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the sample into the heated GC inlet.

  • Chromatographic Separation: The sample is vaporized and carried by the helium gas through the capillary column. A temperature program is used to ramp the oven temperature, allowing for the separation of compounds based on their volatility.

  • Mass Spectrometric Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is detected, generating a mass spectrum.

  • Data Analysis: The retention time of the peak corresponding to Isobutyl 2-methylbutyrate is used for identification by comparing it to a known standard. The obtained mass spectrum is compared with a library of spectra (e.g., NIST, Wiley) for confirmation.

GCMS_Workflow Sample 1. Sample Preparation (Dilute solution) Injection 2. Injection (1 µL into GC inlet) Sample->Injection Separation 3. GC Separation (Temperature-programmed capillary column) Injection->Separation Detection 4. MS Detection (Ionization and Fragmentation) Separation->Detection Analysis 5. Data Analysis (Retention Time & Mass Spectrum) Detection->Analysis Result Identification & Purity Assessment Analysis->Result

Caption: General workflow for the GC-MS analysis of Isobutyl 2-Methylbutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR are the most common types, revealing the number of different types of protons and carbons, their chemical environments, and their connectivity.

Instrumentation:

  • NMR spectrometer (e.g., Bruker, JEOL)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg for ¹H, 20-50 mg for ¹³C) of the purified Isobutyl 2-methylbutyrate in approximately 0.6-0.7 mL of a deuterated solvent in a clean NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer's probe and acquire the ¹H and ¹³C NMR spectra.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). The chemical shifts, integration (for ¹H), and splitting patterns of the signals are then analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Instrumentation:

  • Fourier-transform infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an ATR (Attenuated Total Reflectance) accessory

Procedure (Neat Liquid on Salt Plates):

  • Sample Preparation: Place a drop of the neat liquid Isobutyl 2-methylbutyrate onto one salt plate.

  • Sandwiching: Gently place a second salt plate on top of the first to create a thin film of the liquid between the plates.

  • Data Acquisition: Place the sandwiched plates in the spectrometer's sample holder and acquire the IR spectrum.

  • Data Interpretation: The resulting spectrum will show characteristic absorption bands. For Isobutyl 2-methylbutyrate, a strong C=O stretch for the ester functional group is expected around 1735-1750 cm⁻¹, and C-O stretches will be present in the 1000-1300 cm⁻¹ region.

Applications and Safety Considerations

Isobutyl 2-methylbutyrate's pleasant fruity aroma makes it a valuable component in the flavor and fragrance industry . It is used to impart fruity notes to a variety of products, including:

  • Beverages: Fruit-flavored drinks and carbonated sodas.

  • Confectionery: Candies, chewing gum, and baked goods.

  • Cosmetics and Perfumes: Soaps, lotions, and fine fragrances.

From a safety perspective , Isobutyl 2-methylbutyrate is classified as a flammable liquid and vapor.[1] It is essential to handle this compound in a well-ventilated area and away from sources of ignition. Standard personal protective equipment, including safety glasses and gloves, should be worn to prevent skin and eye contact. For detailed safety information, the Material Safety Data Sheet (MSDS) should always be consulted.

Conclusion

This technical guide has provided a multifaceted examination of the physicochemical characteristics of Isobutyl 2-methylbutyrate. By integrating fundamental data with practical experimental protocols and an understanding of its synthesis and applications, this document aims to equip researchers and professionals with the knowledge necessary for the effective and safe utilization of this important aroma compound. The presented methodologies for synthesis and analysis serve as a foundation for further research and development in the fields of flavor chemistry, materials science, and beyond.

References

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An In-Depth Technical Guide to the Spectroscopic Characterization of Isobutyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 2-methylbutyrate (C9H18O2) is a fatty acid ester recognized for its characteristic fruity aroma, reminiscent of apple and banana.[1] This colorless liquid is utilized as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[1] Beyond its sensory applications, the precise structural elucidation of such small molecules is a cornerstone of chemical and pharmaceutical research. The unambiguous identification and characterization of isobutyl 2-methylbutyrate are paramount for quality control, metabolic studies, and as a potential biomarker.[2]

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the spectroscopic data for isobutyl 2-methylbutyrate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide delves into the theoretical underpinnings of each technique, provides detailed experimental protocols, and offers an in-depth analysis of the spectral data.

Molecular Structure

The structural formula of isobutyl 2-methylbutyrate is presented below. The numbering of the carbon and hydrogen atoms is provided for clarity in the subsequent spectroscopic analysis.

G M [C9H18O2]⁺˙ m/z = 158 frag103 [C6H11O2]⁺ m/z = 103 M->frag103 - C4H9 frag85 [C5H9O]⁺ m/z = 85 M->frag85 - OC4H9 frag57 [C4H9]⁺ m/z = 57 M->frag57 - C5H9O2 frag56 [C4H8]⁺˙ m/z = 56 M->frag56 McLafferty Rearrangement frag103->frag85 - H2O

Figure 2: Proposed fragmentation pathway for Isobutyl 2-Methylbutyrate.

  • m/z = 103: This fragment likely arises from the loss of the isobutyl radical ([C4H9]•) from the molecular ion.

  • m/z = 85: This peak can be attributed to the acylium ion ([CH3CH2CH(CH3)CO]⁺) formed by the cleavage of the C-O bond of the ester.

  • m/z = 57: This prominent peak corresponds to the stable tertiary butyl cation ([C4H9]⁺) formed from the isobutyl portion of the molecule.

  • m/z = 56: This fragment can be formed via a McLafferty rearrangement, a characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen and subsequent cleavage.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like isobutyl 2-methylbutyrate. [3]

  • Sample Preparation:

    • Prepare a dilute solution of isobutyl 2-methylbutyrate in a volatile organic solvent (e.g., hexane or dichloromethane). A typical concentration is in the range of 10-100 ppm.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Install a suitable capillary column (e.g., a non-polar DB-5ms or a slightly polar DB-WAX).

      • Set the oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250°C.

      • Set the injector temperature (e.g., 250°C) and use a split injection mode.

      • Use helium as the carrier gas with a constant flow rate.

    • Mass Spectrometer (MS):

      • Set the ion source temperature (e.g., 230°C) and the transfer line temperature (e.g., 280°C).

      • Use Electron Ionization (EI) at a standard energy of 70 eV.

      • Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.

    • The mass spectrometer will record the mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the peak corresponding to isobutyl 2-methylbutyrate in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to confirm the molecular weight and interpret the fragmentation pattern.

    • Compare the obtained spectrum with a library of known spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of isobutyl 2-methylbutyrate. The ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key ester functional group. Mass spectrometry provides the molecular weight and valuable structural information through its characteristic fragmentation pattern. The protocols and data analysis presented in this guide serve as a robust framework for researchers and scientists in the fields of chemistry and drug development for the reliable identification and characterization of this and similar small molecules.

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An In-Depth Technical Guide to the Natural Sources and Occurrence of Iso-Butyl-2-Methylbutyrate in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iso-butyl-2-methylbutyrate is a volatile organic compound that contributes significantly to the characteristic fruity and sweet aromas of numerous plants. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological relevance of this compound in the plant kingdom. It is intended for researchers, scientists, and professionals in the fields of drug development, food science, and agriculture who are interested in the chemical ecology and metabolic pathways of plant-derived secondary metabolites. This guide delves into the intricate biosynthetic route originating from amino acid catabolism, details its prevalence in various plant species with available quantitative data, and outlines state-of-the-art analytical methodologies for its detection and quantification. Furthermore, it explores the potential physiological roles of this ester in plant-insect interactions and as a response to environmental stimuli.

Introduction: The Aromatic Signature of this compound

Volatile esters are a diverse class of secondary metabolites that play a pivotal role in the aroma profiles of fruits, flowers, and vegetative tissues. Among these, this compound (C9H18O2) is a branched-chain ester recognized for its potent fruity, apple-like, and sweet aroma. Its presence, even in trace amounts, can significantly influence the sensory perception of a plant's scent and flavor. Understanding the natural sources and biosynthetic pathways of this compound is crucial for applications ranging from the development of natural flavor and fragrance ingredients to the elucidation of complex ecological interactions.

Natural Occurrence in the Plant Kingdom

This compound has been identified as a key volatile constituent in a variety of plant species, contributing to their unique aromatic bouquets. Its occurrence is particularly well-documented in several commercially important fruits and medicinal herbs.

Pome and Stone Fruits:
  • Apples (Malus domestica): Numerous apple cultivars produce this compound as part of their complex aroma profile. While its concentration can vary significantly between cultivars, it is often considered a contributor to the characteristic "apple" aroma. For instance, it has been identified in 'Fuji' and 'Golden Reinders' apples.

  • Strawberries (Fragaria × ananassa): This ester is a component of the rich aroma of fresh strawberries, contributing to their sweet and fruity notes.

  • Apricots (Prunus armeniaca): this compound has been reported in apricots, adding to their characteristic fruity and floral scent.[1]

Other Fruits:
  • Papaya (Carica papaya): The tropical and fruity aroma of papaya is partially attributed to the presence of this compound.[2]

  • Melons (Cucumis melo): Certain melon varieties have been found to contain this ester, contributing to their sweet and fruity fragrance.

Herbs and Medicinal Plants:
  • Roman Chamomile (Chamaemelum nobile): The essential oil of Roman chamomile is a significant source of this compound, where it contributes to the calming and fruity-herbaceous aroma.[3] Quantitative analysis of Roman chamomile essential oil has shown the presence of this compound, with one analysis reporting a concentration of 0.14%.[4]

  • Myrtle (Myrtus communis): This aromatic shrub, used in traditional medicine and for its essential oil, contains this compound.[2]

  • Heracleum persicum (Golpar): This plant, used as a spice in Iranian cuisine, has been found to contain this compound in its essential oil.

The following table summarizes the known plant sources of this compound:

Plant SpeciesCommon NameFamilyPlant PartReference(s)
Malus domesticaAppleRosaceaeFruit
Fragaria × ananassaStrawberryRosaceaeFruit
Prunus armeniacaApricotRosaceaeFruit[1]
Carica papayaPapayaCaricaceaeFruit[2]
Cucumis meloMelonCucurbitaceaeFruit
Chamaemelum nobileRoman ChamomileAsteraceaeFlowers[3]
Myrtus communisMyrtleMyrtaceaeLeaves, Berries[2]
Heracleum persicumGolparApiaceaeSeeds

Biosynthesis of this compound: A Tale of Two Precursors

The formation of this compound in plants is a fascinating example of the interplay between primary and secondary metabolism. The biosynthesis of this branched-chain ester requires two key precursors: isobutanol and 2-methylbutyryl-CoA , which are derived from the catabolism of the branched-chain amino acids valine and isoleucine, respectively. The final step is the esterification of these two molecules, catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

The Isoleucine Catabolic Pathway: Formation of 2-Methylbutyryl-CoA

The carbon skeleton for the acyl moiety of this compound originates from the essential amino acid isoleucine. The catabolic pathway involves a series of enzymatic reactions:

  • Transamination: Isoleucine is first converted to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative Decarboxylation: The α-keto acid then undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Isoleucine_Catabolism Isoleucine Isoleucine Keto_acid (S)-3-Methyl-2-oxopentanoate Isoleucine->Keto_acid BCAT Acyl_CoA 2-Methylbutyryl-CoA Keto_acid->Acyl_CoA BCKDH

Caption: Isoleucine catabolism to 2-methylbutyryl-CoA.

The Valine Catabolic Pathway: Formation of Isobutanol

The alcohol precursor, isobutanol, is derived from the amino acid valine through a similar catabolic process that is extended by two additional steps:

  • Transamination and Oxidative Decarboxylation: Valine is converted to isobutyryl-CoA via the action of BCAT and the BCKDH complex.

  • Reduction to Aldehyde: Isobutyryl-CoA is then reduced to isobutyraldehyde.

  • Reduction to Alcohol: Finally, isobutyraldehyde is reduced to isobutanol by an alcohol dehydrogenase (ADH).

Isobutanol_Biosynthesis Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA BCAT, BCKDH Isobutyraldehyde Isobutyraldehyde Isobutyryl_CoA->Isobutyraldehyde Reduction Isobutanol Isobutanol Isobutyraldehyde->Isobutanol ADH

Caption: Biosynthesis of isobutanol from valine.

The Final Step: Esterification by Alcohol Acyltransferases (AATs)

The convergence of the two precursor pathways occurs in the final esterification step. Alcohol acyltransferases (AATs) catalyze the condensation of an alcohol (isobutanol) with an acyl-CoA thioester (2-methylbutyryl-CoA) to form the corresponding ester (this compound) and coenzyme A.

AATs are a large and diverse family of enzymes with varying substrate specificities, which is a key determinant in the production of the vast array of volatile esters found in plants.[5] The specificity of AATs for both the alcohol and acyl-CoA substrates dictates which esters are predominantly synthesized in a particular plant tissue at a specific developmental stage. While the general activity of AATs is well-established, the specific AATs responsible for the preferential synthesis of this compound in different plant species are still an active area of research.

Ester_Formation cluster_precursors Precursors Isobutanol Isobutanol AAT Alcohol Acyltransferase (AAT) Isobutanol->AAT Acyl_CoA 2-Methylbutyryl-CoA Acyl_CoA->AAT Ester This compound AAT->Ester

Caption: Final esterification step in the biosynthesis of this compound.

Physiological Roles and Ecological Significance

While the primary function of many volatile esters is often associated with attracting pollinators and seed dispersers, the specific physiological roles of this compound are not yet fully elucidated. However, based on the known functions of other volatile organic compounds, several hypotheses can be proposed:

  • Pollinator and Herbivore Interactions: The fruity aroma of this compound likely plays a role in attracting pollinators to flowers and frugivores to ripe fruits, thereby facilitating pollination and seed dispersal. Conversely, it may also act as a repellent to certain herbivores.

  • Defense against Pathogens: Some volatile esters have been shown to possess antimicrobial properties, suggesting a potential role for this compound in defending the plant against pathogenic fungi and bacteria.

  • Abiotic Stress Response: The production of secondary metabolites, including volatile esters, can be influenced by abiotic stressors such as temperature, light intensity, and water availability.[6][7][8][9][10] Changes in the emission of this compound could be part of the plant's adaptive response to environmental challenges.

Analytical Methodologies for Detection and Quantification

The analysis of volatile compounds like this compound from complex plant matrices requires sensitive and selective analytical techniques. The most widely employed method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a general framework for the extraction and analysis of this compound from plant tissues. Optimization of specific parameters may be required depending on the plant material and instrumentation.

Objective: To extract, identify, and quantify this compound from a plant sample.

Materials:

  • Fresh or frozen plant material (e.g., fruit pulp, leaves, flowers)

  • 20 mL headspace vials with PTFE/silicone septa

  • Saturated sodium chloride (NaCl) solution

  • Internal standard (e.g., d3-isobutyl-2-methylbutyrate or a compound with similar volatility and not present in the sample)

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the plant material (e.g., 1-5 g) in liquid nitrogen to quench enzymatic activity.

    • Transfer the homogenized sample to a 20 mL headspace vial.

    • Add a precise volume of saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles by increasing the ionic strength of the matrix.

    • Spike the sample with a known amount of the internal standard.

    • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific period (e.g., 30-60 min) to allow the volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 min) while maintaining the incubation temperature. The fiber will adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the analytes from the SPME fiber in the hot injection port of the GC (e.g., 250 °C) for a short period (e.g., 1-5 min).

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the target analyte from other matrix components. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 250 °C.

    • Detect and identify the compounds using the mass spectrometer, typically operating in electron ionization (EI) mode. Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard.

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

HS_SPME_GC_MS_Workflow Sample_Prep Sample Preparation (Homogenization, Salting out, Internal Standard) Incubation Incubation & Equilibration Sample_Prep->Incubation Extraction Headspace SPME Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection & Identification Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HS-SPME-GC-MS analysis of plant volatiles.

Conclusion and Future Perspectives

This compound is a significant contributor to the aromatic profile of numerous plants. Its biosynthesis via the catabolism of branched-chain amino acids highlights the intricate connection between primary and secondary metabolism. While significant progress has been made in identifying its natural sources and the general pathways of its formation, several avenues for future research remain. Elucidating the specific alcohol acyltransferases responsible for its synthesis in different plant species will be crucial for metabolic engineering efforts aimed at enhancing desirable flavor and fragrance profiles in crops. Furthermore, a deeper understanding of its physiological roles and the factors influencing its production will provide valuable insights into plant ecology and stress physiology. The continued development of advanced analytical techniques will undoubtedly facilitate the discovery of this and other important volatile compounds in an even wider range of plant species.

References

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The Architecture of Aroma: An In-depth Technical Guide to the Biosynthesis of Iso-Butyl-2-Methylbutyrate in Fruits

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iso-butyl-2-methylbutyrate is a key volatile ester that contributes significantly to the desirable fruity and sweet aromas of many commercially important fruits. Understanding the intricate biochemical pathways leading to its formation is paramount for researchers in fields ranging from plant biology and agriculture to food science and flavor chemistry. This technical guide provides a comprehensive exploration of the biosynthetic pathway of this compound, detailing the precursor molecules, enzymatic steps, and regulatory aspects. It is designed to serve as a valuable resource for scientists and professionals engaged in the study of fruit aroma, offering both foundational knowledge and practical experimental methodologies.

Introduction: The Essence of Fruit Aroma

The characteristic aroma of a ripe fruit is a complex mosaic of volatile organic compounds (VOCs), with esters often playing a dominant role. Among these, branched-chain esters such as this compound impart sweet, fruity, and apple-like notes that are highly valued by consumers. The production of these esters is a developmentally regulated process, intricately linked to the ripening of the fruit.[1] The biosynthesis of this compound is a multi-faceted process, drawing precursors from distinct metabolic pathways, primarily the catabolism of branched-chain amino acids (BCAAs). This guide will dissect the biosynthesis of its two constituent moieties: the iso-butyl alcohol and the 2-methylbutyrate group, culminating in the final esterification step.

The Branched-Chain Amino Acid (BCAA) Catabolic Hub

The building blocks for this compound are derived from the catabolism of the essential amino acids L-leucine and L-isoleucine. These pathways, active in the mitochondria of plant cells, provide the carbon skeletons for the alcohol and acyl-CoA moieties of the final ester.[2][3]

The Pathway to 2-Methylbutyryl-CoA from L-Isoleucine

The 2-methylbutyrate portion of the ester originates from the catabolism of L-isoleucine. This multi-step enzymatic process transforms the amino acid into its corresponding acyl-CoA derivative.

The initial step in the catabolism of L-isoleucine is a transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This enzyme transfers the amino group from L-isoleucine to an α-keto acid acceptor, typically α-ketoglutarate, yielding L-glutamate and α-keto-β-methylvalerate.[4][5]

Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex carries out an irreversible oxidative decarboxylation of α-keto-β-methylvalerate. This reaction forms 2-methylbutyryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.[4][5] This 2-methylbutyryl-CoA molecule is the direct precursor for the acid moiety of this compound.

G cluster_isoleucine Isoleucine Catabolism Isoleucine L-Isoleucine KetoMethylvalerate α-Keto-β-methylvalerate Isoleucine->KetoMethylvalerate BCAT MethylbutyrylCoA 2-Methylbutyryl-CoA KetoMethylvalerate->MethylbutyrylCoA BCKDH Complex

Caption: Catabolism of L-Isoleucine to 2-Methylbutyryl-CoA.

The Pathway to Iso-Butyl Alcohol from L-Leucine

The iso-butyl alcohol component is derived from the catabolism of L-leucine. This pathway shares the initial enzymatic steps with isoleucine catabolism but diverges to produce the alcohol precursor.

Similar to isoleucine, the first step is a transamination of L-leucine by branched-chain amino acid aminotransferase (BCAT) to form α-ketoisocaproate.[6] This is followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , yielding isovaleryl-CoA.[2][6]

The conversion of isovaleryl-CoA to isobutyl alcohol is less direct and involves a series of reduction steps. Isovaleryl-CoA can be dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) .[2][7] The subsequent steps likely involve the formation of an aldehyde intermediate, isobutyraldehyde, which is then reduced to isobutyl alcohol by an alcohol dehydrogenase (ADH) . This final reduction step is crucial for providing the alcohol substrate for ester synthesis.

G cluster_leucine Leucine Catabolism Leucine L-Leucine Ketoisocaproate α-Ketoisocaproate Leucine->Ketoisocaproate BCAT IsovalerylCoA Isovaleryl-CoA Ketoisocaproate->IsovalerylCoA BCKDH Complex Isobutyraldehyde Isobutyraldehyde IsovalerylCoA->Isobutyraldehyde Multiple Steps (incl. IVD) IsobutylAlcohol Iso-Butyl Alcohol Isobutyraldehyde->IsobutylAlcohol ADH

Caption: Catabolism of L-Leucine to Iso-Butyl Alcohol.

The Final Assembly: Esterification by Alcohol Acyltransferases (AATs)

The final and decisive step in the biosynthesis of this compound is the esterification reaction catalyzed by alcohol acyltransferases (AATs) .[8][9] These enzymes are responsible for the condensation of an alcohol with an acyl-CoA to form an ester.[8][9] In this specific case, AAT catalyzes the reaction between iso-butyl alcohol and 2-methylbutyryl-CoA.

AATs belong to the BAHD superfamily of acyltransferases and exhibit broad substrate specificity, enabling them to produce a wide array of esters from various alcohol and acyl-CoA precursors.[9] The activity of AATs is often highly regulated and shows a strong correlation with fruit ripening and the production of volatile esters.[8][10] In many fruits, AAT gene expression and enzyme activity are induced by ethylene, a key plant hormone in the ripening process.[10]

Experimental Methodologies

To study the biosynthesis of this compound, a combination of biochemical and molecular techniques is employed. The following section provides detailed protocols for key experiments.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of volatile esters from fruit tissue using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Protocol:

  • Sample Preparation:

    • Homogenize 5 g of fresh fruit tissue in liquid nitrogen.

    • Transfer the powdered tissue to a 20 mL headspace vial.

    • Add 5 mL of a saturated CaCl2 solution to inhibit enzymatic activity.

    • Add a known concentration of an internal standard (e.g., ethyl nonanoate) for quantification.

    • Seal the vial immediately with a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Incubate the vial at 40°C for 30 minutes with constant agitation.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a polar capillary column (e.g., HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 40°C for 3 minutes, ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV with a scan range of m/z 40-350.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the compound by comparing its peak area to that of the internal standard.

G cluster_workflow GC-MS Workflow SamplePrep Sample Preparation SPME HS-SPME SamplePrep->SPME GCMS GC-MS Analysis SPME->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis

Caption: Workflow for GC-MS Analysis of Fruit Volatiles.

Alcohol Acyltransferase (AAT) Enzyme Activity Assay

This spectrophotometric assay measures AAT activity by detecting the release of Coenzyme A (CoA) from the reaction, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Protocol:

  • Protein Extraction:

    • Homogenize 1 g of fruit tissue in 5 mL of ice-cold extraction buffer (100 mM Tris-HCl pH 8.0, 10% glycerol, 10 mM DTT, 1% PVPP).

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Use the supernatant as the crude enzyme extract.

    • Determine the total protein concentration using a Bradford assay.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl pH 8.0

      • 10 mM Iso-butyl alcohol

      • 0.5 mM 2-Methylbutyryl-CoA

      • 0.2 mM DTNB

    • Initiate the reaction by adding 50 µg of crude protein extract to a final volume of 1 mL.

    • Monitor the increase in absorbance at 412 nm for 10 minutes at 30°C using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute.

    • Use the molar extinction coefficient of the product (14,150 M⁻¹cm⁻¹) to determine the enzyme activity in nmol/min/mg protein.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the measurement of the transcript levels of genes involved in the biosynthesis of this compound, such as AAT and BCAT.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from fruit tissue using a plant RNA extraction kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) primers.

  • qRT-PCR:

    • Design gene-specific primers for the target genes (AAT, BCAT, etc.) and a reference gene (e.g., Actin or Elongation Factor 1-α).

    • Prepare the qRT-PCR reaction mixture containing:

      • SYBR Green Master Mix

      • Forward and reverse primers (0.4 µM each)

      • Diluted cDNA template

    • Perform the reaction in a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Include a melt curve analysis to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion and Future Perspectives

The biosynthesis of this compound in fruits is a finely tuned process that relies on the coordinated action of enzymes from different metabolic pathways. The catabolism of L-isoleucine and L-leucine provides the necessary precursors, which are then assembled into the final ester by alcohol acyltransferases. The regulation of this pathway, particularly the induction of AAT activity during ripening, is a key determinant of the final aroma profile of the fruit.

Future research in this area will likely focus on the detailed characterization of the specific AAT isozymes responsible for the synthesis of this compound in different fruit species. Furthermore, elucidating the transcriptional regulation of the entire pathway will provide valuable insights for breeding programs and biotechnological approaches aimed at enhancing the flavor and aroma of fruits. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of fruit aroma biosynthesis.

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  • Massalha, H., et al. (2017). Degradation of leucine, isoleucine, and valine via the branched chain keto acid dehydrogenase complex, resulting in activated precursors of fatty acid and secondary metabolite formation. ResearchGate. [Link]

  • Bode, H. B., & Müller, R. (2006). A Biosynthetic Pathway to Isovaleryl-CoA in Myxobacteria: The Involvement of the Mevalonate Pathway. ResearchGate. [Link]

  • Däschner, K., et al. (2001). Purification, characterization and cloning of isovaleryl-CoA dehydrogenase from higher plant mitochondria. Plant Molecular Biology. [Link]

  • Olšovská, J., et al. (2018). Catabolic pathway of leucine leading to isovaleric acid and 3-methylbutanol formation. ResearchGate. [Link]

  • Shalit, M., et al. (2001). Acetyl-coa: alcohol acetyltransferase activity and aroma formation in ripening melon fruits. Journal of Agricultural and Food Chemistry. [Link]

  • MySkinRecipes. (n.d.). Alcohol Acyl Transferase(AAT) Activity Assay Kit. MySkinRecipes. [Link]

  • Zhou, Y., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science. [Link]

  • Zhou, Y., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. PMC. [Link]

  • Park, S. H., et al. (2014). Engineering the leucine biosynthetic pathway for isoamyl alcohol overproduction in Saccharomyces cerevisiae. Applied Microbiology and Biotechnology. [Link]

  • Defilippi, B. G., et al. (2005). Apple aroma: Alcohol acyltransferase, a rate limiting step for ester biosynthesis, is regulated by ethylene. ResearchGate. [Link]

  • Savrasova, E. A., et al. (2011). Use of the valine biosynthetic pathway to convert glucose into isobutanol. Biotechnology Letters. [Link]

  • Araujo, W. L., et al. (2010). Identification of the 2-Hydroxyglutarate and Isovaleryl-CoA Dehydrogenases as Alternative Electron Donors Linking Lysine Catabolism to the Electron Transport Chain of Arabidopsis Mitochondria. The Plant Cell. [Link]

  • Li, H., et al. (2023). Analysis of the Formation of Characteristic Aroma Compounds by Amino Acid Metabolic Pathways during Fermentation with Saccharomyces cerevisiae. Foods. [Link]

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Section 1: Core Identification and Chemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isobutyl 2-Methylbutyrate for Scientific Applications

Isobutyl 2-methylbutyrate is a fatty acid ester recognized for its characteristic fruity aroma.[1][2] While extensively used in the flavor and fragrance industries, its properties as a chiral ester and organic building block make it a compound of interest for researchers in organic synthesis and chemical analysis. This guide provides a comprehensive technical overview of its synthesis, analysis, applications, and safety protocols, tailored for scientific professionals.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

Table 1: Core Identifiers for Isobutyl 2-Methylbutyrate

Identifier Value Source
CAS Number 2445-67-2 [3][4][5]
IUPAC Name 2-methylpropyl 2-methylbutanoate [3]
EC Number 219-492-5 [3][6]

| Molecular Formula | C9H18O2 |[3][5] |

The compound is known by several synonyms in literature and commercial listings, which are crucial to recognize during procurement and literature review.

Table 2: Common Synonyms

Synonym
Isobutyl 2-methylbutanoate
2-Methylpropyl 2-methylbutyrate
Butanoic acid, 2-methyl-, 2-methylpropyl ester
Butyric acid, 2-methyl-, isobutyl ester
2-Methyl-1-propyl 2-methylbutyrate
2-methylbutanoic acid 2-methyl propyl ester

Sources:[2][3][4][5][7]

A summary of its key physicochemical properties is essential for experimental design, particularly for predicting its behavior in different solvents and under various temperature and pressure conditions.

Table 3: Physicochemical Properties of Isobutyl 2-Methylbutyrate

Property Value Source
Molecular Weight 158.24 g/mol [3][8]
Appearance Clear, colorless liquid [9]
Odor Sweet, fruity, reminiscent of banana and pineapple [1][5]
Boiling Point ~165 °C at 760 mmHg [5][10]
Flash Point ~51 °C [5]
Density ~0.86-0.87 g/mL [9][10]
Water Solubility 1.02 g/L (predicted) [2]

| logP | ~2.8 - 3.0 |[2][3][5] |

Section 2: Synthesis and Manufacturing

Theoretical Basis: Fischer-Speier Esterification

Isobutyl 2-methylbutyrate is most commonly synthesized via the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves reacting a carboxylic acid (2-methylbutanoic acid) with an alcohol (isobutanol). The reaction is an equilibrium process. To drive it towards the formation of the ester, it is typically performed with an excess of one reactant or by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus. The acid catalyst, usually sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 2_methylbutanoic_acid 2-Methylbutanoic Acid reaction_step Fischer Esterification (Equilibrium Reaction) 2_methylbutanoic_acid->reaction_step Carboxylic Acid isobutanol Isobutanol isobutanol->reaction_step Alcohol acid_catalyst H₂SO₄ or PTSA acid_catalyst->reaction_step Protonation ester Isobutyl 2-Methylbutyrate water Water (H₂O) reaction_step->ester reaction_step->water Byproduct (Removed to drive equilibrium) G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Sample Vial Add Sample/Standard to Headspace Vial Sample->Vial SPME HS-SPME Adsorption (e.g., 50°C, 20 min) Vial->SPME Standard Standard Standard->Vial GC_Inlet Thermal Desorption in GC Inlet (250°C) SPME->GC_Inlet GC_Column Chromatographic Separation GC_Inlet->GC_Column MS_Detector Mass Spectrometry (EI, 70 eV) GC_Column->MS_Detector Data Identify by Retention Time & Mass Spectrum MS_Detector->Data

Sources

An In-depth Technical Guide to the Solubility and Stability of Iso-Butyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility and stability characteristics of iso-butyl-2-methylbutyrate. As a key fragrance and flavoring agent with potential applications in pharmaceutical formulations, a thorough understanding of its physicochemical properties is paramount. This document delves into the theoretical and practical aspects of its solubility in various solvent systems and its degradation profile under different stress conditions. Detailed, field-proven experimental protocols are provided to enable researchers to conduct their own assessments, ensuring data integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS No. 2445-67-2) is a fatty acid ester recognized for its characteristic fruity aroma.[1] It is synthesized from isobutyric acid and 2-methylbutanol and finds extensive use in the flavor and fragrance industries.[2] Beyond its traditional applications, the unique physicochemical properties of esters like this compound are of increasing interest to the pharmaceutical industry. Esters are frequently employed as prodrugs to enhance the bioavailability of parent drug molecules, and their solvent characteristics can be valuable in formulation development. A comprehensive understanding of the solubility and stability of this compound is therefore crucial for formulators and drug development scientists to harness its full potential and ensure product quality and efficacy.

Chemical and Physical Properties of this compound

A foundational understanding of the molecular structure and physical properties of this compound is essential to comprehend its solubility and stability behavior.

PropertyValueSource
IUPAC Name 2-methylpropyl 2-methylbutanoate[3]
Synonyms Isobutyl 2-methylbutanoate, Butanoic acid, 2-methyl-, 2-methylpropyl ester[3]
CAS Number 2445-67-2[3]
Molecular Formula C₉H₁₈O₂[3]
Molecular Weight 158.24 g/mol [3]
Appearance Colorless liquid
Odor Fruity[2]
Boiling Point 165.2 °C[4]
LogP (o/w) 2.8 - 3.17[3][4]

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing formulation design, bioavailability, and manufacturing processes. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.

Theoretical Considerations

This compound is an ester with a branched alkyl chain, which influences its polarity and, consequently, its solubility. The ester functional group possesses a polar carbonyl (C=O) and ether (-O-) linkage, capable of acting as a hydrogen bond acceptor. However, the surrounding non-polar hydrocarbon chains dominate the molecule's overall character, rendering it largely non-polar.

Solubility in Aqueous and Organic Solvents
  • Water: Due to its predominantly non-polar nature, the solubility of this compound in water is limited. One study reports a water solubility of 136.1 mg/L, while a predictive model suggests a higher value of 1.02 g/L.[1][5] This discrepancy underscores the importance of experimental verification.

  • Alcohols (Polar Protic Solvents): this compound is reported to be soluble in alcohol.[5] Its miscibility with short-chain alcohols like methanol, ethanol, and isopropanol is expected to be high due to the ability of the ester's oxygen atoms to accept hydrogen bonds from the alcohol's hydroxyl group and the compatible polarities.

  • Polar Aprotic Solvents: In solvents like acetone and ethyl acetate, which lack hydrogen bond-donating capabilities but possess a significant dipole moment, good solubility is anticipated. The polar interactions between the solvent and the ester's carbonyl group facilitate dissolution.

  • Non-Polar Solvents: In non-polar solvents such as hexane and dichloromethane, this compound is expected to be freely soluble. The dispersion forces (van der Waals forces) between the non-polar solvent molecules and the hydrocarbon portions of the ester are the primary drivers of miscibility.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol details a reliable method for determining the equilibrium solubility of this compound in various solvents.

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The presence of a visible excess of the compound is crucial.

    • Add a known volume of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification using HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

    • Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample solution into the HPLC system.

  • Data Analysis:

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in g/L or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Withdraw and filter supernatant equil1->sample1 sample2 Dilute sample sample1->sample2 sample3 Analyze via HPLC sample2->sample3 sample4 Quantify using calibration curve sample3->sample4

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile of this compound

Understanding the chemical stability of this compound is critical for predicting its shelf-life and ensuring the safety and efficacy of products in which it is used. As an ester, it is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and thermal decomposition. Forced degradation studies, as outlined in the ICH guidelines, are instrumental in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Hydrolytic Degradation

Hydrolysis is the cleavage of the ester bond by reaction with water, yielding a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.

The rate of hydrolysis is influenced by pH, temperature, and the steric hindrance around the ester group.

Oxidative Degradation

Esters can undergo oxidation, particularly at elevated temperatures and in the presence of oxygen and metal ions. The oxidation process can lead to the formation of hydroperoxides, which can further decompose into a variety of degradation products, including aldehydes, ketones, and shorter-chain acids.

Thermal Degradation

At elevated temperatures, esters can undergo thermal decomposition. The specific degradation pathway and products depend on the structure of the ester and the temperature. Common thermal degradation pathways for esters include elimination reactions, leading to the formation of an alkene and a carboxylic acid.

Experimental Protocol: Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on this compound to assess its intrinsic stability and identify potential degradation products. These studies are essential for the development and validation of stability-indicating analytical methods.

Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with NaOH, and dilute it for HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature or a slightly elevated temperature for a defined period. At each time point, withdraw an aliquot, neutralize it with HCl, and dilute it for HPLC analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Store the mixture at room temperature, protected from light, for a defined period. At each time point, withdraw an aliquot and dilute it for HPLC analysis.

    • Thermal Degradation: Place a known amount of solid or liquid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it for HPLC analysis.

    • Photolytic Degradation: Expose the stock solution (in a photostable container) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples after the exposure period.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The PDA detector will help in assessing peak purity and identifying the formation of new peaks corresponding to degradation products.

G cluster_stress Forced Degradation Conditions start This compound Sample acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, RT/Heat) start->base oxidation Oxidation (H₂O₂, RT) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products & Establish Degradation Pathways analysis->results

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method. This method must be able to accurately quantify the parent compound and separate it from all potential degradation products and process-related impurities.

Method Development Strategy

The development of a stability-indicating HPLC method involves a systematic approach to optimize chromatographic conditions to achieve the desired separation.

  • Column and Mobile Phase Selection: A reversed-phase C18 column is often a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Gradient Optimization: A gradient elution is usually necessary to separate compounds with a wide range of polarities. The gradient profile (initial and final organic content, slope, and duration) is optimized to achieve baseline separation of all peaks.

  • Wavelength Selection: A PDA detector is used to monitor the elution of compounds at multiple wavelengths. The detection wavelength is chosen to provide good sensitivity for both the parent compound and its degradation products.

  • Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][7] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) dev1 Column & Mobile Phase Selection dev2 Gradient Optimization dev1->dev2 dev3 Wavelength Selection dev2->dev3 val1 Specificity dev3->val1 val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 LOD & LOQ val3->val4 val5 Robustness val4->val5

Caption: Stability-Indicating HPLC Method Development and Validation.

Conclusion

This technical guide has provided a detailed examination of the solubility and stability of this compound. While it exhibits limited aqueous solubility, it is readily soluble in a range of organic solvents, making it a versatile compound for various applications. Its stability is governed by its susceptibility to hydrolysis, oxidation, and thermal degradation, which can be systematically investigated through forced degradation studies. The protocols outlined herein provide a robust framework for researchers and drug development professionals to accurately assess these critical physicochemical properties, thereby facilitating informed formulation decisions and ensuring product quality and regulatory compliance.

References

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  • MDPI. Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems. [Link]

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  • PubChem. Isobutyl butyrate. National Center for Biotechnology Information. [Link]

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  • The Good Scents Company. isobutyl 2-methyl butyrate. [Link]

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  • National Institutes of Health. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • ScienceDirect. A-UNIFAC Modeling of Binary and Multicomponent Phase Equilibria of Fatty Esters+Water+Methanol+Glycerol. [Link]

  • ResearchGate. Concentrations of (a) ethyl isovalerate, ethyl 2 methylbutyrate; (b).... [Link]

  • MIT DSpace. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ResearchGate. New group interaction parameters of the UNIFAC model for the solubility of water in fatty acid methyl esters and biodiesel. [Link]

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An In-depth Technical Guide to the Thermochemical Properties of Iso-Butyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the thermochemical data for isobutyl 2-methylbutyrate, addressing the current landscape of available information and outlining robust methodologies for its determination. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes established experimental techniques with advanced computational approaches to foster a complete understanding of the energetic properties of this molecule.

Introduction: The Significance of Thermochemical Data for Iso-Butyl-2-Methylbutyrate

Isobutyl 2-methylbutyrate (C₉H₁₈O₂) is an ester that finds application in various fields, including as a flavoring agent and in the formulation of fragrances.[1][2] A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and enthalpies of phase transitions, is critical for process design, safety analysis, and the prediction of its behavior in different environments. However, a review of the current literature reveals a notable scarcity of experimentally determined thermochemical data for this specific compound.[3] This guide aims to bridge this gap by not only presenting the available information but also by providing detailed frameworks for the experimental and computational determination of these crucial parameters.

Molecular and Physical Profile of this compound

A foundational understanding of the molecule's structure and basic physical properties is essential before delving into its thermochemical characteristics.

Molecular Structure:

Caption: Molecular Structure of Isobutyl 2-Methylbutyrate

Key Physical Properties:

PropertyValueSource
Molecular Formula C₉H₁₈O₂[4][5][6][7][8]
Molecular Weight 158.24 g/mol [4][5][6][7][9]
CAS Registry Number 2445-67-2[5][6][7][8]
IUPAC Name 2-methylpropyl 2-methylbutanoate[6]
Boiling Point 165.2°C at 760 mmHg[10]
Flash Point 50.5°C[10]
Density 0.872 g/cm³[10]

Review of Available Thermochemical Data

The National Institute of Standards and Technology (NIST) Chemistry WebBook is a primary resource for thermochemical data. For isobutyl 2-methylbutyrate, listed as "Butanoic acid, 2-methyl-, 2-methylpropyl ester," the available data is limited and primarily directs to the subscription-based "NIST / TRC Web Thermo Tables".[5] This highlights the significant gap in publicly accessible, experimentally validated thermochemical data for this compound. Data for isomers like "Butyl 2-methylbutanoate" is slightly more available, with a reported liquid phase enthalpy of formation of -609.5 ± 1.2 kJ/mol.[11]

Experimental Determination of Thermochemical Properties

Given the lack of data, this section provides an overview of the key experimental techniques that can be employed to determine the thermochemical properties of isobutyl 2-methylbutyrate. The choice of method is dictated by the specific property of interest.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation is a cornerstone of thermochemical data. For organic compounds like esters, this is most accurately determined using combustion calorimetry.

Principle: The sample is completely combusted in a high-pressure oxygen environment within a bomb calorimeter. The heat released during this exothermic reaction is measured by the temperature change of the surrounding water bath. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Workflow:

combustion_calorimetry_workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_measurement Measurement & Analysis A Weigh Sample B Encapsulate Sample A->B C Place in Bomb B->C D Pressurize with O2 C->D E Ignite D->E F Measure Temperature Change E->F G Calculate Heat of Combustion F->G H Apply Corrections G->H I Calculate Enthalpy of Formation H->I

Caption: Workflow for Combustion Calorimetry

Protocol Outline:

  • Sample Preparation: A precise mass of high-purity isobutyl 2-methylbutyrate is placed in a crucible.

  • Bomb Assembly: The crucible is placed in the combustion bomb, which is then sealed and pressurized with pure oxygen.

  • Calorimetry: The bomb is submerged in a known volume of water in the calorimeter. The initial temperature is recorded.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat of combustion is calculated from the temperature change, considering the heat capacity of the calorimeter. Corrections are applied for the formation of nitric acid from residual nitrogen and for the combustion of the fuse wire.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Phase Change Enthalpies and Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material. It is particularly useful for determining the enthalpy of fusion and heat capacity.

Principle: A sample and a reference pan are heated or cooled at a controlled rate. The difference in heat flow required to maintain both at the same temperature is measured. This difference is proportional to changes in the sample's heat capacity or the occurrence of thermal events like melting or crystallization.

Experimental Workflow:

dsc_workflow cluster_setup Setup cluster_run DSC Run cluster_analysis Data Analysis A Calibrate DSC B Prepare Sample in Pan A->B C Heat/Cool at Controlled Rate B->C D Record Heat Flow C->D E Integrate Peak for Enthalpy D->E F Analyze Baseline for Heat Capacity E->F computational_workflow cluster_model Model Building cluster_calculation Quantum Chemical Calculation cluster_thermochem Thermochemical Analysis A Build Molecular Structure B Geometry Optimization A->B C Frequency Calculation B->C D Single Point Energy Calculation C->D E Calculate Zero-Point Energy D->E F Determine Thermal Corrections E->F G Calculate Enthalpy of Formation F->G

Caption: Workflow for Computational Thermochemistry

Step-by-Step Computational Protocol:

  • Molecular Structure Input: The 3D structure of isobutyl 2-methylbutyrate is built using molecular modeling software.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a selected level of theory (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. [12]4. High-Accuracy Single-Point Energy Calculation: To improve accuracy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated method and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ or a composite method like G3MP2 or W1-F12).

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme, incorporating the high-level electronic energy, ZPVE, and thermal corrections.

Summary and Future Outlook

The thermochemical data for isobutyl 2-methylbutyrate is not well-established in the public domain, presenting a challenge for its application in scientific and industrial settings. This guide has outlined the standard experimental and computational methodologies that can be employed to generate this vital data.

Recommendations for Future Work:

  • Experimental Determination: A systematic experimental study should be undertaken to measure the enthalpy of formation (via combustion calorimetry), enthalpy of fusion and heat capacity (via DSC), and enthalpy of vaporization of isobutyl 2-methylbutyrate.

  • Computational Benchmarking: High-level computational studies using methods such as W1-F12 or similar composite approaches should be performed to provide benchmark theoretical values for the thermochemical properties.

  • Data Dissemination: The results of these studies should be published in peer-reviewed journals and submitted to public databases like the NIST Chemistry WebBook to fill the existing data gap.

By following the methodologies detailed in this guide, researchers can obtain the necessary thermochemical data to enable the safe, efficient, and innovative use of isobutyl 2-methylbutyrate.

References

  • Stamatiou, A., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Applied Sciences, 8(7), 1069. [Link]

  • National Institute of Standards and Technology. (n.d.). Butyl 2-methylbutanoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butyl 2-methylbutanoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl isobutyrate. In NIST Chemistry WebBook. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-methyl-, 2-methylpropyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

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An In-depth Technical Guide to the Toxicological Profile of Isobutyl 2-Methylbutyrate for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isobutyl 2-methylbutyrate (CAS No. 2445-67-2) is a branched-chain aliphatic ester recognized for its characteristic fruity, sweet aroma.[1][2] This profile has led to its application as a flavoring and fragrance agent in the food, cosmetic, and consumer product industries.[1][2] For researchers, scientists, and professionals in drug development, a comprehensive understanding of its toxicological profile is paramount for ensuring safety in handling, formulating, and interpreting research outcomes. This technical guide provides an in-depth analysis of the known toxicological data for isobutyl 2-methylbutyrate, focusing on its physicochemical properties, toxicokinetics, and potential hazards. The narrative emphasizes the causality behind experimental choices and the self-validating nature of the described protocols, grounding all claims in authoritative sources.

Physicochemical Properties and Their Toxicological Relevance

The toxicological behavior of a compound is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME), and thus its potential to exert systemic effects.

PropertyValueSource
Molecular Formula C₉H₁₈O₂[3][4]
Molecular Weight 158.24 g/mol [3][4]
Appearance Colorless clear liquid[1]
Boiling Point 165.2°C at 760 mmHg
Density 0.858 g/cm³ at 20°C[5]
Flash Point 48.89°C (120.00°F)[1]
Water Solubility 1.02 g/L (predicted)[6]
logP (Octanol-Water Partition Coefficient) 2.99 (predicted)[6]

The moderate lipophilicity, as indicated by the predicted logP value, suggests that isobutyl 2-methylbutyrate can be absorbed through biological membranes. Its classification as a flammable liquid necessitates appropriate handling and storage precautions to mitigate fire hazards.[5][7]

Toxicokinetics: The Journey Through the Body

Direct toxicokinetic studies on isobutyl 2-methylbutyrate are limited. However, based on its structure as a simple branched-chain ester, a well-established metabolic pathway can be predicted with a high degree of confidence. This predictive approach is a cornerstone of modern toxicology and regulatory science.

Absorption

Given its moderate lipophilicity and relatively low molecular weight, isobutyl 2-methylbutyrate is expected to be readily absorbed following oral, dermal, and inhalation exposure. For risk assessment purposes, absorption is often conservatively assumed to be 100% via all routes unless specific data indicate otherwise.[4]

Distribution

Following absorption, isobutyl 2-methylbutyrate is anticipated to be distributed throughout the body. Its lipophilic nature suggests potential partitioning into fatty tissues, although rapid metabolism is expected to limit extensive accumulation.

Metabolism: The Central Hypothesis of Hydrolysis

The primary metabolic pathway for isobutyl 2-methylbutyrate is predicted to be enzymatic hydrolysis, catalyzed by carboxylesterases present in the liver, blood, and other tissues. This reaction cleaves the ester bond, yielding isobutanol and 2-methylbutyric acid.[8] This rapid hydrolysis is a critical concept, as the systemic toxicity of the parent ester is largely determined by the toxicity of its metabolic products.

Metabolic Pathway of Isobutyl 2-Methylbutyrate Isobutyl 2-Methylbutyrate Isobutyl 2-Methylbutyrate Hydrolysis Hydrolysis Isobutyl 2-Methylbutyrate->Hydrolysis Carboxylesterases Carboxylesterases Carboxylesterases->Hydrolysis Isobutanol Isobutanol Hydrolysis->Isobutanol 2-Methylbutyric Acid 2-Methylbutyric Acid Hydrolysis->2-Methylbutyric Acid Further Metabolism Further Metabolism Isobutanol->Further Metabolism 2-Methylbutyric Acid->Further Metabolism

Caption: Predicted metabolic hydrolysis of Isobutyl 2-Methylbutyrate.

  • Isobutanol Metabolism: Isobutanol is further metabolized, primarily in the liver, by alcohol dehydrogenase to isobutyraldehyde, which is then oxidized by aldehyde dehydrogenase to isobutyric acid. This subsequently enters fatty acid metabolism pathways.[9]

  • 2-Methylbutyric Acid Metabolism: 2-Methylbutyric acid is a naturally occurring compound that can be formed from the metabolism of the amino acid leucine.[3] It is metabolized via pathways of fatty acid and amino acid oxidation.[3]

Excretion

The metabolites of isobutyl 2-methylbutyrate are expected to be excreted primarily in the urine, either directly or as conjugates (e.g., glucuronides). A smaller fraction may be eliminated in feces or as carbon dioxide in expired air following entry into central metabolic pathways.

Toxicological Endpoints: A Hazard Assessment

The toxicological profile of isobutyl 2-methylbutyrate has been evaluated for several endpoints. Much of the available data is derived from read-across approaches, using structurally similar compounds like isobutyl isobutyrate. This is a scientifically accepted practice when the metabolic and toxicological profiles of the target and source chemicals are expected to be similar.

Acute Toxicity

Acute toxicity studies indicate a low order of toxicity for isobutyl 2-methylbutyrate.

RouteSpeciesValueSource
Oral RabbitLD50 = 7,422 mg/kg[5]
Dermal RabbitLD50 > 5,000 mg/kg[5]

These high LD50 values suggest that a large single dose would be required to cause death, classifying the substance as having low acute toxicity.

Skin and Eye Irritation

Available data from safety data sheets indicate that isobutyl 2-methylbutyrate is not irritating to the skin or eyes.[5]

Dermal Sensitization

Isobutyl 2-methylbutyrate is not considered to be a skin sensitizer.[5] This is supported by data on the read-across material, isobutyl isobutyrate, which was predicted to be non-sensitizing in in vitro assays.[4]

Genotoxicity

Genotoxicity studies are crucial for identifying substances that can cause genetic mutations, which may lead to cancer or heritable diseases. Isobutyl 2-methylbutyrate is not considered to be genotoxic.

  • Bacterial Reverse Mutation Assay (Ames Test): A study on the read-across substance, isobutyl isobutyrate, was negative for mutagenicity in Salmonella typhimurium and Escherichia coli strains, both with and without metabolic activation.[4]

  • In Vitro Chromosome Aberration Test: Isobutyl isobutyrate did not induce structural chromosomal aberrations in cultured human peripheral blood lymphocytes, with or without metabolic activation.[4]

  • In Vitro Micronucleus Test: Studies on the magnesium salts of isobutyrate and 2-methylbutyrate found no evidence of clastogenic or aneugenic potential in an in vitro micronucleus study in human lymphocytes.[10][11]

Repeated Dose Toxicity

To assess the effects of repeated exposure, a No-Observed-Adverse-Effect Level (NOAEL) has been established for isobutyl 2-methylbutyrate based on a read-across to isoamyl isovalerate. The derived NOAEL for repeated dose toxicity is 267 mg/kg/day.[4] This value is instrumental in establishing safe exposure levels for chronic use scenarios.

Reproductive and Developmental Toxicity

Based on read-across data from isoamyl isovalerate, the NOAEL for reproductive toxicity is considered to be 800 mg/kg/day.[4] This suggests that isobutyl 2-methylbutyrate is unlikely to cause adverse effects on reproduction or development at levels of exposure relevant to its current uses.

Carcinogenicity

There are no long-term carcinogenicity studies available for isobutyl 2-methylbutyrate. However, the lack of genotoxic potential, coupled with the absence of alerts from structural analysis, suggests a low concern for carcinogenicity. Furthermore, it is not listed as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[5]

Experimental Protocols: A Guide for the Researcher

To ensure the reproducibility and regulatory acceptance of toxicological data, studies are conducted according to standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

This assay is a cornerstone of genotoxicity testing, designed to detect point mutations.

Objective: To determine the potential of a test substance to induce gene mutations in bacterial strains.

Methodology:

  • Strain Selection: At least five strains of bacteria are used, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which are selected to detect different types of mutations.

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme-inducing agent. This mimics mammalian metabolism.

  • Exposure: The bacterial strains are exposed to a range of concentrations of the test substance, along with positive and negative (solvent) controls.[7]

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the amino acid the specific strain requires for growth (e.g., histidine for S. typhimurium).[12]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of these "revertant" colonies is counted for each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically a two- to three-fold increase over the solvent control.

Ames Test Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Scoring Bacteria Select Bacterial Strains Mix_S9 Mix Bacteria, Test Substance & S9 Mix Bacteria->Mix_S9 Mix_noS9 Mix Bacteria & Test Substance (No S9) Bacteria->Mix_noS9 S9 Prepare S9 Mix (Metabolic Activation) S9->Mix_S9 TestSubstance Prepare Test Substance Concentrations TestSubstance->Mix_S9 TestSubstance->Mix_noS9 Plate Plate on Minimal Agar Mix_S9->Plate Mix_noS9->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count DataAnalysis Data Analysis (Compare to Controls) Count->DataAnalysis

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Chromosomal Aberration Test - Based on OECD Guideline 473

This test identifies substances that cause structural damage to chromosomes in mammalian cells.

Objective: To detect clastogenic (chromosome-breaking) potential.

Methodology:

  • Cell Culture: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[1][6]

  • Exposure: The cells are treated with at least three concentrations of the test substance for a defined period, both with and without S9 metabolic activation.[13]

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis, when chromosomes are condensed and visible.[13]

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining: The chromosomes are stained (e.g., with Giemsa).

  • Microscopic Analysis: A trained cytogeneticist scores a predetermined number of metaphase spreads (e.g., 100-200) per concentration for structural aberrations, such as chromosome and chromatid breaks, gaps, and exchanges.[14]

  • Data Analysis: The frequency of aberrant cells is calculated and statistically compared to negative and positive controls. A substance is considered positive if it induces a statistically significant, dose-dependent increase in chromosomal aberrations.[13]

Regulatory Context and Occupational Exposure

Isobutyl 2-methylbutyrate is regulated as a flavoring substance and fragrance ingredient in various jurisdictions.[1] Its GHS classification is primarily for flammability (Flammable Liquid, Category 3).[7] Currently, no specific occupational exposure limits (OELs) have been established by major regulatory bodies. In the absence of a specific OEL, good industrial hygiene practices should be followed. This includes handling the substance in well-ventilated areas and using appropriate personal protective equipment (PPE), such as gloves and safety glasses, to minimize exposure.[15]

Conclusion

Based on a comprehensive review of the available data, including read-across from structurally similar compounds, isobutyl 2-methylbutyrate exhibits a low order of toxicity. It is not genotoxic, not a skin or eye irritant, and not a skin sensitizer. The established NOAELs for repeated dose and reproductive toxicity indicate a wide margin of safety for its current applications. The primary hazard associated with this substance is its flammability.

For research applications, standard chemical safety precautions are sufficient. The predictable and well-understood metabolic pathway—rapid hydrolysis to endogenous or readily metabolized substances—provides a strong scientific basis for its low toxicity profile. This guide provides the necessary technical information for researchers and drug development professionals to confidently and safely incorporate isobutyl 2-methylbutyrate into their work.

References

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  • OECD. (n.d.). Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. [Link]

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  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, phenylethyl 2-methylbutyrate, CAS Registry Number 24817-51-4. Food and Chemical Toxicology, 118, S241-S249.
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  • MDPI. (n.d.). Biorefinery: The Production of Isobutanol from Biomass Feedstocks. [Link]

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Methodological & Application

Application Note: A Robust HPLC Method for the Chiral Separation of Iso-Butyl-2-Methylbutyrate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Enantiomeric Purity in Flavor and Fragrance Compounds

Iso-Butyl-2-Methylbutyrate is an ester recognized for its characteristic fruity aroma, reminiscent of banana and pineapple, making it a valuable component in the flavor and fragrance industries.[1] It is used as a flavoring agent in foods and beverages and as a scent component in perfumes and cosmetics.[1][2] The molecule contains a stereogenic center, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-Iso-Butyl-2-Methylbutyrate and (S)-Iso-Butyl-2-Methylbutyrate.

It is well-established in pharmacology and sensory science that enantiomers of a chiral compound can exhibit distinctly different biological and physiological activities.[3] In the context of flavor and fragrance, each stereoisomer may present a unique odor profile and intensity.[4] Therefore, the ability to separate and quantify these individual enantiomers is critical for quality control, ensuring product consistency, and for research into structure-activity relationships.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent analytical technique for resolving enantiomers.[3][5] This application note provides a detailed, robust, and validated protocol for the baseline separation of this compound enantiomers using a polysaccharide-based CSP.

The Principle of Chiral Recognition in HPLC

The foundation of chiral separation on a CSP is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[6][7] For a successful separation to occur, there must be a discernible energy difference between the complex formed with the (R)-enantiomer and the one formed with the (S)-enantiomer.

This differential interaction is often explained by the three-point interaction model .[3][6][8] According to this model, for chiral recognition to occur, one enantiomer must engage in at least three simultaneous interactions with the CSP. Its mirror image, due to its different spatial arrangement, will not be able to achieve the same three-point fit, resulting in a less stable complex.[6] The enantiomer that forms the more stable complex is retained longer on the column, thus enabling separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, possess helical polymer structures with chiral grooves, providing a rich environment for interactions like hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance that facilitate this recognition process.

Experimental Protocol: Materials and Methods

This section details the complete methodology for the chiral separation of this compound.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: A polysaccharide-based CSP is recommended. For this application, a column packed with Cellulose tris(3,5-dimethylphenylcarbamate) is employed due to its proven versatility in separating a wide range of racemates, including esters.[9]

  • Chemicals:

    • Racemic this compound (≥98% purity)

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 5 µL
Run Time 20 minutes

Rationale for Parameter Selection:

  • Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) is a highly effective chiral selector that provides the necessary steric and polar interaction sites for resolving ester enantiomers.[9]

  • Mobile Phase: A normal-phase system consisting of a non-polar alkane (n-Hexane) and a polar alcohol modifier (IPA) is standard for polysaccharide CSPs.[3][10] The low percentage of IPA is crucial; it modulates the strength of interactions between the analyte and the CSP. Adjusting this percentage is the primary way to optimize the separation, balancing resolution and analysis time.[11]

  • Detection: As this compound lacks a strong chromophore, detection at a low UV wavelength (210 nm) is necessary to achieve adequate sensitivity.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask.

  • Dilution: Dissolve and dilute to the mark with the mobile phase (n-Hexane/IPA, 98:2).

  • Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability Testing (SST): A Self-Validating Protocol

System Suitability Testing (SST) is an indispensable component of any analytical method, ensuring the chromatographic system is performing adequately for the intended analysis.[12][13][14] For chiral separations, where baseline resolution is paramount, SST provides documented verification of system performance.[15]

ParameterAcceptance CriterionRationale
Resolution (Rₛ) Rₛ ≥ 1.5Ensures baseline separation between the two enantiomer peaks for accurate quantification.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, which is critical for integration accuracy and indicates good column health.
Repeatability (%RSD) %RSD ≤ 2.0%Based on five replicate injections of the working standard (for retention time and peak area), this demonstrates the precision of the system.

Step-by-Step Experimental Workflow

The following diagram and protocol outline the logical flow of the analysis.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A 1. Prepare Mobile Phase (n-Hexane/IPA 98:2) B 2. Prepare Standard (0.1 mg/mL Racemate) A->B C 3. Equilibrate HPLC System (≥ 30 mins) D 4. Perform System Suitability (5 Replicate Injections) C->D E 5. Verify SST Criteria (Resolution, Tailing, %RSD) D->E E->C If Fail (Troubleshoot & Re-equilibrate) F 6. Inject Samples for Analysis E->F If Pass G 7. Integrate Peaks F->G H 8. Calculate Enantiomeric Purity / Ratio G->H I 9. Generate Report H->I

Caption: Workflow for Chiral HPLC Analysis of this compound.

  • System Preparation: Prime the HPLC pump and purge all lines with the mobile phase. Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Perform five consecutive injections of the 0.1 mg/mL working standard.

  • Verification: Calculate the Resolution (Rₛ), Tailing Factor (T), and the %RSD for peak areas and retention times. Ensure all values meet the criteria outlined in the SST table. If the criteria are not met, troubleshoot the system (e.g., check for leaks, column degradation, mobile phase composition) before proceeding.

  • Sample Analysis: Once SST is passed, inject the unknown samples for analysis.

  • Data Processing: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (%ee) or the ratio of the two enantiomers as required.

Conclusion

This application note presents a comprehensive, reliable, and scientifically grounded HPLC method for the chiral separation of this compound enantiomers. By employing a cellulose-based chiral stationary phase under normal-phase conditions, baseline resolution is readily achieved. The inclusion of a rigorous System Suitability Test ensures that the method is self-validating and produces trustworthy, high-quality data. This protocol is directly applicable for quality control in the flavor and fragrance industries and serves as a foundational method for researchers investigating the stereospecific properties of chiral esters.

References

  • Vertex AI Search. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?
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  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Detailed Study of Validation Parameters and System Suitability Test in HPLC.
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  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
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  • PubChem. (n.d.). Isobutyl 2-methylbutyrate.
  • ResearchGate. (2025, August 7). Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds.

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Enzymatic synthesis of Iso-Butyl-2-Methylbutyrate using immobilized lipase

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Enzymatic Synthesis of Iso-Butyl-2-Methylbutyrate using Immobilized Lipase

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Lipase-Catalyzed Synthesis of this compound: From Enzyme Immobilization to Optimized Esterification

Introduction

This compound is a specialty ester recognized for its characteristic fruity and apple-like aroma, making it a valuable compound in the flavor, fragrance, and pharmaceutical industries. Traditional chemical synthesis of such esters often requires harsh reaction conditions, including high temperatures and strong acid catalysts, which can lead to undesirable by-products and environmental concerns. Biocatalysis, utilizing enzymes such as lipases, presents a greener and more specific alternative.[1][2] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are particularly advantageous due to their ability to function in non-aqueous media, their broad substrate specificity, and their high catalytic efficiency under mild conditions.[3][4]

Immobilization of lipases onto solid supports is a critical step for their industrial application, enhancing their stability, reusability, and simplifying product purification.[1][5][6] This application note provides a detailed guide to the synthesis of this compound via esterification of 2-methylbutyric acid and isobutanol, catalyzed by an immobilized lipase. We will delve into the principles of lipase immobilization, characterization of the biocatalyst, optimization of reaction parameters, and a step-by-step protocol for synthesis and analysis.

I. The Biocatalyst: Lipase Immobilization and Characterization

The choice of lipase and the immobilization strategy are paramount to developing a robust and efficient catalytic system. Candida antarctica lipase B (CALB), commercially available as Novozym 435, is a widely used and highly effective biocatalyst for ester synthesis due to its high activity and stability.[7][8][9]

A. Principles of Lipase Immobilization

Immobilization confines the enzyme to a solid support, which can significantly improve its thermal and operational stability.[6] Common immobilization techniques include:

  • Adsorption: This method relies on weak physical interactions (e.g., van der Waals forces, hydrophobic interactions) between the enzyme and the support.[10][11] It is a simple and cost-effective method that generally preserves the enzyme's native conformation.[10]

  • Covalent Attachment: This involves the formation of strong chemical bonds between the enzyme and the support, leading to very stable preparations with minimal enzyme leaching.[12]

  • Entrapment: The enzyme is physically confined within the porous network of a polymer or sol-gel matrix.[3][13]

For this application, we will focus on adsorption onto a hydrophobic support, a method known to sometimes induce hyperactivation of lipases through interfacial activation.[14]

B. Protocol: Immobilization of Lipase on a Hydrophobic Support

This protocol describes a general method for immobilizing a commercially available lipase, such as that from Candida rugosa or Thermomyces lanuginosus, onto a macroporous acrylic resin.

Materials:

  • Lipase powder (e.g., from Candida rugosa)

  • Macroporous support (e.g., Amberlite XAD7 or similar)

  • Phosphate buffer (50 mM, pH 7.0)

  • Hexane

  • Shaking incubator

  • Bradford protein assay kit

Procedure:

  • Support Preparation: Wash the macroporous resin thoroughly with ethanol followed by deionized water to remove any impurities. Dry the support at 60°C overnight.

  • Lipase Solution: Prepare a lipase solution (e.g., 1-5 mg/mL) in phosphate buffer. Centrifuge to remove any insoluble material.

  • Immobilization: Add a known amount of the prepared support to the lipase solution (e.g., 1:10 support-to-enzyme solution weight ratio).

  • Incubation: Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 25°C) and agitation (e.g., 150 rpm) for a specified time (e.g., 12-24 hours).

  • Separation and Washing: Separate the immobilized lipase from the solution by filtration. Wash the immobilized preparation with phosphate buffer to remove any loosely bound enzyme, followed by a final wash with hexane to remove excess water.

  • Drying: Dry the immobilized lipase under vacuum at room temperature.

  • Characterization: Determine the amount of immobilized protein by measuring the protein concentration in the supernatant before and after immobilization using the Bradford assay.

C. Characterization of the Immobilized Lipase

Proper characterization of the immobilized biocatalyst is essential to understand its properties and performance.

Parameter Method Significance
Immobilization Efficiency (%) Protein Assay (e.g., Bradford)Quantifies the percentage of the initial enzyme that has been successfully bound to the support.
Enzyme Activity Titrimetric or Spectrophotometric AssayMeasures the catalytic activity of the immobilized lipase, often using a model substrate like p-nitrophenyl butyrate.
Thermal Stability Activity Assay after Incubation at Various TemperaturesDetermines the operational temperature range and the resistance of the enzyme to thermal denaturation.[15]
pH Stability Activity Assay after Incubation in Buffers of Various pHDefines the optimal pH range for the catalytic reaction.[15]
Reusability Repeated Batch ReactionsAssesses the operational stability and economic viability of the biocatalyst over multiple reaction cycles.[8][16]

II. Enzymatic Synthesis of this compound

The synthesis of this compound is achieved through the direct esterification of 2-methylbutyric acid with isobutanol.

Reaction Scheme:

The reaction kinetics for lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism, where the enzyme first forms an acyl-enzyme intermediate with the acid, which then reacts with the alcohol to form the ester and regenerate the free enzyme.[8][17][18][19]

Workflow for Enzymatic Esterification

EsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Substrates: 2-Methylbutyric Acid Isobutanol Reactor Stirred Tank Reactor Reactants->Reactor Enzyme Immobilized Lipase Enzyme->Reactor Solvent Solvent (e.g., Hexane) Solvent->Reactor Sampling Periodic Sampling Reactor->Sampling Control Parameters: - Temperature - Molar Ratio - Enzyme Load - Agitation Purification Product Purification Reactor->Purification After Reaction Completion GCMS GC-MS Analysis (Quantification) Sampling->GCMS FinalProduct Pure Iso-butyl- 2-methylbutyrate Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis of this compound.

A. Optimization of Reaction Parameters

Several factors can influence the rate and yield of the esterification reaction.[20] A systematic optimization is crucial for maximizing productivity.

Parameter Typical Range Rationale and Scientific Insight
Temperature 30 - 60 °CAffects both reaction rate and enzyme stability. Higher temperatures increase the reaction rate but can also lead to enzyme denaturation. An optimal temperature balances these two effects.[21]
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 5:1An excess of one substrate can shift the equilibrium towards product formation. However, a large excess of short-chain alcohols can sometimes inhibit or inactivate the lipase.[1][22]
Enzyme Concentration 1 - 10% (w/w of substrates)Higher enzyme loading generally increases the initial reaction rate. However, beyond a certain point, the rate may not increase proportionally due to substrate limitation or mass transfer issues.[22][23]
Solvent Hexane, Heptane, TolueneThe choice of solvent can influence substrate solubility and enzyme activity. Hydrophobic solvents (log P > 2) are generally preferred for esterification as they minimize the stripping of essential water from the enzyme.[24]
Water Activity (a_w) < 0.5Water is a product of the reaction, and its presence can shift the equilibrium back towards hydrolysis. Controlling water activity, for instance by adding molecular sieves, is critical for achieving high conversion rates.[25][26]
Agitation Speed 150 - 250 rpmAdequate mixing is necessary to overcome external mass transfer limitations between the bulk liquid and the immobilized enzyme particles.

B. Protocol: Synthesis of this compound

Materials:

  • Immobilized Lipase (e.g., Novozym 435 or a custom preparation)

  • 2-Methylbutyric acid

  • Isobutanol

  • Hexane (or another suitable organic solvent)

  • Molecular sieves (3Å, activated)

  • Thermostatted shaking incubator or stirred tank reactor

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Reactor Setup: To a 100 mL screw-capped flask, add 2-methylbutyric acid (e.g., 10 mmol) and isobutanol (e.g., 20 mmol, for a 2:1 molar ratio).

  • Solvent Addition: Add a suitable volume of hexane (e.g., 20 mL) to dissolve the reactants.

  • Water Removal: Add activated molecular sieves (e.g., 1 g) to the reaction mixture to adsorb the water produced during the reaction.

  • Enzyme Addition: Add the immobilized lipase (e.g., 5% w/w of the total substrate mass).

  • Reaction: Place the flask in a thermostatted shaking incubator set to the optimal temperature (e.g., 45°C) and agitation speed (e.g., 200 rpm).

  • Monitoring the Reaction: At regular intervals (e.g., every 2 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Filter the sample to remove the immobilized enzyme.

  • Sample Preparation for GC-MS: Dilute the sample with hexane before injecting it into the GC-MS system.

  • Reaction Termination: Once the reaction reaches equilibrium (i.e., no further increase in product concentration), stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with hexane and stored for reuse.

  • Product Isolation: The solvent can be removed from the final product mixture by rotary evaporation. Further purification can be achieved by column chromatography if required.

C. Analytical Method: Quantification by GC-MS

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying the components of the reaction mixture.[27][28]

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the ester from the reactants.

  • Temperature Program: A typical temperature program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components.

  • Quantification: The concentration of the product can be determined by creating a calibration curve using standards of pure this compound. An internal standard can be used to improve accuracy.

III. Troubleshooting and Key Considerations

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion Rate - Sub-optimal reaction conditions (temperature, pH).- Enzyme inhibition by substrates or products.- Insufficient water removal.- Re-optimize reaction parameters.- Adjust the substrate molar ratio.- Ensure molecular sieves are fully activated and sufficient in quantity.
Enzyme Deactivation - High temperature.- Presence of inhibitory solvents or impurities.- Mechanical stress from excessive agitation.- Lower the reaction temperature.- Use high-purity solvents and reactants.- Reduce the agitation speed while ensuring adequate mixing.
Difficulty in Product Separation - Boiling points of reactants and products are close.- Use fractional distillation for purification.- Optimize the GC method for better separation.

Conclusion

The enzymatic synthesis of this compound using immobilized lipase offers a highly efficient, specific, and environmentally friendly alternative to conventional chemical methods. The success of this biocatalytic process hinges on the careful selection and preparation of the immobilized enzyme, as well as the systematic optimization of key reaction parameters such as temperature, substrate molar ratio, and water activity. By following the detailed protocols and guidelines presented in this application note, researchers can effectively produce high-purity flavor esters for a variety of applications, leveraging the power of green chemistry.

References

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  • The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method. (n.d.). MDPI. Retrieved from [Link]

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  • Biochemical Characterization of Candida rugosa Lipase Immobilized on Green Synthesized Gold Nanoparticles. (2022). Journal of Applied Biotechnology Reports. Retrieved from [Link]

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  • Characterization of lipase produced by Bacillus sp. FH5 in immobilized and free state. (2014). Biologia, 69(1), 28-36. Retrieved from [Link]

  • Lipase Immobilization on Siliceous Supports: Application to Synthetic Reactions. (2017). Current Organic Chemistry, 21(2), 85-92. Retrieved from [Link]

  • Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate. (2021). Taylor & Francis Online. Retrieved from [Link]

  • Kinetic studies on immobilised lipase esterification of oleic acid and octanol. (1996). Journal of Chemical Technology & Biotechnology, 65(3), 239-248. Retrieved from [Link]

  • Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. (2024). ACS Omega. Retrieved from [Link]

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  • Influence of water activity and water content on sugar esters lipase-catalyzed synthesis in organic media. (2020). ResearchGate. Retrieved from [Link]

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  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (2020). Processes, 8(8), 980. Retrieved from [Link]

  • Novozym 435-catalyzed synthesis of fructose mono- and diesters. (n.d.). ResearchGate. Retrieved from [Link]

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  • Immobilized Lipase Based on Hollow Mesoporous Silicon Spheres for Efficient Enzymatic Synthesis of Resveratrol Ester Derivatives. (2021). Journal of Agricultural and Food Chemistry, 69(7), 2264-2273. Retrieved from [Link]

  • The Role of Water Activity in Terms of Enzyme Activity and Enantioselectivity during Enzymatic Esterification in Non-conventional Media. (2020). ResearchGate. Retrieved from [Link]

  • The effect of water on enzyme action in organic media. (1988). Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 954(2), 226-234. Retrieved from [Link]

  • Operational stability of Novozym 435-catalysed synthesis of xylitol... (n.d.). ResearchGate. Retrieved from [Link]

  • Convenient enzymatic resolution of ( R , S )-2-methylbutyric acid catalyzed by immobilized lipases. (2017). ResearchGate. Retrieved from [Link]

  • Cinnamyl acetate. (n.d.). Wikipedia. Retrieved from [Link]

  • Process enzymatic esterification scheme involving 2-methylhexanoic acid... (n.d.). ResearchGate. Retrieved from [Link]

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  • Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. (n.d.). MDPI. Retrieved from [Link]

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  • Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. (2001). Process Biochemistry, 36(10), 967-974. Retrieved from [Link]

  • Kinetics of synthesis of butyl butyrate by esterification and transesterification in supercritical carbon dioxide. (2014). ResearchGate. Retrieved from [Link]

  • Esterification for butyl butyrate formation using Candida cylindracea lipase produced from palm oil mill effluent supplemented medium. (2015). Arabian Journal of Chemistry, 8(4), 510-515. Retrieved from [Link]

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  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. (n.d.). MDPI. Retrieved from [Link]

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Synthesis of Iso-Butyl-2-Methylbutyrate via Fischer Esterification: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of iso-butyl-2-methylbutyrate, a valuable ester known for its fruity, tropical aroma, using the Fischer esterification method.[1] This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth technical details, field-proven insights, and a self-validating experimental protocol.

Introduction: The Significance of Fischer Esterification

The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters in the presence of an acid catalyst.[2][3] Its advantages lie in its relative simplicity and the use of direct, less environmentally impactful reagents compared to methods involving acid chlorides or anhydrides.[2][4] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one reactant (usually the alcohol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[2][3][6]

This compound is an ester with significant applications in the flavor and fragrance industries, prized for its pleasant tropical scent reminiscent of banana and pineapple.[1] This guide will detail a robust protocol for its synthesis from 2-methylbutyric acid and isobutanol.

The Chemical Heart of the Matter: Reaction Mechanism

The Fischer esterification proceeds through a series of reversible steps, which can be effectively summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[7]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (2-methylbutyric acid), enhancing the electrophilicity of the carbonyl carbon.[2][4][7]

  • Nucleophilic Attack: The nucleophilic oxygen of the alcohol (isobutanol) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[2][7]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, resulting in a protonated ester.[7]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.[8][7]

Fischer_Esterification_Mechanism RCOOH 2-Methylbutyric Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Isobutanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Isobutanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Water H₂O Protonated_Intermediate->Water Ester This compound Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst) Protonated_Ester->H_plus_regen

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, incorporating in-process controls and purification steps to ensure a high-purity final product.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurpose
2-Methylbutyric AcidC₅H₁₀O₂102.1310.21 g (0.1 mol)Carboxylic Acid
IsobutanolC₄H₁₀O74.1222.24 g (0.3 mol)Alcohol/Solvent
Sulfuric Acid (conc.)H₂SO₄98.081 mLCatalyst
Diethyl Ether(C₂H₅)₂O74.12As neededExtraction Solvent
Saturated Sodium BicarbonateNaHCO₃84.01As neededNeutralizing Agent
Saturated Sodium Chloride (Brine)NaCl58.44As neededWashing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying Agent
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high-purity applications)

  • pH paper

Reaction Workflow

Esterification_Workflow A 1. Reagent Setup Combine 2-methylbutyric acid, isobutanol, and H₂SO₄ in a round-bottom flask. B 2. Reflux Heat the mixture to reflux for 2-4 hours. A->B C 3. Cooling Cool the reaction mixture to room temperature. B->C D 4. Extraction Transfer to a separatory funnel and add diethyl ether and water. C->D E 5. Neutralization Wash the organic layer with saturated NaHCO₃ solution. D->E F 6. Washing Wash the organic layer with brine solution. E->F G 7. Drying Dry the organic layer over anhydrous Na₂SO₄. F->G H 8. Solvent Removal Remove the solvent using a rotary evaporator. G->H I 9. Purification (Optional) Purify the crude ester by distillation. H->I J 10. Characterization Analyze the final product (NMR, IR, GC-MS). I->J

Caption: Experimental Workflow for this compound Synthesis.

Detailed Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.21 g (0.1 mol) of 2-methylbutyric acid and 22.24 g (0.3 mol) of isobutanol. The use of excess alcohol serves to shift the reaction equilibrium towards the product.[7][9]

  • Catalyst Addition: Slowly and carefully add 1 mL of concentrated sulfuric acid to the stirred mixture. Sulfuric acid is a common and effective catalyst for Fischer esterification.[7][10]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The reaction temperature will be close to the boiling point of isobutanol (108 °C). Typical reaction times for Fischer esterification range from 1-10 hours at temperatures between 60-110 °C.[2]

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a 250 mL separatory funnel.

    • Add 50 mL of diethyl ether to the separatory funnel to dissolve the ester.

    • Add 50 mL of cold water to the separatory funnel. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate. The organic layer (containing the ester and ether) will be the top layer.

  • Neutralization and Washing:

    • Drain and discard the lower aqueous layer.

    • Wash the organic layer with 50 mL portions of a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).[6] This step is crucial to remove any unreacted 2-methylbutyric acid and the sulfuric acid catalyst.

    • Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to remove any residual water and salts.[6]

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate to the flask and swirl. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Solvent Removal:

    • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

Purification (Optional)

For applications requiring high purity, the crude this compound can be purified by fractional distillation under atmospheric or reduced pressure. The boiling point of this compound is approximately 158-160 °C.

Safety Considerations

  • 2-Methylbutyric Acid: This compound is corrosive and can cause severe skin burns and eye damage.[11] It is also combustible. Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

  • Isobutanol: This is a flammable liquid and vapor. It can cause skin and eye irritation. Use in a well-ventilated area and away from ignition sources.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care, always adding acid to other liquids slowly and with stirring.

  • General Precautions: Ensure that an eyewash station and safety shower are readily accessible.[12] Ground and bond containers when transferring flammable materials to prevent static discharge.[12]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The expected chemical shifts and multiplicities for the protons and carbons of this compound can be predicted and compared to the experimental spectra.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the ester carbonyl (C=O) group, typically around 1735-1750 cm⁻¹. The absence of a broad O-H stretch from the carboxylic acid starting material (around 2500-3300 cm⁻¹) indicates the completion of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the product, while MS will provide the molecular weight and fragmentation pattern, further confirming the identity of the ester.

Conclusion

The Fischer esterification method provides a reliable and straightforward route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly by using an excess of the alcohol and ensuring thorough work-up and purification, a high yield of the desired ester can be obtained. The protocols and insights provided in this guide are intended to empower researchers to successfully and safely perform this important organic transformation.

References

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Application Note: Iso-Butyl-2-Methylbutyrate as a Quantitative Standard in Flavor and Fragrance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise quantification of volatile and semi-volatile compounds is paramount in the flavor and fragrance industries for quality control, regulatory compliance, and new product development. Iso-butyl-2-methylbutyrate, an ester known for its characteristic fruity aroma, serves not only as a key component in formulations but also as an exemplary analytical standard.[1][2] This document provides a detailed technical guide for researchers and analytical scientists on the effective use of this compound as both an internal standard and for standard addition methods in chromatographic analysis, primarily Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the underlying principles, provide validated protocols, and discuss the causality behind experimental choices to ensure robust and reliable quantification.

Introduction: The Role of this compound

This compound (CAS No. 2445-67-2) is an ester synthesized from isobutyric acid and 2-methylbutanol.[1] It is widely recognized for its potent fruity, tropical aroma, often described with notes of banana and pineapple.[1] This characteristic makes it a valuable ingredient in the food industry for flavoring beverages, candies, and baked goods, and in the fragrance industry for perfumes, soaps, and cosmetics.[1][3]

Beyond its sensory contributions, its chemical properties make it a suitable candidate for a quantitative standard in analytical chemistry. An analytical standard is a substance of known purity and concentration used to calibrate analytical instruments and quantify the amount of an analyte in an unknown sample. The use of a reliable standard is critical for overcoming variations inherent in sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of results.[4][5]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in analytical method development, particularly for gas chromatography.

PropertyValueSource
CAS Number 2445-67-2[3]
Molecular Formula C₉H₁₈O₂[3][6]
Molecular Weight 158.24 g/mol [3][6]
Appearance Colorless, clear liquid[2][7]
Odor Sweet, fruity (apple, pear, tropical)[1][7][8]
Specific Gravity 0.845 - 0.870 @ 25°C[2]
Refractive Index 1.403 - 1.409 @ 20°C[2]
Boiling Point 64°C at 5 mmHg[7]
Flash Point 48.89 °C (120.00 °F) TCC[2]
Purity (Typical) ≥ 98%[7]

Principles of Quantitative Analysis: Why Use a Standard?

Quantitative analysis in chromatography aims to determine the exact concentration of a specific compound (analyte) in a sample. However, the process from sample preparation to final signal detection is susceptible to errors that can affect accuracy. These can include minor variations in sample volume, extraction efficiency, and instrument response.[4] Analytical standards are used to correct for these variations.

The Internal Standard (IS) Method

The internal standard method is a powerful technique used to improve the precision of quantitative analysis.[4][9] An internal standard is a compound with properties similar to the analyte, which is added at a constant, known concentration to all samples, calibration standards, and blanks.[4][9]

Causality: The core principle is that the internal standard experiences the same procedural variations (e.g., injection volume differences, sample loss during preparation) as the analyte.[4][5] Therefore, by measuring the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a more consistent and accurate result. The ideal internal standard should be:

  • Chemically similar to the analyte.[9][10]

  • Well-resolved chromatographically from the analyte and other matrix components.[4][9]

  • Not naturally present in the sample.[4][9]

  • Stable and non-reactive with the sample components.[11]

The Standard Addition Method

The standard addition method is particularly useful for analyzing complex samples where the sample matrix (all components other than the analyte) interferes with the analytical signal.[12][13] This "matrix effect" can suppress or enhance the analyte's response, making traditional calibration curves inaccurate.[12][14]

Causality: This technique works by adding known amounts of the analyte (in this case, this compound as the standard) directly to aliquots of the unknown sample.[13][15] Since the standard is analyzed in the presence of the same matrix as the analyte, it is subjected to the same interferences. By plotting the instrument response against the concentration of the added standard, the original concentration in the sample can be determined by extrapolation.[13][15] This effectively calibrates the method within the sample's own matrix.

Experimental Protocols

Safety First: this compound is a flammable liquid and vapor.[3][16] Handle with appropriate personal protective equipment (gloves, eye protection) in a well-ventilated area, away from ignition sources.[1] Store in a cool, dry, well-ventilated place.[1][16]

Protocol 1: this compound as an Internal Standard

This protocol describes the use of this compound to quantify a different, but structurally similar, fruity ester (e.g., butyl butyrate) in a beverage sample.

Methodology:

  • Preparation of Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 100 mg of high-purity (≥98%) this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., GC-grade ethanol or methanol). This creates a stock solution of approximately 1000 µg/mL.

    • Store the stock solution at 4°C in an amber vial.

  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards by diluting a stock solution of the target analyte (e.g., butyl butyrate).

    • To each calibration standard, add a fixed and precise amount of the IS stock solution. For example, add 100 µL of the 1000 µg/mL IS stock solution to each 10 mL final volume of calibration standard. This results in a constant IS concentration of 10 µg/mL in every standard.

  • Sample Preparation:

    • Prepare the beverage sample for analysis (e.g., via liquid-liquid extraction or solid-phase microextraction - SPME).

    • Prior to the final dilution or injection, add the same fixed amount of the IS stock solution to the sample extract as was added to the calibration standards (e.g., 100 µL of IS stock per 10 mL of final sample volume). Adding the IS as early as possible in the sample preparation process can help account for variations in extraction efficiency.[4]

  • GC-MS Analysis:

    • Analyze all calibration standards and samples using an established GC-MS method. The method must provide baseline separation of the target analyte and this compound.

  • Data Analysis & Quantification:

    • For each chromatogram, determine the peak area of the target analyte and the internal standard.

    • Calculate the Response Ratio for each calibration standard: Response Ratio = (Analyte Peak Area) / (IS Peak Area).

    • Calculate the Concentration Ratio for each calibration standard: Concentration Ratio = (Analyte Concentration) / (IS Concentration).

    • Construct a calibration curve by plotting the Response Ratio (y-axis) against the Concentration Ratio (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid calibration.

    • For the unknown sample, calculate its Response Ratio using its measured peak areas.

    • Use the calibration curve equation to calculate the Concentration Ratio for the sample.

    • Finally, calculate the concentration of the analyte in the sample: Analyte Concentration = Sample Concentration Ratio * IS Concentration.

Workflow Diagram: Internal Standard Method

G cluster_prep Preparation cluster_analysis Analysis & Calculation AnalyteStock Analyte Stock Solution CalStandards Prepare Calibration Standards AnalyteStock->CalStandards IS_Stock IS Stock Solution (this compound) IS_Stock->CalStandards Add Fixed Amount Sample Prepare Unknown Sample IS_Stock->Sample Add Fixed Amount GCMS GC-MS Analysis CalStandards->GCMS Sample->GCMS PeakAreas Measure Peak Areas (Analyte & IS) GCMS->PeakAreas CalcRatios Calculate Response & Concentration Ratios PeakAreas->CalcRatios PlotCurve Plot Calibration Curve (Response Ratio vs Conc. Ratio) CalcRatios->PlotCurve Quantify Quantify Analyte in Unknown Sample PlotCurve->Quantify

Caption: Workflow for quantification using the internal standard method.

Protocol 2: Standard Addition for Complex Matrices

This protocol describes quantifying this compound itself in a complex fragrance oil where matrix effects are suspected.

Methodology:

  • Preparation of Standard Spiking Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent.

    • From this, prepare a working "spiking" solution at a concentration appropriate for the expected analyte level in the sample (e.g., 100 µg/mL).

  • Sample Preparation and Spiking:

    • Take at least four identical aliquots of the unknown fragrance oil sample (e.g., 1.0 mL each).

    • Leave the first aliquot unspiked (this is the "zero addition" sample).

    • To the remaining aliquots, add increasing, known volumes of the spiking solution. For example:

      • Aliquot 2: Add 50 µL of 100 µg/mL standard.

      • Aliquot 3: Add 100 µL of 100 µg/mL standard.

      • Aliquot 4: Add 150 µL of 100 µg/mL standard.

    • Dilute all aliquots (including the unspiked one) to the same final volume (e.g., 10.0 mL) with the solvent. This ensures the matrix concentration is consistent across all analyses.[13]

  • GC-MS Analysis:

    • Analyze each of the prepared solutions (spiked and unspiked) using the same GC-MS method.

  • Data Analysis & Quantification:

    • Measure the peak area (or height) of this compound in each of the chromatograms.

    • Create a plot with the added concentration of the standard on the x-axis and the corresponding instrument response (peak area) on the y-axis.

    • Perform a linear regression on the data points.

    • Extend the regression line to the left until it intersects the x-axis. The absolute value of the x-intercept represents the original concentration of this compound in the unspiked sample.[15]

Workflow Diagram: Standard Addition Method

G cluster_prep Preparation cluster_analysis Analysis & Calculation Unknown Unknown Sample Aliquot1 Aliquot 1 (0 µL spike) Unknown->Aliquot1 Aliquot2 Aliquot 2 (+50 µL spike) Unknown->Aliquot2 Aliquot3 Aliquot 3 (+100 µL spike) Unknown->Aliquot3 Aliquot4 Aliquot 4 (+150 µL spike) Unknown->Aliquot4 Dilute Dilute all to Same Final Volume Aliquot1->Dilute Aliquot2->Dilute Aliquot3->Dilute Aliquot4->Dilute GCMS GC-MS Analysis Dilute->GCMS Plot Plot Response vs. Added Concentration GCMS->Plot Extrapolate Extrapolate to Find X-Intercept Plot->Extrapolate Result Result: |X-Intercept| = Original Conc. Extrapolate->Result

Caption: Workflow for quantification using the standard addition method.

Method Validation Considerations

For any quantitative protocol to be trustworthy, it must be validated.[17][18] The validation process demonstrates that the analytical method is suitable for its intended purpose.[18][19] Key parameters to assess include:

  • Specificity: The ability to measure the analyte without interference from other components like impurities or matrix effects.[17]

  • Linearity & Range: Demonstrating a proportional relationship between concentration and response over a specified range.[17][20]

  • Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or by spiking a blank matrix with a known amount of analyte.[17]

  • Precision: The degree of agreement among a series of measurements from the same sample, indicating the level of random error.[17]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[18][20]

Conclusion

This compound is a versatile and reliable compound for use as an analytical standard in the flavor and fragrance industry. Its well-defined properties and commercial availability in high purity make it an excellent choice for both internal standard and standard addition methodologies. By applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly improve the accuracy, precision, and reliability of their chromatographic quantifications, leading to higher quality and more consistent products.

References

  • Environics. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration. Retrieved from [Link]

  • Shimadzu. (n.d.). 2. Analysis Results. Retrieved from [Link]

  • Snow, N. H. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC North America. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isobutyl 2-methylbutyrate. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl 2-methyl butyrate, 2445-67-2. Retrieved from [Link]

  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Advanced Biotech. (2025, January 24). Safety Data Sheet - Isobutyl 2-Methyl Butyrate natural. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard addition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isobutyl 2-methylbutyrate, (R)-. PubChem Compound Database. Retrieved from [Link]

  • Separation Science. (n.d.). Calibration Curves – Standard Addition. Retrieved from [Link]

  • Chaintreau, A., et al. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Flavour and Fragrance Journal. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butyl 2-methylbutanoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Schulz, S., et al. (2022). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. Molecules. Retrieved from [Link]

  • Pauk, V., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Analytical Chemistry. Retrieved from [Link]

  • MDPI. (2024). Integrated Metabolomics and Flavor Profiling Provide Insights into the Metabolic Basis of Flavor and Nutritional Composition Differences Between Sunflower Varieties SH363 and SH361. Metabolites. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Sweet Scent of Success: Utilizing Methyl-2-Butyl Isobutyrate in Your Fragrance Creations. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 10). What Is An Internal Standard In Gas Chromatography?. YouTube. Retrieved from [Link]

  • GOEL PLC. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl 2-methylbutyrate. PubChem Compound Database. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butyl 2-methylbutanoate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2012, January). Validation of analytical methods in pharmacy. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butyl 2-methylbutanoate. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

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Application Note: High-Sensitivity Profiling of Iso-Butyl-2-Methylbutyrate Using Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the sampling and analysis of iso-butyl-2-methylbutyrate, a key volatile ester contributing to fruity and sweet aromas in various matrices, using an optimized headspace solid-phase microextraction (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free technique offers a rapid, sensitive, and robust workflow for researchers, quality control analysts, and formulation scientists in the food, beverage, and fragrance industries.[1][2] We detail the principles of the method, provide step-by-step protocols, and discuss the critical parameters that ensure high-quality, reproducible data.

Introduction: The Analytical Challenge

This compound (C₉H₁₈O₂) is a volatile organic compound (VOC) recognized for its characteristic apple, apricot, and sweet berry-like aroma.[3] Its presence and concentration are critical to the sensory profile of many consumer products. Traditional methods for its analysis, such as liquid-liquid extraction, can be time-consuming, require significant volumes of organic solvents, and may be prone to analyte loss.[2]

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology that overcomes these limitations.[2] It integrates sampling, extraction, and concentration into a single, efficient step.[2] The technique is based on the equilibrium partitioning of analytes between the sample matrix and a polymer-coated fused silica fiber.[4][5] For volatile compounds like this compound, headspace (HS) SPME is the preferred approach, as it minimizes matrix effects and enhances sensitivity.[1][6]

This application note presents an optimized HS-SPME-GC-MS protocol designed to provide a reliable and high-throughput analytical solution for this compound.

Principle of Headspace SPME

HS-SPME operates on the principle of equilibrium between three phases: the sample matrix, the headspace (the gas phase above the sample), and the SPME fiber's stationary phase.

  • Volatilization: The sample is placed in a sealed vial and typically heated and agitated. This facilitates the release of volatile and semi-volatile analytes, including this compound, from the matrix into the headspace.

  • Extraction/Adsorption: An SPME fiber, housed within a protective needle, is exposed to the headspace.[6] Analytes partition from the headspace and are concentrated onto the fiber's coating. The amount of analyte extracted is dependent on the distribution constant between the fiber coating and the gaseous phase.[7]

  • Desorption & Analysis: The fiber is then retracted into the needle and transferred to the hot injection port of a gas chromatograph (GC). The high temperature of the inlet causes the trapped analytes to rapidly desorb from the fiber and be swept onto the analytical column for separation and subsequent detection by a mass spectrometer (MS).[5]

This equilibrium-based technique is non-exhaustive, meaning it does not extract the entire amount of an analyte from the sample.[7] Therefore, precise control over experimental parameters is crucial for achieving quantitative and reproducible results.

Experimental Protocol

This section outlines the materials, instrumentation, and a detailed step-by-step procedure for the analysis of this compound.

Materials and Reagents
  • SPME Fiber Assembly: A fiber with a mixed-phase coating is recommended for broad-range flavor compounds. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is an excellent first choice due to its ability to adsorb a wide range of analytes, including esters.[8]

  • SPME Fiber Holder: Manual or autosampler-compatible holder.

  • GC Vials: 20 mL amber glass vials with PTFE/Silicone septa caps.

  • Analytical Standard: High-purity this compound (CAS No. 589-59-3).

  • Internal Standard (IS): e.g., 2-Octanol or a non-native ester, for improved quantitation.

  • Solvent: Methanol or Ethanol (HPLC grade) for standard preparation.

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of aqueous samples.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless inlet and a suitable capillary column. A mid-polar column (e.g., DB-624 or equivalent) is recommended.

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

  • SPME Autosampler (Optional): For automated, high-throughput analysis.

  • Heating/Agitation Module: A hot plate with a magnetic stirrer or a dedicated SPME agitator.

Optimized HS-SPME Parameters

The efficiency of the extraction is governed by several interdependent parameters. The following table summarizes the recommended starting conditions, which should be optimized for specific matrices.

ParameterRecommended ValueRationale & Scientific Justification
SPME Fiber 50/30 µm DVB/CAR/PDMSThis tri-phase coating provides a combination of adsorption mechanisms. DVB is effective for larger volatiles, while Carboxen's microporosity efficiently traps smaller volatiles. PDMS acts as a binder and extracts nonpolar compounds. This combination is ideal for complex flavor profiles.[8]
Sample Volume 5 mL (liquid) or 1-2 g (solid) in a 20 mL vialStandardizing the sample volume and headspace volume is critical for reproducibility in an equilibrium-based technique.
Ionic Strength Adj. 1-2 g NaCl per 5 mL aqueous sampleAdding salt increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes (the "salting-out" effect) and promotes their partitioning into the headspace, thereby increasing sensitivity.[9][10]
Equilibration Temp. 50 - 70 °CHeating increases the vapor pressure of the analyte, shifting the equilibrium toward the headspace. This temperature range is effective for esters without causing thermal degradation. An initial optimization study is recommended.[9][11][12]
Equilibration Time 15 minThis allows the sample to reach thermal equilibrium and for the analyte concentration in the headspace to stabilize before the fiber is exposed.[9][11]
Agitation 250 - 500 rpm (if applicable)Agitation of liquid samples continuously refreshes the sample surface, accelerating the mass transfer of the analyte into the headspace and reducing the time needed to reach equilibrium.[13]
Extraction Time 30 - 50 minThis is the time the fiber is exposed to the headspace. Equilibrium must be reached for reproducible results. This duration is typically sufficient for fruity esters.[9][11][14]
Desorption Temp. 250 °CThis temperature must be high enough to ensure complete and rapid desorption of the analyte from the fiber into the GC inlet but below the fiber's maximum operating temperature to prevent coating degradation.
Desorption Time 3 - 5 min (in splitless mode)Ensures quantitative transfer of the analyte to the GC column. The GC inlet should be in splitless mode during desorption to maximize sensitivity.[1][11]
Workflow Diagram

The following diagram illustrates the complete HS-SPME-GC-MS workflow.

SPME_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Headspace Extraction cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing Sample Place Sample (5 mL) into 20 mL Vial Salt Add NaCl (1-2 g) & Internal Standard Sample->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate & Agitate (15 min @ 60°C) Seal->Equilibrate Expose Expose SPME Fiber to Headspace (30 min) Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet (3 min @ 250°C) Retract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (Scan & SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify

Caption: HS-SPME-GC-MS workflow for this compound.

Step-by-Step Protocol
  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (typically by inserting it into the GC inlet at a high temperature). Recondition for 5-10 minutes between analyses.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards in the desired matrix (e.g., water or a model beverage) spanning the expected concentration range.

  • Sample Preparation: Place 5 mL of the liquid sample (or calibration standard) into a 20 mL headspace vial.

  • Fortification: Add 1-2 g of NaCl. Spike with a known concentration of the internal standard. Immediately seal the vial.

  • Equilibration and Extraction: Place the vial in the heating/agitation unit set to 60°C and 250 rpm. Allow the sample to equilibrate for 15 minutes. After equilibration, expose the SPME fiber to the headspace for 30 minutes under continued heating and agitation.[13]

  • Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the GC inlet, which is held at 250°C. Start the GC-MS data acquisition. Desorb for 3 minutes in splitless mode.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum. The key mass fragments (m/z) for this compound are typically 57, 85, and 103.[15] Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the method should be validated for its intended purpose.

  • Linearity: A calibration curve should be generated with at least five concentration levels. A coefficient of determination (R²) > 0.99 is typically desired.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For flavor compounds, these are often in the low µg/L (ppb) range.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. Relative Standard Deviations (RSDs) should ideally be below 15%.

  • Accuracy: Analyze spiked matrix samples at different concentrations to determine the recovery. Recoveries between 85-115% are generally considered acceptable.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Sensitivity / Poor Peak Area Incomplete desorption.Increase desorption time or temperature (do not exceed fiber limits).
Non-optimal extraction parameters.Re-optimize extraction time and temperature for your specific matrix.
Competitive adsorption from matrix.Dilute the sample or use a different fiber coating.
Poor Reproducibility (High RSD) Inconsistent sample volume or headspace.Use a precision pipette and ensure all vials are sealed identically.
Fluctuation in extraction time/temp.Use an autosampler for precise timing; ensure temperature is stable.
Fiber degradation or contamination.Bake out the fiber regularly; replace if damaged or after ~50-100 injections.
Carryover / Ghost Peaks Incomplete cleaning of the fiber.Increase fiber bake-out time and/or temperature between runs.

Conclusion

The HS-SPME-GC-MS method detailed in this note provides a powerful, solvent-free, and sensitive tool for the analysis of this compound. By carefully controlling the experimental parameters—particularly fiber choice, extraction temperature, and time—researchers can achieve accurate and reproducible quantification of this critical aroma compound. This protocol serves as a robust starting point for method development and can be adapted for various complex matrices in the food, flavor, and pharmaceutical industries.

References

  • Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). MDPI. Available at: [Link]

  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI. Available at: [Link]

  • Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. PubMed Central. Available at: [Link]

  • Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. PubMed Central. Available at: [Link]

  • Optimizing SPME for a Variety of Applications. YouTube. Available at: [Link]

  • Which solid phase microextraction (SPME) fibre is most suitable for plant volatile analysis? ResearchGate. Available at: [Link]

  • Isobutyl 2-methylbutyrate. PubChem. Available at: [Link]

  • C146-E424A Smart SPME Fibers and Arrow Selection Guide. Shimadzu. Available at: [Link]

  • High-Performing Restek PAL SPME Fibers. Restek. Available at: [Link]

  • Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition. CORE. Available at: [Link]

  • Solid-phase microextraction: a powerful sample preparation tool prior to mass spectrometric analysis. Wiley Online Library. Available at: [Link]

  • The Use of Headspace Solid-Phase Microextraction (HS-SPME) to Assess the Quality and Stability of Fruit Products. Embrapa. Available at: [Link]

  • Butyl 2-methyl butyrate. PubChem. Available at: [Link]

  • Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems. MDPI. Available at: [Link]

  • The Use of Headspace Solid-Phase Microextraction (HS-SPME) to Assess the Quality and Stability of Fruit Products: An Example Using Red Mombin Pulp (Spondias purpurea L.). ResearchGate. Available at: [Link]

  • SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. YouTube. Available at: [Link]

  • Solid-phase microextraction: a promising technique for sample preparation in environmental analysis. PubMed. Available at: [Link]

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Headspace analysis techniques for volatile Iso-Butyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analysis of Volatile Iso-Butyl-2-Methylbutyrate by Headspace Gas Chromatography

Abstract

This comprehensive guide provides detailed methodologies for the analysis of this compound (IBMB), a volatile ester significant in the pharmaceutical, food, and fragrance industries. We explore the fundamental principles of headspace sampling and present two robust, validated protocols: Static Headspace Gas Chromatography with Flame Ionization Detection (SHS-GC-FID) for routine quantification and Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) for high-sensitivity trace analysis and confirmation. This document is intended for researchers, quality control analysts, and drug development professionals seeking to establish reliable analytical methods for volatile organic compounds (VOCs).

Introduction: The Analytical Significance of this compound

This compound (IBMB) is a fatty acid ester characterized by its fruity aroma.[1][2][3] Its volatility and chemical properties make it a key component in various applications, from a flavoring agent in foods to a fragrance ingredient.[1] In the pharmaceutical industry, esters like IBMB can be present as residual solvents, which are organic volatile chemicals used or produced during the manufacturing of drug substances, excipients, or drug products.[4][5] Because residual solvents provide no therapeutic benefit, their levels must be strictly controlled to ensure patient safety, making their accurate quantification a critical regulatory requirement.[6][7]

The primary challenge in analyzing IBMB lies in its volatility and its potential presence in complex matrices. Direct injection of such samples into a gas chromatograph (GC) can introduce non-volatile residues that contaminate the system and degrade analytical performance. Headspace analysis circumvents this issue by exclusively sampling the vapor phase in equilibrium with the sample matrix, providing a clean, matrix-free injection.[8][9][10]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [1]
Boiling Point 165-166 °C @ 760 mmHg[11]
Flash Point ~49-52 °C[11][12][13]
Vapor Pressure 1.895 mmHg @ 25 °C (est.)[11]
Water Solubility 136.1 mg/L @ 25 °C (est.)[11]
LogP (o/w) ~3.0 (est.)[11]

The Principle of Headspace Sampling: A Comparative Overview

Headspace sampling is a powerful technique for the analysis of volatile compounds in virtually any matrix.[9][14] The choice of technique depends on the required sensitivity, sample matrix, and analytical throughput.

  • Static Headspace (SHS): In SHS, the sample is sealed in a vial and heated to allow volatile analytes to partition between the sample phase and the gas phase (headspace) until equilibrium is reached.[15] A fixed volume of the headspace is then injected into the GC.[15] This technique is robust, easily automated, and ideal for routine quality control where analyte concentrations are relatively high (ppm levels).[14][16]

  • Dynamic Headspace (DHS): Also known as purge-and-trap, DHS is an exhaustive extraction technique. An inert gas is bubbled through the sample, continuously sweeping volatiles onto a sorbent trap.[8] The trap is then rapidly heated to desorb the concentrated analytes into the GC.[8][17] DHS offers significantly higher sensitivity than SHS, making it suitable for trace-level analysis (ppb and below).[8][17]

  • Headspace Solid-Phase Microextraction (HS-SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to adsorb and concentrate analytes from the headspace.[18] After an equilibrium period, the fiber is retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the column. SPME combines sampling and concentration into a single step and is highly effective for trace analysis of volatile and semi-volatile compounds in complex matrices.[19]

Table 2: Comparison of Headspace Sampling Techniques

FeatureStatic Headspace (SHS)Dynamic Headspace (DHS)Headspace SPME
Principle Equilibrium-based partitioningExhaustive purging and trappingEquilibrium-based adsorption/absorption
Sensitivity Moderate (ppm)High (ppb to ppt)High (ppb to ppt)
Sample Throughput HighLow to ModerateModerate to High
Matrix Effects Can be significant; matrix modification may be neededMinimalCan be affected by matrix composition
Primary Use Case Routine QC, residual solvents, blood alcoholTrace environmental analysis, flavor/fragrance profilingFlavor/fragrance, environmental, forensics
Diagram 1: Principles of Headspace Techniques

G Comparison of Headspace Sampling Principles cluster_0 Static Headspace (SHS) cluster_1 Dynamic Headspace (DHS) cluster_2 Headspace SPME shs_sample 1. Sample in Sealed Vial shs_equil 2. Heat & Equilibrate (Partitioning) shs_sample->shs_equil shs_inject 3. Inject HeadspaceAliquot into GC shs_equil->shs_inject dhs_sample 1. Sample in Sparging Vessel dhs_purge 2. Purge with Gas, Collect on Trap dhs_sample->dhs_purge dhs_desorb 3. Thermally Desorb Trap into GC dhs_purge->dhs_desorb spme_sample 1. Sample in Sealed Vial spme_expose 2. Expose Fiber to Headspace (Adsorption) spme_sample->spme_expose spme_desorb 3. Thermally Desorb Fiber in GC Inlet spme_expose->spme_desorb

Caption: Workflow comparison of the three major headspace techniques.

Protocol I: Quantitative Analysis by Static Headspace-GC-FID

This protocol is optimized for the routine quantification of IBMB, for example, as a residual solvent in a drug product, aligning with the principles outlined in USP <467>.[20] The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for hydrocarbon-containing compounds like esters.

Causality and Experimental Choices
  • Matrix: A high-boiling point, polar solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen as the diluent. This ensures IBMB remains volatile relative to the solvent, promoting efficient partitioning into the headspace while fully dissolving the sample.

  • Internal Standard (IS): An internal standard, such as n-Nonane or 3-Hexanone, is used to correct for variations in injection volume and instrument response. The IS should be a compound not present in the sample, with similar chemical properties and a retention time close to, but resolved from, IBMB.

  • Incubation Temperature: Set below the boiling point of the diluent but high enough to ensure sufficient vapor pressure for IBMB (~80-100 °C). This provides a balance between sensitivity and preventing excessive vial pressure.[9]

  • Incubation Time: Must be sufficient to allow the sample to reach thermal equilibrium. This is determined experimentally by analyzing samples at increasing time points until the analyte response plateaus.

Step-by-Step Methodology
  • Reagents and Materials

    • This compound (IBMB), analytical standard grade

    • n-Nonane (Internal Standard), analytical standard grade

    • Dimethyl Sulfoxide (DMSO), headspace grade

    • 20 mL glass headspace vials with PTFE/silicone septa

  • Standard Preparation

    • Internal Standard Stock (IS): Prepare a 1.0 mg/mL solution of n-Nonane in DMSO.

    • IBMB Stock: Prepare a 1.0 mg/mL solution of IBMB in DMSO.

    • Calibration Standards: Prepare a series of calibration standards in 20 mL headspace vials by spiking known amounts of the IBMB stock into a fixed volume of the IS stock solution, diluted with DMSO to a final volume of 5 mL. A typical range might be 1 µg/mL to 100 µg/mL.

  • Sample Preparation

    • Accurately weigh approximately 100 mg of the sample (e.g., drug powder) into a 20 mL headspace vial.

    • Add 5.0 mL of the IS stock solution.

    • Immediately seal the vial and vortex briefly to dissolve the sample.

  • Instrumentation and Conditions

Diagram 2: Static Headspace-GC-FID Workflow

G SHS-GC-FID Workflow for IBMB Quantification prep Sample/Standard Prep (Weigh sample, add IS/DMSO) vial Seal Vial & Vortex prep->vial incubate Incubate Vial (e.g., 90°C for 20 min) vial->incubate equil Establish Equilibrium incubate->equil inject Pressurize & Inject Headspace Aliquot equil->inject separate GC Separation (Capillary Column) inject->separate detect FID Detection separate->detect quant Quantify (Internal Standard Method) detect->quant

Caption: Step-by-step workflow for quantitative analysis using SHS-GC-FID.

Table 3: Optimized Parameters for Static Headspace-GC-FID Analysis

ParameterSettingRationale
Headspace Autosampler
Incubation Temperature90 °COptimizes vapor pressure of IBMB without degrading sample.
Incubation Time20 minutesEnsures equilibrium is reached for reproducible results.[21]
Vial Pressurization15 psi with HeliumEnsures consistent injection volume.
Injection Volume1.0 mL (loop)Standard volume for good sensitivity.
Transfer Line Temp.110 °CPrevents condensation of analytes.[22]
Gas Chromatograph
GC ColumnDB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm)Polar phase provides good resolution for esters.[23]
Carrier GasHelium, 1.2 mL/min constant flowInert and provides good chromatographic efficiency.
Injector Temperature200 °C (Split mode, 20:1)Ensures rapid volatilization of analytes.
Oven Program50 °C (hold 2 min), ramp to 220 °C at 15 °C/minSeparates IBMB from diluent and IS peaks.
FID Detector
Temperature250 °CPrevents condensation and ensures stable response.
H₂ Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (He)25 mL/min
Data Analysis and Validation
  • Quantification: Calculate the concentration of IBMB using the ratio of the IBMB peak area to the IS peak area against the calibration curve.

  • Validation: The method should be validated according to ICH Q2(R1) or internal laboratory guidelines.[22] Key parameters include:

    • Linearity: Achieve a correlation coefficient (R²) > 0.99 for the calibration curve.

    • Precision: Relative Standard Deviation (RSD) should be <15% for repeatability and intermediate precision.[24]

    • Accuracy: Recovery of spiked samples should be within 85-115%.[24]

    • Limit of Detection (LOD) & Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

Protocol II: Trace Analysis and Identification by HS-SPME-GC-MS

This protocol is designed for high-sensitivity detection and confident identification of IBMB, making it ideal for analyzing complex matrices like food products, environmental samples, or for identifying unknown trace impurities in pharmaceuticals. Mass Spectrometry (MS) provides structural information for unambiguous peak identification.[25][26]

Causality and Experimental Choices
  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected. This is a combination fiber with a broad polarity range, making it highly effective for trapping a wide array of volatile and semi-volatile compounds, including esters like IBMB.[18][27]

  • Matrix Modification: The addition of salt (e.g., NaCl) to aqueous samples increases the ionic strength of the solution. This "salting-out" effect reduces the solubility of organic analytes like IBMB, increasing their volatility and driving them into the headspace, thereby enhancing extraction efficiency and sensitivity.[28]

  • Desorption Temperature: The GC inlet temperature is set high enough (~250 °C) to ensure rapid and complete thermal desorption of IBMB from the SPME fiber without causing thermal degradation.

Step-by-Step Methodology
  • Reagents and Materials

    • SPME Fiber Assembly (e.g., 50/30 µm DVB/CAR/PDMS)

    • Sodium Chloride (NaCl), analytical grade

    • Deionized Water

    • 20 mL glass headspace vials with PTFE/silicone septa

  • Standard and Sample Preparation

    • Prepare aqueous calibration standards of IBMB across the desired concentration range (e.g., 1 ng/mL to 100 ng/mL).

    • For each standard or sample, place 5 mL of the aqueous solution into a 20 mL headspace vial.

    • Add ~1.5 g of NaCl to each vial.

    • Seal the vial and vortex to dissolve the salt.

  • Instrumentation and Conditions

Diagram 3: SPME-GC-MS Workflow

G HS-SPME-GC-MS Workflow for IBMB Identification prep Sample Prep (Add sample & NaCl to vial) seal Seal Vial prep->seal incubate Incubate & Agitate (e.g., 60°C for 15 min) seal->incubate expose Expose SPME Fiber to Headspace incubate->expose adsorb Adsorption of Analytes expose->adsorb desorb Retract Fiber & Insert into GC Inlet (Desorption) adsorb->desorb separate GC Separation desorb->separate detect MS Detection (Scan or SIM mode) separate->detect identify Identify by Mass Spectrum & Retention Time detect->identify

Sources

Application Note: A Validated Protocol for the Isolation and Characterization of Iso-Butyl-2-Methylbutyrate from Natural Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iso-Butyl-2-Methylbutyrate is a volatile ester compound prized for its characteristic fruity and tropical aroma, making it a significant component in the flavor and fragrance industries.[1] Its presence has been identified in various natural sources, including fruits like papaya (Carica papaya) and plants such as Myrtus communis.[2] This document provides a comprehensive, multi-stage protocol for researchers and drug development professionals to effectively isolate, purify, and characterize this compound from plant-based matrices. The methodology emphasizes scientific integrity, explaining the causality behind each step to ensure reproducibility and high-purity yields. The protocol integrates steam distillation for initial extraction, liquid-liquid extraction for preliminary purification, and fractional distillation for final separation, culminating in analytical validation by gas chromatography.

Introduction and Core Principles

The isolation of a specific volatile compound from a complex natural extract is a significant challenge that requires a systematic approach. The target molecule, this compound, is a short-chain fatty acid ester with a relatively low molecular weight and a characteristic boiling point that allows for its separation via distillation techniques.[2][3]

The overarching principle of this protocol is the sequential separation of compounds based on their distinct physicochemical properties:

  • Volatility: Steam distillation is employed as the initial extraction method. This technique is ideal for separating temperature-sensitive volatile compounds from non-volatile plant matter at temperatures below their actual boiling points, thus preventing thermal degradation.[4][5]

  • Solubility and Acidity: The crude distillate, containing the ester and other volatile compounds, is subjected to liquid-liquid extraction. This step utilizes the immiscibility of the organic ester in aqueous solutions to remove water-soluble impurities. Furthermore, a wash with a mild base, such as sodium bicarbonate, is critical for neutralizing and removing any acidic contaminants (e.g., free carboxylic acids) that may be present in the extract.[6]

  • Boiling Point Differentials: The final purification step employs fractional distillation. This technique provides a much finer separation of liquids with close boiling points than simple distillation.[7][8] By carefully controlling the temperature, components of the organic mixture are separated based on their unique boiling points, allowing for the isolation of the target ester in a highly purified form.

This multi-step approach ensures the removal of a wide range of potential impurities, from non-volatile solids to water-soluble compounds and other volatile organics, leading to a final product of high purity suitable for detailed analysis.

Key Properties of this compound

A thorough understanding of the target molecule's properties is fundamental to designing an effective isolation protocol.

PropertyValueSource
Molecular Formula C₉H₁₈O₂[2][3]
Molecular Weight 158.24 g/mol [2][3]
Appearance Colorless liquid[9]
Odor Profile Fruity, tropical (banana, pineapple)[1]
Boiling Point 64°C @ 5 mmHg[10]
Flash Point ~49 - 52 °C[9][10]
Classification Fatty Acid Ester[2]

Integrated Workflow for Isolation and Analysis

The logical flow from raw natural material to a validated, pure compound is illustrated below. Each major phase is designed to systematically reduce complexity and enrich the concentration of the target analyte.

G cluster_0 Part 1: Extraction cluster_1 Part 2: Purification cluster_2 Part 3: Analysis RawMaterial Natural Source (e.g., Fruit Pulp, Leaves) SteamDistillation Protocol 1.1: Steam Distillation RawMaterial->SteamDistillation CrudeDistillate Aqueous Distillate (Water + Volatiles) SteamDistillation->CrudeDistillate SolventExtraction Protocol 2.1: Solvent Extraction (with Diethyl Ether) CrudeDistillate->SolventExtraction Washing Protocol 2.2: Wash Sequence (NaHCO₃, Brine) SolventExtraction->Washing Drying Protocol 2.3: Drying (Anhydrous MgSO₄) Washing->Drying FractionalDistillation Protocol 2.4: Fractional Distillation Drying->FractionalDistillation PurifiedEster Purified Iso-Butyl- 2-Methylbutyrate FractionalDistillation->PurifiedEster GCMS Protocol 3.1: GC-MS Analysis (Identification) PurifiedEster->GCMS GCFID Protocol 3.2: GC-FID Analysis (Purity & Quant.) PurifiedEster->GCFID FinalReport Validated Result GCMS->FinalReport GCFID->FinalReport

Caption: Overall workflow for the isolation and analysis of this compound.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Diethyl ether is extremely flammable; ensure no ignition sources are present.

Part 1: Extraction of Volatile Compounds

Protocol 1.1: Steam Distillation

This protocol is the primary method for extracting volatile esters from solid plant material.[11] Steam carries the volatile compounds to the condenser, where they are collected as an immiscible mixture with water.[4]

  • Materials:

    • Plant material (e.g., 500g of fruit pulp or shredded leaves)

    • Deionized water

    • Steam distillation apparatus (boiling flask, biomass flask, condenser, receiving flask)

    • Heating mantle

  • Procedure:

    • Prepare the plant material by shredding or macerating it to increase the surface area for efficient extraction.[11]

    • Set up the steam distillation apparatus. Place the prepared plant material into the biomass flask.

    • Add water to the boiling flask (steam generator) to approximately two-thirds of its volume, along with a few boiling chips.

    • Begin heating the boiling flask to generate steam. Pass the steam through the biomass flask. The steam will rupture the plant's oil glands and vaporize the volatile ester.

    • The mixture of steam and volatile organic compounds will travel to the condenser. Ensure a steady flow of cold water through the condenser jacket to efficiently liquefy the vapor.

    • Collect the distillate, which will appear as a milky or biphasic liquid (hydrosol and essential oil), in the receiving flask.

    • Continue the distillation until no more oil is observed in the distillate coming through the condenser (typically 2-3 hours, depending on the material).

    • The collected crude distillate is now ready for the purification stage.

Part 2: Isolation and Purification

Protocol 2.1: Solvent Extraction

  • Materials:

    • Crude distillate from Part 1

    • Diethyl ether (or hexane)

    • Separatory funnel (appropriately sized)

  • Procedure:

    • Transfer the entire crude distillate into a separatory funnel.

    • Add a volume of diethyl ether approximately one-third of the distillate volume.

    • Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release pressure. Causality: The nonpolar ester will preferentially dissolve in the organic diethyl ether layer, separating it from the aqueous phase.

    • Allow the layers to fully separate. The less dense ether layer will be on top.

    • Drain the lower aqueous layer and set it aside. Collect the upper organic (ether) layer.

    • Return the aqueous layer to the funnel and repeat the extraction two more times with fresh portions of diethyl ether to maximize the recovery of the ester.

    • Combine all the organic extracts.

Protocol 2.2: Wash Sequence

  • Materials:

    • Combined organic extracts

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (brine) solution

  • Procedure:

    • Place the combined organic extracts back into the separatory funnel.

    • Add ~50 mL of 5% NaHCO₃ solution. Shake and vent as before. Causality: This basic wash neutralizes and removes any acidic impurities (e.g., free 2-methylbutyric acid), which react to form water-soluble salts.[6]

    • Drain and discard the lower aqueous layer.

    • Add ~50 mL of brine solution to the funnel. Shake and vent. Causality: The brine wash removes the bulk of the dissolved water from the organic layer through an osmotic effect, preparing it for the final drying step.[12]

    • Drain and discard the brine layer. Collect the final washed organic layer in an Erlenmeyer flask.

Protocol 2.3: Drying

  • Materials:

    • Washed organic extract

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Add a small amount of anhydrous MgSO₄ to the organic extract and swirl.

    • Continue adding small portions until some of the drying agent remains free-flowing (not clumped together). This indicates all residual water has been absorbed.[6]

    • Filter the solution through a fluted filter paper to remove the MgSO₄. The resulting clear organic solution contains the crude ester dissolved in the solvent.

Protocol 2.4: Fractional Distillation

This step is critical for separating the target ester from the extraction solvent and other volatile impurities.

G cluster_0 Principle of Fractional Distillation start Mixture Vaporizes (Low & High BP) plate1 Theoretical Plate 1 (Condensation) start->plate1 Vapor Rises plate1->start High BP Component Returns plate2 Theoretical Plate 2 (Re-Vaporization) plate1->plate2 Enriched in Low BP Component plate2->plate1 plate3 Theoretical Plate N plate2->plate3 Further Enrichment plate3->plate2 condenser Condenser plate3->condenser Purest Vapor collection Collection of Pure Low BP Fraction condenser->collection Condenses to Liquid

Caption: Multiple vaporization-condensation cycles enrich the vapor in the more volatile component.

  • Materials:

    • Dried organic solution

    • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, collection flasks)

    • Heating mantle and stir bar

    • Thermometer

  • Procedure:

    • Carefully remove the bulk of the low-boiling solvent (diethyl ether, BP ~35°C) using a rotary evaporator.

    • Transfer the concentrated residue to a round-bottom flask and set up the fractional distillation apparatus. The fractionating column (e.g., Vigreux or packed) is essential for achieving good separation.[8]

    • Place the thermometer bulb so that the top is level with the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it passes into the condenser.

    • Gently heat the flask. The most volatile component will vaporize first, and its vapor will rise through the column.

    • Collect any initial distillate that comes over at a low, stable temperature (this is likely residual solvent).

    • Slowly increase the heating. The temperature should rise and then plateau as the next component begins to distill. Collect different "fractions" in separate, pre-weighed flasks.

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approx. 155-160°C at atmospheric pressure).

    • Once the temperature begins to rise again or the distillation rate drops, stop the process. The collected fraction should be the purified ester.

Part 3: Analysis and Characterization

Protocol 3.1 & 3.2: GC-MS and GC-FID Analysis

Gas chromatography is the definitive method for assessing the purity of the isolated fraction and confirming its identity.[13] GC-MS provides structural information for identification, while GC-FID (Flame Ionization Detector) is excellent for quantification and determining purity.[14][15]

  • Sample Preparation: Prepare a dilute solution of the purified ester (e.g., 1 µL in 1 mL of hexane or ethanol).

  • Instrumentation: Gas Chromatograph with MS and/or FID detector.

  • Procedure:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Run the analysis using appropriate temperature programming. The components will separate on the column based on their boiling points and polarity.

    • Identification (GC-MS): Compare the mass spectrum of the major peak with a library standard (e.g., NIST) for this compound to confirm its identity.[14]

    • Purity (GC-FID): Calculate the purity of the sample by integrating the area of all peaks. The purity is the area of the target peak divided by the total area of all peaks, expressed as a percentage.

Example GC Parameters

These parameters serve as a starting point and should be optimized for the specific instrument and column used.

ParameterSettingRationale
Column DB-Wax or DB-5 (30m x 0.25mm x 0.25µm)Polar (Wax) or non-polar (5) columns provide good separation for esters.[15]
Carrier Gas Helium or HydrogenInert carrier for the sample through the column.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample without degradation.[15]
Oven Program 50°C (hold 2 min), ramp to 230°C at 10°C/minA temperature ramp allows for the separation of compounds with a range of boiling points.
Detector FID or MSFID for robust quantification, MS for definitive identification.
Detector Temp. 280 °C (FID)Prevents condensation of the sample post-column.[15]

References

  • Hasnat, M., et al. (2023). Solvent extraction of natural products. ResearchGate. [Link]

  • Restek Corporation. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. [Link]

  • Scribd. (n.d.). 03-Fractional Distillation Esters. [Link]

  • Quora. (2023). How to extract the ester from natural resources (fruit or flowers) like oranges, banana, roses, etc. as organic chemistry student levels. [Link]

  • National Center for Biotechnology Information. (n.d.). Isobutyl 2-methylbutyrate. PubChem. [Link]

  • Murata, T. (1977). Analysis of fatty acid methyl esters by a gas–liquid chromatography–chemical ionization mass spectrometry computer system. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Isobutyl 2-methylbutyrate, (R)-. PubChem. [Link]

  • The Good Scents Company. (n.d.). isobutyl 2-methyl butyrate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. [Link]

  • Lucchesi, M. E., et al. (2004). Rapid Extraction of Volatile Compounds Using a New Simultaneous Microwave Distillation: Solvent Extraction Device. ResearchGate. [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

  • Taylor & Francis Online. (n.d.). Steam distillation – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Steam distillation. [Link]

  • MDPI. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. [Link]

  • Eden Botanicals. (n.d.). Extraction Methods. [Link]

  • ACS Publications. (2021). Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors. [Link]

  • Linquip. (2024). Steam Distillation Made Simple: Principle, Process, Applications, and Advantages. [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory). [Link]

  • Advanced Biotech. (2024). The Science Behind Steam Distillation: Unlocking the Flavor Potential. [Link]

  • Semantic Scholar. (2016). Natural Products Extraction Using Accelerated Solvent Extraction. [Link]

  • PubMed Central. (n.d.). Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review. [Link]

  • Wellesley College. (n.d.). Experiment 18 — Synthesis of Esters. [Link]

  • Art of Drink. (2024). How to Make an Ester for Flavour. YouTube. [Link]

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Application Note & Protocol Guide: Iso-Butyl-2-Methylbutyrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Iso-butyl-2-methylbutyrate is a short-chain fatty acid ester recognized for its characteristic fruity aroma, reminiscent of apple and pineapple.[1][2] Beyond its primary role in the flavor and fragrance industries, its structure makes it an excellent model substrate for studying enzymatic reactions, particularly those catalyzed by lipases and esterases.[1][3][4] This guide provides a comprehensive overview of this compound, detailing its properties and presenting robust protocols for its enzymatic synthesis and hydrolysis. The methodologies are designed to be self-validating and are grounded in established biochemical principles, offering both practical steps and the causal reasoning behind experimental choices. This document serves as a technical resource for researchers exploring biocatalytic processes, enzyme kinetics, and the development of natural flavor compounds.

Introduction to this compound

This compound (IUPAC name: 2-methylpropyl 2-methylbutanoate) is an organic ester formed from the condensation of 2-methylbutyric acid and isobutanol.[5][6] Its volatile nature and pleasant fruity scent have cemented its use as a flavoring agent in foods and beverages and as a fragrance component in cosmetics and personal care products.[1][3]

The growing demand for "natural" ingredients has driven interest in biocatalytic routes for producing such esters, as enzymatic processes are considered more environmentally friendly and can yield products labeled as natural.[4][7] Enzymes, particularly lipases, offer high selectivity and operate under mild conditions, avoiding the harsh chemicals and high temperatures associated with traditional chemical synthesis.[7]

This document explores the dual role of this compound in enzymatic reactions: as a target product in biocatalytic synthesis and as a substrate for quantifying enzyme activity through hydrolysis.

Physicochemical Properties

A clear understanding of the substrate's properties is critical for designing effective experimental protocols.

PropertyValueReference
CAS Number 2445-67-2[5]
Molecular Formula C₉H₁₈O₂[5]
Molecular Weight 158.24 g/mol [5]
Appearance Clear, colorless liquid[8]
Odor Sweet, fruity, apple, pineapple[1][8]
Boiling Point Approx. 169-170 °C
Flash Point 48.89 °C (120.00 °F)[9]
Specific Gravity 0.845 - 0.870 @ 25°C[9]
Solubility Less soluble in water[6]

The Enzyme of Choice: Candida antarctica Lipase B (CALB)

While various lipases can catalyze ester synthesis and hydrolysis, Lipase B from the yeast Candida antarctica (CALB) is one of the most robust and widely studied enzymes for these applications.[10] Its high catalytic activity in diverse environments, including non-aqueous systems, and its excellent stereoselectivity make it a preferred biocatalyst.[11] For many applications, CALB is immobilized on a macroporous acrylic resin, commercially known as Novozym® 435. This immobilization enhances its stability and allows for easy recovery and reuse, which is crucial for industrial-scale processes.[12]

Application I: Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is typically achieved via direct esterification of its constituent alcohol (isobutanol) and carboxylic acid (2-methylbutyric acid). Lipases, which naturally hydrolyze triglycerides, can effectively catalyze the reverse reaction—ester formation—in environments with low water content.[10]

Principle of Synthesis

The reaction is a reversible equilibrium:

2-Methylbutyric Acid + Isobutanol ⇌ this compound + Water

To drive the reaction towards synthesis, the equilibrium must be shifted to the right. This is typically achieved by:

  • Removing Water: Using molecular sieves or performing the reaction under vacuum.

  • Using a Non-Aqueous Solvent: Solvents like hexane or heptane can dissolve the non-polar substrates while minimizing water activity.[12]

  • Solvent-Free System: Using the substrates themselves as the reaction medium, which increases volumetric productivity and simplifies downstream processing.[13][14]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification P1 Combine Isobutanol, 2-Methylbutyric Acid, & Solvent (optional) P2 Add Immobilized Lipase (e.g., CALB) P1->P2 P3 Add Dehydrating Agent (e.g., Molecular Sieves) P2->P3 R1 Incubate at Optimal Temp (e.g., 40-50°C) with Agitation P3->R1 R2 Monitor Reaction Progress (Take Aliquots over Time) R1->R2 A1 Filter to Remove Immobilized Enzyme R2->A1 A2 Analyze Aliquots by Gas Chromatography (GC) A1->A2 A3 Calculate % Conversion A2->A3 A4 Purify Product (e.g., Distillation) A3->A4

Caption: Workflow for the enzymatic synthesis of this compound.

Protocol: Solvent-Free Synthesis using Immobilized CALB

This protocol describes a solvent-free approach, which is advantageous for its high substrate concentration and simpler product purification.

Materials & Reagents:

  • 2-Methylbutyric acid (≥99% purity)

  • Isobutanol (≥99% purity)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Molecular sieves (3Å, activated)

  • Hexane or Heptane (for GC analysis)

  • Internal Standard for GC (e.g., n-dodecane)

  • Screw-cap vials (e.g., 20 mL)

  • Thermostated orbital shaker

  • Gas Chromatograph with FID detector (GC-FID)

Methodology:

  • Substrate Preparation: In a 20 mL screw-cap vial, add 2-methylbutyric acid and isobutanol. A common starting point is a 1:1 molar ratio. For example, add 1.02 g (10 mmol) of 2-methylbutyric acid and 0.74 g (10 mmol) of isobutanol.

    • Causality Note: While a 1:1 ratio is stoichiometric, excess alcohol (e.g., 1:2 or 1:3 acid to alcohol) can sometimes increase the reaction rate. However, this can complicate downstream purification.[13]

  • Enzyme & Dehydrant Addition: Add the immobilized lipase. A typical loading is 5-10% of the total substrate weight (e.g., 88-176 mg). Add activated molecular sieves (approx. 10% w/v) to adsorb the water produced during the reaction.

  • Reaction Incubation: Tightly cap the vial and place it in a thermostated orbital shaker. Incubate at 40-50°C with constant agitation (e.g., 150-200 rpm).

    • Causality Note: Temperature is a critical parameter. While higher temperatures can increase the initial reaction rate, temperatures above 60°C may lead to enzyme denaturation and reduced stability over time.[15] Agitation is crucial to minimize mass transfer limitations between the substrates and the immobilized enzyme.[16]

  • Reaction Monitoring: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), pause the shaker and carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

  • Sample Preparation for GC Analysis: Dilute the aliquot in 1 mL of hexane (or another suitable solvent) containing a known concentration of an internal standard. Filter the sample through a 0.22 µm syringe filter to remove any enzyme particles before injection.

  • GC Analysis: Inject the prepared sample into the GC-FID. The percentage conversion of the limiting substrate (2-methylbutyric acid) can be calculated by comparing its peak area to the internal standard and the initial (t=0) concentration.

Conversion (%) = ([Acid]₀ - [Acid]ₜ) / [Acid]₀ * 100

Expected Results & Optimization

Under optimized conditions, conversions greater than 90% can be achieved.[12] Key parameters to optimize include:

ParameterRange to TestRationale
Temperature 30 - 60 °CBalances reaction rate against enzyme thermal stability.[15]
Molar Ratio (Acid:Alcohol) 1:1 to 1:3Excess alcohol can shift equilibrium but may cause enzyme inhibition at very high concentrations.[13]
Enzyme Loading 1 - 15% (w/w)Higher loading increases rate but also cost. Above a certain point, the rate may not increase due to mass transfer limits.[13]
Agitation Speed 100 - 250 rpmEnsures adequate mixing and reduces the boundary layer around the immobilized enzyme.[16]

Application II: Enzymatic Hydrolysis of this compound

The hydrolysis of this compound is the reverse of its synthesis, yielding 2-methylbutyric acid and isobutanol. This reaction is fundamental for determining the activity of esterases and lipases, where the rate of acid or alcohol production is measured over time.

Principle of Hydrolysis

This compound + Water --(Enzyme)--> 2-Methylbutyric Acid + Isobutanol

The reaction is typically performed in an aqueous buffer system. The activity of the enzyme is determined by monitoring the formation of one of the products. A common and reliable method is to measure the production of 2-methylbutyric acid using a pH-stat titrator, which continuously adds a base to maintain a constant pH.[17]

G cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis S1 Prepare Aqueous Buffer (e.g., Borate, pH 8.0) S2 Add Substrate Emulsion (this compound) S1->S2 S3 Equilibrate to Temp (e.g., 25°C) in Reaction Vessel S2->S3 R1 Initiate Reaction by Adding Enzyme Solution S3->R1 R2 Maintain Constant pH by Titrating with NaOH using a pH-Stat R1->R2 R3 Record Volume of NaOH Added Over Time R2->R3 A1 Plot Volume of Titrant vs. Time R3->A1 A2 Determine the Slope (Rate of Titrant Addition) A1->A2 A3 Calculate Enzyme Activity (µmol/min/mg) A2->A3

Caption: Workflow for the enzymatic hydrolysis of this compound via pH-stat titration.

Protocol: Hydrolysis Assay by pH-Stat Titration

This method provides a continuous, real-time measurement of esterase activity.

Materials & Reagents:

  • This compound (≥99% purity)

  • Esterase or Lipase solution of unknown activity

  • Borate buffer (10 mM, pH 8.0)

  • Standardized Sodium Hydroxide (NaOH) titrant (e.g., 0.01 N)

  • Purified, deionized water

  • pH-stat system (autotitrator with pH electrode and burette)

  • Thermostated reaction vessel with magnetic stirrer

Methodology:

  • System Setup: Calibrate the pH electrode and prime the burette with the standardized NaOH titrant. Set the pH-stat to maintain a pH of 8.0.

  • Reaction Vessel Preparation: Add 25 mL of 10 mM Borate Buffer to the thermostated reaction vessel. Begin stirring and allow the temperature to equilibrate to 25°C.[17]

  • Substrate Addition: Add a precise amount of the this compound substrate. Since it is not water-soluble, it should be added neat (e.g., 100 µL) to form an emulsion with vigorous stirring. The pH may drift slightly; wait for the pH-stat to stabilize it at 8.0.

    • Causality Note: Lipases are activated at the oil-water interface, so creating a stable emulsion is key to achieving reproducible results. The pH of 8.0 is often optimal for many lipases and ensures the carboxylic acid product is fully deprotonated and quantifiable by titration.[17]

  • Initiate Reaction: Start the titration recording. Initiate the enzymatic reaction by adding a small, known volume of the enzyme solution (e.g., 100 µL) to the vessel.

  • Data Collection: The pH-stat will automatically add NaOH to neutralize the 2-methylbutyric acid as it is formed, maintaining the pH at 8.0. Record the volume of NaOH added as a function of time for 5-10 minutes.

  • Blank Rate Determination: Perform a control experiment by repeating steps 2-5 but adding an equal volume of the enzyme's buffer (without enzyme) instead of the enzyme solution. This measures the rate of any non-enzymatic ester hydrolysis.

  • Calculation of Activity:

    • Plot the volume of NaOH added (mL) versus time (min) for both the sample and the blank.

    • Determine the slope of the linear portion of each plot to get the rate (ΔV/Δt) in mL/min.

    • Calculate the enzyme activity using the following formula:

Activity (Units/mL) = ((Rate_sample - Rate_blank) * Normality_NaOH) / Volume_enzyme

Where:

  • One Unit is defined as the amount of enzyme that hydrolyzes 1.0 µmol of ester per minute at pH 8.0 at 25°C.[17]

  • Normality of NaOH is in mol/L (or mmol/mL).

  • Volume of enzyme is in mL.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Synthesis Conversion Inactive enzyme; Insufficient water removal; Substrate inhibition.Verify enzyme activity with a standard hydrolysis assay; Ensure molecular sieves are fully activated or use a higher loading; Test different substrate molar ratios to check for inhibition.[18]
Inconsistent Hydrolysis Rates Unstable substrate emulsion; pH drift; Temperature fluctuation.Increase stirring speed or add a surfactant (e.g., gum arabic); Ensure the pH-stat is calibrated and responding correctly; Verify the temperature control of the reaction vessel.
Non-Linear Reaction Progress Substrate depletion; Enzyme denaturation; Product inhibition.Use a lower enzyme concentration or higher substrate concentration to stay within the initial rate period; Check if reaction conditions (pH, temp) are causing instability; For synthesis, ensure water is effectively removed as it can inhibit the enzyme.
Poor GC Peak Shape/Resolution Incorrect GC column or temperature program; Sample overload.Use a polar GC column suitable for fatty acid esters; Optimize the temperature ramp; Dilute the sample further before injection.

Conclusion

This compound serves as a versatile and valuable compound in the study of enzymatic reactions. The protocols detailed in this guide for its synthesis and hydrolysis provide a solid foundation for researchers. By leveraging robust biocatalysts like immobilized Candida antarctica Lipase B and precise analytical techniques, these methods can be applied to a wide range of objectives, from the industrial production of natural flavors to fundamental research in enzyme kinetics and mechanism. The key to success lies in the careful control of reaction parameters and a clear understanding of the biochemical principles governing the enzymatic transformation of this model ester substrate.

References

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Iso-Butyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of Iso-Butyl-2-Methylbutyrate. Here, we address common challenges and provide practical, field-proven solutions to improve reaction yield and product purity.

Troubleshooting Guide: Enhancing Your Esterification Yield

This section addresses specific issues encountered during the synthesis of this compound via Fischer esterification.

Q1: My reaction yield is consistently low, despite following the standard protocol. What are the most likely causes?

A1: A low yield in the Fischer esterification of isobutanol and 2-methylbutyric acid is a common issue, primarily stemming from the reversible nature of the reaction.[1][2] The reaction reaches an equilibrium that includes the starting materials, the ester product, and water. To achieve a high yield, this equilibrium must be actively shifted toward the products.[1][3]

Key factors contributing to low yield include:

  • Equilibrium Limitations: The presence of water, a byproduct, can hydrolyze the ester back into the carboxylic acid and alcohol, significantly reducing your final yield.[1][2]

  • Insufficient Water Removal: If water is not effectively removed from the reaction mixture, the equilibrium cannot be driven forward.

  • Inactive or Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate. If it's old, hydrated, or used in too low a concentration, the reaction will be slow or may not reach completion.

  • Suboptimal Temperature: The reaction requires sufficient heat to proceed at an optimal rate. If the temperature is too low, the reaction will be slow.

  • Reaction Time: The esterification may simply not have been run long enough to reach completion.

Q2: How can I effectively shift the reaction equilibrium to favor the formation of this compound?

A2: To drive the reaction forward and maximize your yield, you must apply Le Châtelier's principle.[3][4] There are two primary strategies to accomplish this:

  • Use an Excess of a Reactant: The most common approach is to use a significant excess of one of the reactants, typically the less expensive or more easily removed one.[1][4] For this synthesis, using a 2- to 3-fold molar excess of isobutanol is a practical strategy. This increases the probability of collisions between the excess alcohol and the carboxylic acid, pushing the equilibrium towards the ester.

  • Remove Water as it Forms: This is the most effective method for achieving high conversion. The continuous removal of water from the reaction mixture will prevent the reverse hydrolysis reaction.[1][3] This is best accomplished using a Dean-Stark apparatus with a suitable solvent (like toluene or cyclohexane) that forms an azeotrope with water. As the mixture refluxes, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap. The denser water separates to the bottom of the trap, while the solvent overflows back into the reaction flask.

Q3: I suspect issues with my acid catalyst. What are the best practices for catalyst selection and use?

A3: The acid catalyst plays a pivotal role by protonating the carbonyl oxygen of the 2-methylbutyric acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the isobutanol.[1][4]

  • Catalyst Choice: Strong Brønsted acids are standard. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common and effective choices.[1]

  • Catalyst Concentration: Only a catalytic amount is needed, typically 1-5 mol% relative to the limiting reagent. Using too much catalyst can lead to side reactions, such as the dehydration of isobutanol to form diisobutyl ether, especially at higher temperatures.

  • Catalyst Activity: Ensure your catalyst is fresh and anhydrous. Concentrated sulfuric acid is hygroscopic and can absorb water from the atmosphere, reducing its effectiveness.

Q4: My final product is impure. What are the likely side reactions or contaminants?

A4: Besides unreacted starting materials, several impurities can arise:

  • Diisobutyl Ether: As mentioned, excessive acid catalyst and high temperatures can promote the self-condensation of isobutanol to form diisobutyl ether.

  • Unremoved Acid Catalyst: Residual sulfuric acid or TsOH will contaminate the product if not properly neutralized during the work-up.

  • Residual Starting Materials: Incomplete reaction will leave unreacted 2-methylbutyric acid and isobutanol. The acid, in particular, must be removed to prevent it from catalyzing hydrolysis of the ester during storage.

A proper aqueous work-up is critical. Washing the crude product with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize the acid catalyst and remove any unreacted 2-methylbutyric acid (you will observe CO₂ evolution). Subsequent washing with brine helps remove residual water and water-soluble impurities.

Troubleshooting Workflow

G LowYield Problem: Low Yield Equilibrium Cause: Equilibrium Limitation LowYield->Equilibrium Kinetics Cause: Slow Kinetics LowYield->Kinetics SideReaction Cause: Side Reactions LowYield->SideReaction Purification Cause: Loss During Purification LowYield->Purification Sol_Water Solution: Remove Water (Dean-Stark) Equilibrium->Sol_Water Sol_Excess Solution: Use Excess Reactant Equilibrium->Sol_Excess Sol_Catalyst Solution: Optimize Catalyst (Type/Amount) Kinetics->Sol_Catalyst Sol_TempTime Solution: Increase Temp/Time Kinetics->Sol_TempTime SideReaction->Sol_Catalyst Sol_Conditions Solution: Use Milder Conditions SideReaction->Sol_Conditions Sol_Workup Solution: Refine Work-up Protocol Purification->Sol_Workup G cluster_0 Fischer Esterification Mechanism RCOOH 2-Methylbutyric Acid RCOOH_prot Protonated Acid RCOOH->RCOOH_prot + H⁺ ROH Isobutanol H_plus H⁺ (Catalyst) Ester This compound Ester_prot Protonated Ester Ester->Ester_prot + H⁺ Water H₂O RCOOH_prot->RCOOH - H⁺ Tetra_Intermediate Tetrahedral Intermediate RCOOH_prot->Tetra_Intermediate + Isobutanol Tetra_Intermediate->RCOOH_prot - Isobutanol Tetra_Intermediate->Ester_prot - H₂O Ester_prot->Ester - H⁺ Ester_prot->Tetra_Intermediate + H₂O

References

Technical Support Center: Purification of Iso-Butyl-2-Methylbutyrate from Crude Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Iso-Butyl-2-Methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the purification of this ester from crude reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles of each purification step, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in a crude reaction mixture of this compound synthesized via Fischer esterification?

A1: In a typical Fischer esterification reaction to produce this compound from 2-methylbutyric acid and isobutanol with an acid catalyst (e.g., sulfuric acid), the primary impurities in the crude mixture are:

  • Unreacted 2-methylbutyric acid: Due to the equilibrium nature of the reaction.

  • Unreacted isobutanol: Often used in excess to drive the reaction forward.

  • Acid catalyst: For instance, sulfuric acid, which needs to be neutralized and removed.

  • Water: A byproduct of the esterification reaction.

Q2: Why is it necessary to wash the crude ester with a sodium bicarbonate solution?

A2: Washing the crude ester with a mild basic solution, such as sodium bicarbonate or sodium carbonate, is a critical step for neutralizing and removing any residual acidic components.[1][2] This includes the unreacted 2-methylbutyric acid and the acid catalyst.[1] The base reacts with the acid to form a salt, which is soluble in the aqueous phase and can be easily separated from the organic ester layer.[1] You will typically observe effervescence (CO2 gas) during this wash, which subsides once all the acid has been neutralized.[1]

Q3: What is the most appropriate primary purification technique for this compound?

A3: The choice of the primary purification technique depends on the nature of the impurities and the scale of the reaction.

  • Liquid-Liquid Extraction: This is an excellent initial step to remove water-soluble impurities like the acid catalyst, excess short-chain alcohols, and salts formed during neutralization.[1][3]

  • Fractional Distillation: This is a highly effective method for separating the target ester from impurities with different boiling points, especially if the boiling points are relatively close.[4][5][6]

  • Flash Column Chromatography: This technique is particularly useful for separating the ester from impurities with different polarities, and it is suitable for both volatile and non-volatile compounds.[7][8]

Troubleshooting Guide

Problem 1: Low yield of purified this compound after distillation.
Potential Cause Explanation Recommended Solution
Incomplete Reaction The esterification reaction may not have reached equilibrium, or the equilibrium is unfavorable.Drive the reaction to completion by removing water as it forms, for example, by using a Dean-Stark apparatus. Using an excess of one reactant (typically the alcohol) can also shift the equilibrium towards the product side.
Loss during Aqueous Work-up The ester might have some solubility in the aqueous wash solutions, leading to loss.Minimize the volume of aqueous washes. Ensure the pH of the aqueous layer is basic to keep the unreacted carboxylic acid as a salt in the aqueous phase. Back-extract the aqueous washes with a small amount of a suitable organic solvent to recover any dissolved ester.
Azeotrope Formation The ester may form an azeotrope with one of the reactants or byproducts, making separation by simple distillation difficult.Use fractional distillation with a fractionating column to achieve better separation.[4][5][6] The increased surface area in the column allows for multiple condensation-vaporization cycles, leading to a more efficient separation of components with close boiling points.[5][6]
Improper Distillation Setup A poorly insulated distillation apparatus or an incorrectly placed thermometer can lead to inaccurate temperature readings and inefficient separation.Ensure the distillation apparatus is well-insulated. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[6]
Problem 2: The purified ester is contaminated with unreacted 2-methylbutyric acid.
Potential Cause Explanation Recommended Solution
Incomplete Neutralization The amount of sodium bicarbonate used in the aqueous wash was insufficient to neutralize all the acidic impurities.Monitor the pH of the aqueous layer after washing to ensure it is basic (pH > 7). Continue washing with fresh sodium bicarbonate solution until effervescence ceases.
Hydrolysis of the Ester The ester can be hydrolyzed back to the carboxylic acid and alcohol, especially in the presence of acid or base at elevated temperatures.Avoid excessive heating during the work-up and purification steps. If using a basic wash, perform it at room temperature and do not let the layers sit for an extended period.
Inefficient Separation The boiling points of the ester and the carboxylic acid might be too close for effective separation by simple distillation.Employ fractional distillation for a more efficient separation.[4][5][6] Alternatively, column chromatography can be used to separate the less polar ester from the more polar carboxylic acid.[8][9]
Problem 3: The final product has a cloudy appearance.
Potential Cause Explanation Recommended Solution
Presence of Water Residual water in the organic layer can cause a cloudy appearance.After the aqueous work-up, dry the organic layer thoroughly with an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate before the final purification step (e.g., distillation).
Insoluble Impurities The crude mixture may contain insoluble byproducts or salts.Filter the crude product before proceeding with distillation or chromatography.

Experimental Protocols

Protocol 1: Purification of this compound by Liquid-Liquid Extraction and Fractional Distillation

This protocol outlines a standard procedure for purifying this compound from a crude reaction mixture.

Step 1: Quenching and Neutralization

  • Allow the crude reaction mixture to cool to room temperature.

  • Carefully transfer the mixture to a separatory funnel.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions. Gently swirl the funnel after each addition and vent frequently to release the pressure from the evolved CO₂ gas. Continue adding the bicarbonate solution until the effervescence ceases, indicating that all the acid has been neutralized.

  • Shake the separatory funnel vigorously for 1-2 minutes, remembering to vent periodically.

  • Allow the layers to separate. The upper layer is typically the organic phase containing the ester, while the lower aqueous layer contains the salts and other water-soluble impurities.

Step 2: Aqueous Wash

  • Drain the lower aqueous layer.

  • Wash the organic layer with deionized water to remove any remaining salts and water-soluble impurities.

  • Drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to help break any emulsions and to remove the bulk of the dissolved water from the organic layer.

  • Drain the brine layer.

Step 3: Drying the Organic Layer

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Swirl the flask for a few minutes. If the drying agent clumps together, add more until some of it remains free-flowing, indicating that all the water has been absorbed.

  • Filter the dried organic layer into a round-bottom flask suitable for distillation.

Step 4: Fractional Distillation

  • Set up a fractional distillation apparatus.[4][5][6]

  • Add a few boiling chips to the round-bottom flask containing the dried crude ester.

  • Heat the flask gently.

  • Collect the fraction that distills at the boiling point of this compound (approximately 140-144 °C).[10] Discard any initial low-boiling fractions, which may contain residual solvent or other volatile impurities.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for smaller-scale purifications or when distillation is not feasible.

Step 1: Preparation of the Column

  • Select a column of appropriate size for the amount of crude product.

  • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).[8]

Step 2: Loading the Sample

  • Dissolve the crude this compound in a minimal amount of the eluent or a non-polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

Step 3: Elution

  • Elute the column with a suitable solvent system. For separating an ester from a more polar carboxylic acid, a non-polar eluent with a small percentage of a more polar solvent (e.g., a hexane/ethyl acetate gradient) is typically used.[9] The less polar ester will elute first.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Step 4: Solvent Removal

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_acid_causes Causes for Acid Contamination cluster_water_causes Causes for Water Contamination cluster_other_causes Causes for Other Impurities Impure_Product Impure Final Product Acid_Contamination Acidic Impurities Present (e.g., 2-Methylbutyric Acid) Impure_Product->Acid_Contamination Water_Contamination Cloudy Appearance (Water Present) Impure_Product->Water_Contamination Other_Impurities Other Organic Impurities Impure_Product->Other_Impurities Incomplete_Wash Incomplete NaHCO3 Wash Acid_Contamination->Incomplete_Wash Hydrolysis Ester Hydrolysis Acid_Contamination->Hydrolysis Insufficient_Drying Insufficient Drying Agent Water_Contamination->Insufficient_Drying Inefficient_Separation Inefficient Distillation/ Chromatography Other_Impurities->Inefficient_Separation

Caption: Troubleshooting logic for common impurities in purified this compound.

References

  • Scribd. 03-Fractional Distillation Esters. [Link]

  • Scientific Research Publishing. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • Google Patents. Liquid-liquid extraction method for the production of acrylic esters.
  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]

  • Columbia University. Column chromatography. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • The Good Scents Company. isobutyl 2-methyl butyrate, 2445-67-2. [Link]

  • PubMed. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. [Link]

  • Google Patents.
  • The Chemistry Blog. What is Fractional Distillation?. [Link]

  • Reddit. Column chromatography of carboxylic acids? : r/chemistry. [Link]

  • Chemsrc. isobutyl 2-methyl butyrate | CAS#:2445-67-2. [Link]

  • Reddit. Isolating esterification product : r/chemhelp. [Link]

  • Coach Benner. Synthesis, Isolation, and Purification of an Ester. [Link]

  • PubChem. Isobutyl 2-methylbutyrate. [Link]

  • The Good Scents Company. butyl 2-methyl butyrate, 15706-73-7. [Link]

  • Google Patents. Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution.
  • PubMed. Esterification of Fructose-oleic Acid by tert-Butanol/Dimethyl Sulfoxide and by 2-Methyl-2-butanol/Dimethyl Sulfoxide. [Link]

  • ResearchGate. Catalysts used for the esterification of butyric acid to methyl... [Link]

  • ResearchGate. Ultrasound Assisted Synthesis of Methyl Butyrate using Heterogeneous Catalyst. [Link]

  • Google Patents.
  • The Good Scents Company. isobutyl butyrate, 539-90-2. [Link]

  • The Good Scents Company. isobutyl isobutyrate, 97-85-8. [Link]

Sources

Identifying and removing common impurities in synthetic Iso-Butyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Iso-Butyl-2-Methylbutyrate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile ester. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, with a focus on identifying and removing impurities.

Section 1: Understanding Common Impurities

The synthesis of this compound, typically via Fischer-Speier esterification, is an equilibrium-driven process.[1][2] This means the final product is often accompanied by several process-related impurities. Understanding the origin of these impurities is the first step toward effective removal.

FAQ 1: What are the most common impurities I can expect in my crude this compound product?

The most prevalent impurities in a typical Fischer esterification synthesis of this compound are:

  • Unreacted Starting Materials: Due to the reversible nature of the reaction, your crude product will likely contain unreacted 2-methylbutyric acid and isobutanol.[1][3]

  • Water: As a byproduct of the esterification reaction, water will be present and can shift the equilibrium back toward the reactants if not effectively removed.[2]

  • Sulfuric Acid Catalyst: If a strong acid catalyst like sulfuric acid is used, it will remain in the reaction mixture.[3]

  • Side-Reaction Products: Although less common under controlled conditions, side reactions can occur. For instance, the isobutanol may undergo dehydration to form isobutylene, especially at higher temperatures.

  • Isomeric Esters: If the starting 2-methylbutyric acid is not enantiomerically pure, the final product will be a mixture of diastereomers. Additionally, structural isomers of the starting materials can lead to isomeric ester impurities.[4][5][6]

Section 2: Troubleshooting Purification Challenges

This section provides a structured approach to identifying and resolving common issues encountered during the purification of this compound.

Troubleshooting Guide: Step-by-Step Purification

This guide outlines a general workflow for the purification of this compound, with troubleshooting tips at each stage.

Workflow Diagram:

PurificationWorkflow start Crude Reaction Mixture neutralization Neutralization (e.g., NaHCO3 wash) start->neutralization Remove Acid Catalyst & Unreacted Acid extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) neutralization->extraction Separate Ester into Organic Phase drying Drying Organic Layer (e.g., with MgSO4) extraction->drying Remove Residual Water filtration Filtration drying->filtration Remove Drying Agent distillation Fractional Distillation filtration->distillation Separate Ester from Unreacted Alcohol & Other Impurities final_product Pure this compound distillation->final_product

Caption: A typical workflow for the purification of this compound.

FAQ 2: My final product has a sharp, acidic odor. What is the likely cause and how can I fix it?

Cause: A persistent acidic odor is a strong indicator of residual 2-methylbutyric acid in your product. This occurs when the neutralization step is incomplete.

Solution:

  • Re-wash the organic layer: Dissolve your ester product in a non-polar organic solvent like ethyl acetate.

  • Use a weak base: Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] The bicarbonate will react with the remaining carboxylic acid to form a water-soluble salt. You will observe effervescence (CO₂ gas) as the reaction proceeds. Continue washing until the effervescence ceases.

  • Separate the layers: Use a separatory funnel to carefully separate the organic layer from the aqueous layer.

  • Wash with brine: Wash the organic layer with a saturated sodium chloride solution (brine) to help remove any remaining water and dissolved salts.

  • Dry and concentrate: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent under reduced pressure.

FAQ 3: I'm having trouble separating my ester from the unreacted isobutanol. What are my options?

Challenge: Isobutanol and this compound have relatively close boiling points, which can make separation by simple distillation challenging.

Solutions:

  • Fractional Distillation: This is the most common method. Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. The key is to maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column.

  • Azeotropic Distillation: This technique can be used to remove unreacted alcohol.[7] By adding a solvent that forms a low-boiling azeotrope with the alcohol, you can selectively remove it from the mixture.

  • Gas Stripping: For larger-scale operations, an inert gas like nitrogen can be bubbled through the heated mixture to entrain the more volatile alcohol, effectively stripping it from the less volatile ester product.[8]

  • Column Chromatography: While not always practical for large quantities, flash chromatography on silica gel can be very effective for separating the ester from the alcohol, especially for high-purity applications.[9]

Data Table: Boiling Points

CompoundBoiling Point (°C)
Isobutanol108
This compound~173-176
2-Methylbutyric Acid176-177

Note: Boiling points are approximate and can vary with pressure.

FAQ 4: My GC-MS analysis shows an unexpected peak with the same mass as my product. What could it be?

Cause: This is a classic indication of an isomeric impurity. If your starting materials were not pure, you could have formed an ester with a similar structure and therefore a similar mass. For example, if your 2-methylbutyric acid contained isovaleric acid (3-methylbutanoic acid), you would form isobutyl isovalerate as an impurity.

Solution:

  • High-Resolution GC-MS: This can sometimes differentiate between isomers based on slight differences in fragmentation patterns.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Chromatographic Separation:

    • Optimized GC: Experiment with different GC columns (e.g., polar vs. non-polar stationary phases) and temperature programs to try and resolve the isomeric peaks.[10]

    • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography can be used to separate isomers.[11][12]

Section 3: Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are crucial for quality control.

FAQ 5: What are the recommended analytical techniques for assessing the purity of my this compound?
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing volatile compounds like esters.[12][13] It allows for the separation of different components in your mixture and provides mass spectral data for their identification.

  • High-Performance Liquid Chromatography (HPLC): While GC is often preferred for this compound, HPLC can be useful for detecting non-volatile impurities or for preparative-scale separations.[12][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your desired product and identifying any isomeric or structural impurities.

  • Infrared (IR) Spectroscopy: IR can confirm the presence of the ester functional group (strong C=O stretch around 1735 cm⁻¹) and the absence of the broad O-H stretch from the carboxylic acid starting material.

Impurity Identification Workflow:

ImpurityID sample Purified Product Sample gcms GC-MS Analysis sample->gcms Separation & Mass ID nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Structural Confirmation ir IR Spectroscopy sample->ir Functional Group Analysis report Purity Report & Impurity Profile gcms->report nmr->report ir->report

Caption: A multi-technique approach for comprehensive impurity analysis.

Section 4: Advanced Purification Techniques

For applications requiring exceptionally high purity, advanced techniques may be necessary.

FAQ 6: I need to remove trace amounts of an impurity that co-distills with my product. What are my options?

Challenge: When an impurity has a boiling point very close to that of the desired product, fractional distillation may not be sufficient.

Solutions:

  • Preparative Chromatography: As mentioned earlier, preparative GC or HPLC can provide very high purity, albeit at a lower throughput.

  • Crystallization: If your ester is a solid at low temperatures, fractional crystallization could be a viable option. The principle is based on the slight differences in solubility between your product and the impurity in a given solvent at a specific temperature.

  • Chemical Treatment: In some cases, it may be possible to selectively react the impurity to form a new compound that is more easily separated. This approach requires careful consideration to avoid reacting with the desired ester.

References

Optimizing temperature and catalyst concentration for Iso-Butyl-2-Methylbutyrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Iso-Butyl-2-Methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for challenges encountered during this esterification process. Our focus is on optimizing reaction temperature and catalyst concentration to maximize yield and purity.

Understanding the Synthesis: An Overview

This compound is synthesized via the esterification of 2-methylbutyric acid with isobutanol. This reaction can be catalyzed by either chemical or enzymatic catalysts. The choice of catalyst and reaction conditions significantly impacts the reaction kinetics, yield, and overall efficiency.

The general reaction is as follows:

2-Methylbutyric Acid + Isobutanol ⇌ this compound + Water

This equilibrium reaction necessitates the removal of water to drive the reaction towards the product side and achieve high conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for this compound synthesis?

A1: Both chemical and enzymatic catalysts are employed. Homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective but can lead to corrosion and purification challenges.[1] Heterogeneous solid acid catalysts, such as Amberlyst-15, offer easier separation and recovery.[1][2] Enzymatic catalysts, particularly lipases like Novozym 435 (immobilized Candida antarctica lipase B), are increasingly popular due to their high specificity, milder reaction conditions, and reduced byproduct formation.[3][4]

Q2: What is the typical temperature range for this synthesis?

A2: The optimal temperature depends on the catalyst used. For chemical catalysts, temperatures can range from 80 to 120°C.[5] For enzymatic catalysis, the temperature is generally lower, typically between 30 and 70°C, to avoid enzyme denaturation.[6][7] Exceeding the optimal temperature for enzymatic reactions can lead to a decrease in enzyme activity and stability.

Q3: How does the molar ratio of reactants affect the yield?

A3: The molar ratio of isobutanol to 2-methylbutyric acid is a critical parameter. Using an excess of the alcohol (isobutanol) can shift the equilibrium towards the product side, increasing the yield of the ester.[3] However, a very large excess of alcohol can sometimes lead to substrate inhibition, particularly in enzymatic reactions.[7] An optimal molar ratio often needs to be determined experimentally but a common starting point is a 1:2 or 1:3 ratio of acid to alcohol.[7]

Q4: Why is water removal important during the synthesis?

A4: As esterification is a reversible reaction that produces water as a byproduct, its removal is crucial to drive the reaction to completion.[5] In enzymatic synthesis, while a small amount of water is necessary to maintain the enzyme's active conformation, excess water can promote the reverse reaction (hydrolysis), reducing the ester yield.[4] Techniques for water removal include azeotropic distillation with a suitable solvent (e.g., heptane) or the use of molecular sieves.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Sub-optimal Temperature Systematically vary the reaction temperature within the recommended range for your catalyst. For enzymatic reactions, consider a range of 30-70°C.[6][7]Temperature affects both reaction rate and enzyme stability. An optimal temperature balances these two factors for maximum conversion.
Incorrect Catalyst Concentration Titrate the catalyst concentration. For enzymatic catalysts, start with a concentration in the range of 1-10% (w/w) of the total substrate weight.[4]Insufficient catalyst will result in a slow reaction rate, while excessive catalyst may not lead to a proportional increase in yield and can be uneconomical.
Inadequate Water Removal Ensure your water removal system (e.g., Dean-Stark trap, molecular sieves) is functioning efficiently.[1][5]The presence of water shifts the reaction equilibrium towards the reactants, thereby lowering the yield of the ester.[4]
Sub-optimal Molar Ratio Experiment with different molar ratios of isobutanol to 2-methylbutyric acid. An excess of alcohol is generally favorable.[3]According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium to favor the formation of products.
Issue 2: Slow Reaction Rate
Potential Cause Troubleshooting Steps Scientific Rationale
Low Temperature Increase the reaction temperature in small increments, ensuring it remains within the optimal range for catalyst stability.Higher temperatures generally increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.
Insufficient Catalyst Loading Gradually increase the amount of catalyst used in the reaction.A higher catalyst concentration provides more active sites for the reaction to occur, thereby accelerating the reaction rate.
Mass Transfer Limitations (for heterogeneous catalysts) Increase the agitation speed or consider using a different solvent to improve the solubility of reactants.For solid catalysts, the reaction rate can be limited by the diffusion of reactants to the catalyst surface. Improved mixing enhances mass transfer.[4]
Issue 3: Catalyst Deactivation (Enzymatic)
Potential Cause Troubleshooting Steps Scientific Rationale
High Temperature Operate the reaction at a lower temperature, within the enzyme's optimal stability range.Enzymes are proteins that can denature and lose their catalytic activity at elevated temperatures.[6]
Substrate or Product Inhibition Implement a fed-batch or continuous feeding strategy for the substrates. Consider in-situ product removal.High concentrations of either the acid or alcohol substrate, or the ester product, can bind to the enzyme in a non-productive manner, inhibiting its activity.[4][7]
Presence of Inhibitors Ensure the purity of your reactants and solvent.Impurities in the reaction mixture can act as inhibitors, reducing the catalytic efficiency of the enzyme.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Novozym 435
  • Reactant Preparation: In a round-bottom flask, combine 2-methylbutyric acid and isobutanol. A typical starting molar ratio is 1:2 (acid:alcohol).

  • Solvent Addition: Add a suitable solvent like n-heptane. The solvent helps in dissolving the reactants and can aid in azeotropic water removal.

  • Catalyst Addition: Add Novozym 435. A typical catalyst loading is 5% (w/w) based on the total weight of the reactants.

  • Reaction Setup: Equip the flask with a condenser and a Dean-Stark trap filled with the solvent to remove the water produced during the reaction.

  • Reaction Conditions: Place the flask in a temperature-controlled oil bath and maintain the desired temperature (e.g., 50°C). Stir the reaction mixture at a constant speed (e.g., 200 rpm).[7]

  • Monitoring the Reaction: Withdraw small aliquots of the reaction mixture at regular intervals and analyze the conversion of 2-methylbutyric acid to this compound using Gas Chromatography (GC).

  • Product Isolation: After the reaction reaches the desired conversion, filter to remove the immobilized enzyme. The solvent and excess alcohol can be removed by distillation to obtain the crude ester.

  • Purification: The crude ester can be further purified by vacuum distillation.

Visualizing the Process

Reaction Pathway

The esterification reaction follows a well-established mechanism. For enzymatic catalysis, the Ping-Pong Bi-Bi mechanism is often proposed.[3][7]

Esterification_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Complex cluster_products Products Acid 2-Methylbutyric Acid Catalyst Enzyme (Lipase) or Acid Catalyst Acid->Catalyst 1. Binds Alcohol Isobutanol Intermediate Acyl-Enzyme Intermediate (for enzymatic catalysis) Alcohol->Intermediate 3. Reacts Catalyst->Intermediate 2. Forms Ester This compound Intermediate->Ester 4. Releases Water Water Intermediate->Water 5. Releases

Caption: Generalized pathway for the synthesis of this compound.

Troubleshooting Workflow

A systematic approach is key to resolving experimental issues.

Troubleshooting_Workflow Start Start: Low Yield or Slow Rate CheckTemp Is Temperature Optimal? Start->CheckTemp AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckCatalyst Is Catalyst Concentration Correct? CheckTemp->CheckCatalyst Yes AdjustTemp->CheckCatalyst AdjustCatalyst Adjust Catalyst Loading CheckCatalyst->AdjustCatalyst No CheckWater Is Water Removal Efficient? CheckCatalyst->CheckWater Yes AdjustCatalyst->CheckWater ImproveWaterRemoval Improve Water Removal Method CheckWater->ImproveWaterRemoval No CheckMolarRatio Is Molar Ratio Optimal? CheckWater->CheckMolarRatio Yes ImproveWaterRemoval->CheckMolarRatio AdjustMolarRatio Adjust Molar Ratio CheckMolarRatio->AdjustMolarRatio No End Problem Resolved CheckMolarRatio->End Yes AdjustMolarRatio->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Kinetics and mechanism of synthesis of butyl Isobutyrate over immobilised lipases. (2019). ResearchGate. [Link]

  • Synthesis of Methyl Butyrate Using Heterogeneous Catalyst: Kinetic Studies. (2015). ResearchGate. [Link]

  • Effect of temperature on the synthesis of methyl butyrate. (2021). ResearchGate. [Link]

  • Isobutyl 2-methylbutyrate. PubChem. [Link]

  • Ultrasound Assisted Synthesis of Methyl Butyrate using Heterogeneous Catalyst. (2015). ResearchGate. [Link]

  • Effect of operative variables and kinetic study of butyl butyrate synthesis by Candida rugosa lipase activated by chitosan-reinforced nanocellulose derived from raw oil palm leaves. (2019). PubMed. [Link]

  • Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. (2002). ResearchGate. [Link]

  • Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. (2014). Redalyc. [Link]

  • Method for preparing butyl butyrate by directly catalyzing and converting n-butyraldehyde. (2020).
  • Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters. (2001).
  • ISOBUTYL 2-METHYL BUTYRATE NATURAL 1675. Advanced Biotech. [Link]

  • isobutyl 2-methyl butyrate, 2445-67-2. The Good Scents Company. [Link]

  • Kinetics of synthesis of butyl butyrate by esterification and transesterification in supercritical carbon dioxide. (2008). ResearchGate. [Link]

  • Butyl 2-methylbutanoate. NIST WebBook. [Link]

  • Process for preparing natural active 2-methyl butanol/butyric acid. (2003).
  • Method for Producing 2-Methylbutyric Acid Having a reduced Content of 3-Methylbutyric Acid from the Secondary Flows Arising in the Production of Pentanoic Acids. (2016).
  • 2-Methylbutanoic acid. Wikipedia. [Link]

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Troubleshooting peak tailing of Iso-Butyl-2-Methylbutyrate in gas chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Gas Chromatography

Guide: Troubleshooting Peak Tailing of Iso-Butyl-2-Methylbutyrate

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving perfect peak symmetry is paramount for accurate and reproducible quantification. This guide is designed to provide a systematic and scientifically grounded approach to troubleshooting one of the most common chromatographic challenges: peak tailing, with a specific focus on the analysis of this compound.

Part 1: Understanding the Problem

Q1: What is peak tailing and why is it a problem for my this compound analysis?

Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram.[1] In an ideal separation, a peak exhibits a symmetrical, Gaussian shape.[1] This distortion is a significant issue because it can lead to:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate identification and quantification difficult.

  • Lower Sensitivity: As the peak broadens and the tail extends, the peak height decreases, which can negatively impact the limit of detection (LOD).

  • Inaccurate Quantification: Data integration software struggles to accurately determine the start and end of a tailing peak, leading to imprecise and inaccurate area measurements.[1][2]

This compound, an ester used in the flavor and fragrance industries, possesses a polar carbonyl group (C=O).[3][4] This functional group is susceptible to secondary interactions with active sites within the GC system, making it a common candidate for peak tailing.

A tailing factor (Tf) or asymmetry factor (As) is used to quantify the degree of tailing. A value near 1.0 is ideal, while a value greater than 1.5 typically indicates a problem that requires investigation.[2]

Part 2: The Systematic Troubleshooting Workflow

When encountering peak tailing, it's often tempting to immediately blame the column. However, the issue frequently originates elsewhere in the system.[5] A systematic approach, starting from the point of injection and moving through the system, is the most efficient way to diagnose and resolve the problem.

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inlet [label="Step 1: Investigate the GC Inlet", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inlet_q1 [label="Is the liner clean, deactivated,\nand appropriate for the analysis?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; inlet_sol [label="Perform Inlet Maintenance:\n- Replace with a new, Ultra Inert liner\n- Replace septum and O-ring", fillcolor="#34A853", fontcolor="#FFFFFF"];

column [label="Step 2: Evaluate the GC Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_q1 [label="Is the column contaminated\nor showing signs of activity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; column_sol1 [label="Trim 15-20 cm from the\nfront of the column", fillcolor="#34A853", fontcolor="#FFFFFF"]; column_sol2 [label="Recondition the column", fillcolor="#34A853", fontcolor="#FFFFFF"];

method [label="Step 3: Assess Method Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; method_q1 [label="Is the sample concentration\ntoo high (overload)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; method_sol1 [label="Dilute the sample or\nreduce injection volume", fillcolor="#34A853", fontcolor="#FFFFFF"];

resolve [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_all_peaks; check_all_peaks -> physical_issue [label=" Yes "]; physical_issue -> inlet [style=dashed]; check_all_peaks -> chemical_issue [label=" No, primarily the ester "]; chemical_issue -> inlet;

inlet -> inlet_q1; inlet_q1 -> inlet_sol [label=" No / Unsure "]; inlet_sol -> column; inlet_q1 -> column [label=" Yes "];

column -> column_q1; column_q1 -> column_sol1 [label=" Yes "]; column_sol1 -> column_sol2; column_sol2 -> method; column_q1 -> method [label=" No "];

method -> method_q1; method_q1 -> method_sol1 [label=" Yes "]; method_sol1 -> resolve; method_q1 -> resolve [label=" No / Unsure "]; } Caption: A systematic workflow for troubleshooting peak tailing.

Q2: Where should I begin my troubleshooting? All my peaks are tailing.

If all peaks in your chromatogram exhibit tailing, the cause is likely a physical issue rather than a chemical one.[2][6] These issues often create turbulence or unswept volumes in the carrier gas flow path.[6][7] Before suspecting chemical interactions, investigate these common physical problems:

  • Poor Column Cut: The end of the capillary column must be cut perfectly flat (90°) and free of jagged edges or fractures.[2][7] A poor cut creates turbulence as the sample enters the column, causing band broadening and tailing.

  • Incorrect Column Installation: The column must be installed at the correct depth in both the inlet and the detector.[2][7] If it's too high or too low, it can create "dead volumes" where a portion of the sample is delayed, leading to tailing.[6][7]

  • System Leaks: While often leading to other symptoms, a leak in the system can sometimes disrupt flow paths and contribute to poor peak shape.

Q3: Only my this compound peak (and other polar analytes) are tailing. What does this suggest?

When only polar or active compounds like esters show tailing, the problem is almost certainly chemical in nature.[2] This points to unwanted secondary interactions between your analyte and "active sites" within the GC system.

// Node Definitions ester [label="this compound\n(with polar C=O group)", fillcolor="#F1F3F4", fontcolor="#202124"]; active_site [label="Active Site\n(e.g., Silanol Si-OH group)\non Liner or Column Surface", fillcolor="#F1F3F4", fontcolor="#202124"]; interaction [label="Secondary Interaction\n(Hydrogen Bonding)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#EA4335"]; tailing [label="Delayed Elution &\nPeak Tailing", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ester -> interaction; active_site -> interaction; interaction -> tailing; } Caption: Interaction between an ester and an active site causing tailing.

These active sites are typically exposed silanol (Si-OH) groups on glass or fused silica surfaces.[1] The primary locations for these interactions are the inlet liner and the first few meters of the analytical column.

Part 3: The GC Inlet - The Most Common Culprit

The heated injection port is a common source of peak shape problems.[8] Non-volatile residues from previous injections can accumulate in the liner, and the liner surface itself can be a source of activity.

Q4: How does my choice of inlet liner affect the peak shape of my ester?

The inlet liner is a critical component that can make or break your analysis.[9] For an active compound like this compound, liner selection is paramount.

  • Inertness is Key: Standard glass liners have active silanol surfaces. You should always use a deactivated or "inert" liner.[9][10] Modern "Ultra Inert" liners undergo proprietary surface treatments to cap these active sites, significantly reducing analyte interaction and peak tailing.[10]

  • The Role of Glass Wool: Liners are available with or without glass wool. While wool can aid in sample vaporization and trap non-volatile matrix components, it also dramatically increases the surface area.[11] If the wool is not properly deactivated, it can become a major source of activity and cause peak tailing.[12] For trace analysis of active compounds, a liner without wool or one with highly deactivated wool is often preferred.[11]

  • Liner Geometry: The shape of the liner (e.g., straight, single taper, double taper) influences the sample vapor cloud and its transfer to the column.[9] A single taper at the bottom can help prevent the sample from contacting the metal inlet seal, which can be another source of activity.[13]

Liner FeatureImpact on this compound AnalysisRecommendation
Surface Chemistry Standard glass can cause significant tailing due to active sites.Use a high-quality, Ultra Inert deactivated liner.[10]
Glass Wool Can be a major source of activity if not properly deactivated.For method development, start with a liner without wool . If needed for vaporization, ensure it is an Ultra Inert wool liner.[11]
Geometry Tapered designs can prevent contact with the metal inlet base.A single taper design is a robust choice for active compounds.[13]
Protocol 1: GC Inlet Maintenance

If you suspect the inlet is the cause of peak tailing, a full replacement of the consumables is the most effective solution.

Objective: To eliminate the inlet as a source of activity and contamination.

Steps:

  • Cool the Inlet: Set the inlet temperature to ambient (e.g., 40°C) and allow it to cool completely.

  • Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet.

  • Disassemble: Carefully open the inlet and remove the septum nut and septum.

  • Remove Liner: Using clean forceps, remove the inlet liner. Take note of its orientation.

  • Inspect and Clean: Inspect the injection port for any septum debris or visible contamination. Clean with a suitable solvent (e.g., methanol, acetone) on a cotton swab if necessary.

  • Install New Consumables: Wearing clean, lint-free gloves, install a new, deactivated O-ring and a new Ultra Inert liner.

  • Replace Septum: Install a new, high-quality septum and tighten the septum nut. Do not overtighten.

  • Restore Gas Flow & Leak Check: Turn the carrier gas back on and perform a leak check using an electronic leak detector.

  • Heat the Inlet: Set the inlet to your method's operating temperature and allow the system to equilibrate.

Part 4: The Analytical Column

If inlet maintenance does not resolve the issue, the next logical step is to investigate the analytical column.

Q5: How can my GC column cause peak tailing for this compound?

The column can contribute to peak tailing in two primary ways:

  • Contamination: The front end of the column can accumulate non-volatile material from the sample matrix. This residue can act as a new active surface, interacting with your analyte.[7]

  • Stationary Phase Degradation: Over time, exposure to oxygen (especially at high temperatures) can damage the stationary phase, creating active sites. This is why a leak-free system is crucial.[14]

Q6: What should I do if I suspect my column is the problem?

First, try trimming the column. This involves removing the contaminated or damaged section at the front of the column.

Procedure: Column Trimming

  • Cool the oven and inlet and turn off the carrier gas.

  • Carefully disconnect the column from the inlet.

  • Using a ceramic scoring wafer, make a clean score mark about 15-20 cm from the inlet end of the column.[5]

  • Gently snap the column at the score mark. The cut should be clean and square.

  • Re-install the column in the inlet, ensuring the correct insertion depth.

  • Restore gas flow, perform a leak check, and test the system.

If trimming does not work, the column may require reconditioning to remove more deeply ingrained contaminants and stabilize the stationary phase.

Protocol 2: GC Column Conditioning

Objective: To remove contaminants and ensure a stable, inert stationary phase.

Steps:

  • Install the Column: Install the column in the GC inlet but do not connect the other end to the detector. This prevents contaminants from fouling the detector.[15]

  • Purge with Carrier Gas: Set your normal carrier gas flow rate and allow it to flow through the column at room temperature for 15-30 minutes. This purges any air from the column.[15][16]

  • Temperature Program: Program the oven to ramp from 40-50°C up to the maximum isothermal operating temperature of the column (check the manufacturer's specifications) at a rate of 5-10°C/min.[15][17]

  • Hold at Max Temperature: Hold the column at its maximum temperature for 1-2 hours. For columns with thick stationary phase films, a longer conditioning time may be necessary.[15]

  • Cool Down and Connect: Cool the oven down, turn off the gas flow, and connect the column to the detector.

  • Equilibrate and Test: Restore gas flow, heat the system to your method's initial conditions, and run a blank or a standard to check for a stable baseline and improved peak shape.

Part 5: Method and Sample Considerations

Q7: Could my injection parameters or sample concentration be the cause of tailing?

Yes, even with a perfectly inert system, certain method parameters can induce peak tailing.

  • Column Overload: Injecting too much analyte can saturate the stationary phase at the front of the column.[1] This is a common cause of peak distortion, which can manifest as fronting or tailing.[18] If your peak shape improves upon diluting the sample, you are likely overloading the column.

  • Low Split Ratio: In a split injection, if the split ratio is too low, the flow rate through the inlet may not be high enough for an efficient, rapid transfer of the sample to the column.[19] This slow transfer can cause band broadening and tailing, especially for more volatile compounds. A minimum split vent flow of 20 mL/min is a good starting point.[19]

  • Incorrect Initial Oven Temperature (Splitless Injection): In splitless mode, the initial oven temperature must be low enough to allow for "solvent focusing," where the solvent condenses at the head of the column, trapping the analytes in a narrow band.[18] If the initial temperature is too high, this focusing effect is lost, leading to broad and potentially tailing peaks.[2] A good rule of thumb is to set the initial oven temperature at least 20°C below the boiling point of your sample solvent.[2][18]

ParameterPotential Issue Causing TailingRecommended Action
Sample Concentration Too high, causing column overload.Dilute the sample or decrease the injection volume.[20]
Injection Volume Too large for the liner volume, causing backflash.Ensure the vaporized sample volume does not exceed the liner's internal volume.[9][21]
Split Ratio Too low, causing slow sample transfer from the inlet.Increase the split ratio to ensure a total inlet flow of at least 20 mL/min.[19]
Initial Oven Temp. Too high for splitless injection, preventing solvent focusing.Set the initial temperature at least 20°C below the solvent's boiling point.[18]

References

  • Liner Selection - Getting it Right! - Separation Science. [Link]

  • GC Injection Techniques for Accurate Chromatography - Phenomenex. [Link]

  • Selecting the Right Inlet Liner for Efficient Sample Transfer - Agilent. [Link]

  • Troubleshooting GC peak shapes - Element Lab Solutions. [Link]

  • ASK BEN | 4 Simple Steps to Find the Right GC Liner - Chrom Tech. [Link]

  • Isobutyl 2-methylbutyrate, (R)- | C9H18O2 - PubChem. [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing - Chromatography Online. [Link]

  • GC Diagnostic Skills I | Peak Tailing - Element Lab Solutions. [Link]

  • Fixing GC Peak Tailing for Cleaner Results - Separation Science. [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing - LCGC International. [Link]

  • isobutyl 2-methyl butyrate, 2445-67-2 - The Good Scents Company. [Link]

  • Why do peaks tail? - ResearchGate. [Link]

  • Isobutyl 2-methylbutyrate | C9H18O2 - PubChem. [Link]

  • Peak Shape Changes with Increased Injection Volume - Waters Corporation. [Link]

  • Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram - LCGC International. [Link]

  • Gas Chromatography (GC) Column Conditioning, Testing and Checks - Phenomenex. [Link]

  • GC Column conditioning and Method Development - ResearchGate. [Link]

  • TROUBLESHOOTING GUIDE - Phenomenex. [Link]

  • GC Column Conditioning - LCGC International. [Link]

  • Everything You Need to Know About Column Care for Gas Chromatography - SCION Instruments. [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. [Link]

  • Tailing Peaks - Part 1 - GC Troubleshooting Series - YouTube. [Link]

  • Agilent Tailing Peaks GC Troubleshooting Series - YouTube. [Link]

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Technical Support Center: Minimizing Side Reactions in the Synthesis of Iso-Butyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Iso-Butyl-2-Methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this esterification, troubleshoot common issues, and optimize reaction outcomes. We will delve into the causality behind experimental choices, providing field-proven insights to ensure scientific integrity and successful synthesis.

This compound is an ester valued for its fruity, tropical aroma, making it a key component in the flavor and fragrance industries.[1][2] The most common synthetic route is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of 2-methylbutanoic acid with isobutanol.[3][4] While seemingly straightforward, this reaction is governed by an equilibrium and is susceptible to several side reactions that can compromise yield and purity.[3][5]

Visualizing the Reaction Landscape

The synthesis of this compound is a competitive process where the desired esterification pathway is challenged by potential side reactions. Understanding this landscape is the first step toward process control.

Caption: Main esterification pathway versus the isobutanol dehydration side reaction.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is producing a gaseous byproduct and the yield of my ester is significantly lower than expected. What's happening and how can I fix it?

Probable Cause: You are likely observing the acid-catalyzed dehydration of isobutanol to isobutene gas. This is a common side reaction, especially under harsh conditions such as high temperatures and high concentrations of strong mineral acids like sulfuric acid.[6][7] Alumina catalysts, for example, can dehydrate isobutanol at temperatures around 300-340°C, and strong liquid acids can facilitate this at even lower temperatures.[6][7]

Mechanism Insight: The strong acid protonates the hydroxyl group of isobutanol, converting it into a good leaving group (water). The subsequent loss of water generates a carbocation, which is then deprotonated to form the alkene, isobutene.

Solutions:

  • Temperature Control: Maintain the reaction temperature within the optimal range for Fischer esterification, typically between 60-110°C.[3] Avoid excessive heating, as this strongly promotes the endothermic dehydration side reaction.[7]

  • Catalyst Choice: Switch from a strong, corrosive mineral acid to a milder or heterogeneous catalyst. Solid acid catalysts are an excellent alternative.[8]

    • Ion-Exchange Resins (e.g., Amberlyst-15): These provide acidic sites without the dehydration potential of concentrated H₂SO₄. They are also easily filtered out, simplifying purification.[9]

    • Sulfated Zirconia or Niobic Acid: These have been shown to be effective for esterifications and can reduce unwanted side reactions.[10]

  • Monitor Reaction Headspace: If your reactor setup allows, you can monitor the off-gas by gas chromatography (GC) to confirm the presence of isobutene.[11]

Q2: The conversion rate is poor and the reaction seems to stall, never reaching completion. How can I improve the yield?

Probable Cause: The Fischer esterification is a reversible reaction, meaning it establishes an equilibrium between reactants (acid and alcohol) and products (ester and water).[3][4][5] If the water byproduct is not removed, the reverse reaction (ester hydrolysis) will occur, limiting the final yield. A 1:1 molar ratio of reactants might only yield ~65% of the ester at equilibrium.[5]

Solutions:

To drive the reaction toward the product side, you must apply Le Châtelier's Principle.

  • Use an Excess of One Reactant: The most common and effective strategy is to use a large molar excess of the alcohol (isobutanol), as it is typically the less expensive reagent.[5][9] Using a 10-fold excess of alcohol can push the yield to over 95%.[5]

  • Remove Water as it Forms: Actively removing the water byproduct is a powerful way to prevent the reverse reaction and drive the equilibrium to completion.[3][5][9]

    • Dean-Stark Apparatus: This is the classic method. The reaction is run in a solvent that forms an azeotrope with water, such as toluene or hexane.[3][5] The azeotrope boils and condenses in the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.

    • Drying Agents: Add a drying agent like molecular sieves to the reaction mixture to sequester water as it is produced.[3] This is useful for smaller-scale reactions where a Dean-Stark setup is impractical.

Q3: I started with enantiomerically pure (S)-2-methylbutanoic acid to produce a specific apple flavor, but my final product has a low enantiomeric excess (ee%). Why?

Probable Cause: While Fischer esterification does not inherently proceed through a mechanism that racemizes the chiral center, harsh reaction conditions (prolonged heating in strong acid) can potentially lead to a slight loss of stereochemical integrity. The (S)-enantiomer of the corresponding methyl ester is known as a major apple and strawberry flavor, making enantiomeric purity critical.[12]

Solutions:

  • Milder Reaction Conditions: Reduce the reaction temperature and time to the minimum required for a reasonable conversion.

  • Use Milder Catalysts: Avoid strong mineral acids. Solid acid catalysts or milder Lewis acids may be less prone to causing side reactions that could affect the chiral center.

  • Consider Enzymatic Synthesis: For applications requiring high enantiopurity, enzymatic catalysis is the superior method. Lipases are highly effective at performing enantioselective esterifications, often yielding products with very high ee%.[12][13] For example, lipases from Candida antarctica or Rhizomucor miehei have been successfully used for the kinetic resolution of racemic 2-methylbutanoic acid.[12][13]

Q4: My final product is difficult to purify, requiring multiple neutralizing washes, and seems to contain acidic impurities. How can I simplify the workup?

Probable Cause: This issue is characteristic of reactions using homogeneous acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). These catalysts remain in the reaction mixture and must be neutralized (e.g., with sodium bicarbonate solution) and washed out, a process that can lead to emulsions and product loss.[14]

Solutions:

  • Switch to a Heterogeneous Catalyst: This is the most effective solution. Solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15), can be removed by simple filtration at the end of the reaction.[8][15] This eliminates the need for neutralization washes, drastically simplifying the purification process and preventing the formation of corrosive waste streams.[8]

  • Improved Workup for Homogeneous Catalysts: If you must use a homogeneous catalyst, after cooling the reaction, perform extractions with a non-polar solvent. Wash the organic layer carefully with a saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a brine wash to break up any emulsions.[14]

Frequently Asked Questions (FAQs)

  • What is the optimal temperature for this synthesis? A temperature range of 60-110°C is typical for Fischer esterification.[3] It's a balance: higher temperatures increase the reaction rate but also increase the risk of side reactions like alcohol dehydration. The ideal temperature depends on the catalyst and reactants used.

  • What is the ideal molar ratio of isobutanol to 2-methylbutanoic acid? To maximize yield, a significant excess of isobutanol is recommended. Ratios from 3:1 to 10:1 (alcohol:acid) are common.[5] Using the alcohol as the limiting reagent is generally not economically favorable and would require efficient water removal to achieve high conversion.

  • What analytical techniques are best for monitoring reaction progress?

    • Thin-Layer Chromatography (TLC): A simple and rapid way to qualitatively track the disappearance of the carboxylic acid starting material.

    • Gas Chromatography (GC): The preferred method for quantitative analysis. It can be used to determine the ratio of ester product to starting materials and to detect volatile side products like isobutene.

Data & Protocols

Table 1: Comparison of Catalysts for this compound Synthesis
Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Mineral Acid H₂SO₄, HClInexpensive, high activity.Corrosive, difficult to remove, promotes side reactions, generates acidic waste.[10]
Homogeneous Organic Acid p-TsOHSolid at room temp (easier to handle), effective.Difficult to remove from product, requires neutralization.[3]
Heterogeneous Solid Acid Amberlyst-15, Sulfated ZrO₂, ZeolitesReusable, non-corrosive, easily removed by filtration, simplifies purification, can reduce side reactions.[8][15]Higher initial cost, may have lower activity requiring longer reaction times or higher temperatures.
Enzymatic Immobilized LipasesHigh selectivity (chemo-, regio-, and enantio-), operates under mild conditions, environmentally friendly.[12][13]Higher cost, sensitive to temperature and pH, may have slower reaction rates.
Experimental Protocols
Protocol 1: Synthesis using a Solid Acid Catalyst (Amberlyst-15)

This protocol prioritizes ease of purification and minimization of side reactions.

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charge Reactants: To the flask, add 2-methylbutanoic acid (1.0 eq), isobutanol (5.0 eq), and Amberlyst-15 resin (15% by weight of the carboxylic acid).

  • Reaction: Heat the mixture to a gentle reflux (approx. 90-100°C) with vigorous stirring. Monitor the reaction progress by GC or TLC every hour. Typical reaction times are 4-8 hours.

  • Catalyst Removal: Cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by simple vacuum filtration, washing the resin with a small amount of fresh isobutanol or another suitable solvent (e.g., diethyl ether).

  • Purification: Concentrate the filtrate under reduced pressure to remove the excess isobutanol. The remaining crude ester can be purified by vacuum distillation to yield the final high-purity product.

Protocol 2: Synthesis using Dean-Stark Water Removal

This protocol is designed to maximize conversion by actively removing the water byproduct.

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charge Reactants: To the flask, add 2-methylbutanoic acid (1.0 eq), isobutanol (3.0 eq), toluene (as the azeotroping solvent), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~2 mol%).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 3-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst.[14] Follow with a wash of saturated NaCl (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude ester by vacuum distillation.

Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_equilibrium Is the reaction stalling before completion? start->check_equilibrium eq_yes YES check_equilibrium->eq_yes eq_no NO check_equilibrium->eq_no check_gas Is gas evolution observed? gas_yes YES check_gas->gas_yes gas_no NO check_gas->gas_no eq_cause Cause: Unfavorable Equilibrium (Fischer esterification is reversible) eq_yes->eq_cause eq_no->check_gas eq_solution1 Solution 1: Increase molar excess of isobutanol (e.g., from 3:1 to 10:1) eq_cause->eq_solution1 eq_solution2 Solution 2: Actively remove water using a Dean-Stark trap eq_cause->eq_solution2 gas_cause Cause: Dehydration of Isobutanol to Isobutene gas_yes->gas_cause other_issues Consider other issues: - Purity of starting materials - Inactive catalyst - Improper workup/purification gas_no->other_issues gas_solution1 Solution 1: Lower reaction temperature (Target < 110°C) gas_cause->gas_solution1 gas_solution2 Solution 2: Replace strong acid (H₂SO₄) with a solid acid catalyst (e.g., Amberlyst-15) gas_cause->gas_solution2

Caption: A step-by-step workflow for diagnosing and solving low product yield.

References
  • Asanuma, T., Toupance, T., & Kida, K. (n.d.). Conversion of isobutanol into isobutylene by dehydration over alumina catalysts.
  • Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. Retrieved from [Link]

  • Fischer-Tropsch Archive. (1992, March 24). Literature Report and Related Information - Dehydration of Isobutanol to Isobutylene. Retrieved from [Link]

  • SRS Biodiesel. (n.d.). Solid Catalyst Esterification. Retrieved from [Link]

  • UNT Digital Library. (2025, October 30). Dehydration of isobutanol to isobutene in a slurry reactor. Retrieved from [Link]

  • Wang, C., Wu, P., Liu, D., & Yang, Y. (2013, April). Isobutanol dehydration to isobutylene over active alumina catalyst. Chemical Reaction Engineering and Technology, 29(2), 176-180. Retrieved from [Link]

  • Wang, C., Wu, P., Liu, D., & Yang, Y. (2020). Effect of the pore structure of an active alumina catalyst on isobutene production by dehydration of isobutanol. RSC Advances. Retrieved from [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Retrieved from [Link]

  • PMC - NIH. (2023, September 15). Magnetic-responsive solid acid catalysts for esterification. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

  • Balu, A. M., et al. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Retrieved from [Link]

  • Sejidov, N. M., et al. (2025, August 5). Esterification reaction using solid heterogeneous acid catalysts under solvent-less condition. Retrieved from [Link]

  • Study.com. (n.d.). Pure (R)-2-methylbutanoic acid can be esterified with racemic butan-2-ol in an acidic solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Lee, S. H., et al. (2025, August 6). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. Retrieved from [Link]

  • Linshalm, B. L., et al. (2017, October 1). Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases. Retrieved from [Link]

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Technical Support Center: Advancing Sustainable Purification of Iso-Butyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals with advanced strategies for reducing solvent waste in the purification of Iso-Butyl-2-Methylbutyrate. This guide moves beyond conventional methods to explore greener, more efficient purification technologies, offering practical troubleshooting advice and frequently asked questions to support your experimental success and sustainability goals. Our focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding of these advanced techniques.

Introduction: The Imperative of Green Chemistry in Purification

The pharmaceutical and chemical industries are increasingly confronted with the dual challenge of producing high-purity compounds while minimizing their environmental footprint. Solvents, essential for synthesis and purification, are a primary contributor to chemical waste, often accounting for the largest mass fraction in a typical chemical process. The purification of esters like this compound, a common fragrance and flavor ingredient, traditionally relies on solvent-intensive methods such as distillation. This guide provides a comprehensive overview of modern strategies that significantly reduce solvent consumption, aligning with the principles of green chemistry.

We will delve into proactive solvent selection, process optimization of traditional methods, and the implementation of cutting-edge technologies like membrane filtration and supercritical fluid chromatography. By adopting these strategies, laboratories and manufacturing facilities can not only reduce their environmental impact but also enhance process efficiency and reduce operational costs.

Section 1: Foundational Strategies for Solvent Reduction

Before implementing advanced technologies, significant reductions in solvent waste can be achieved through careful planning and optimization of existing processes.

FAQ 1.1: How can I proactively reduce solvent waste before even starting my purification?

Proactive solvent reduction begins with thoughtful process design. Two key areas to focus on are solvent selection and the use of green chemistry metrics to quantify and track waste.

  • Solvent Selection: The choice of solvent has the most significant impact on the overall environmental footprint of a process. Utilizing solvent selection guides, such as the CHEM21 Solvent Selection Guide, can help you choose less hazardous and more sustainable solvents from the outset.[1][2][3] These guides rank solvents based on health, safety, and environmental criteria. For the purification of this compound, consider replacing traditional hazardous solvents with greener alternatives that have favorable physical properties for your process.

  • Green Chemistry Metrics: Quantifying the environmental impact of your process is crucial for identifying areas for improvement. Two valuable metrics are the Environmental Factor (E-Factor) and Process Mass Intensity (PMI).

    • E-Factor: This metric, developed by Roger Sheldon, is the ratio of the mass of waste to the mass of product.[4][5][6] A lower E-Factor signifies a more environmentally friendly process.

    • PMI: This metric, championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product.[7][8][9][10][11]

By calculating these metrics for your current purification process, you can establish a baseline and measure the impact of any changes you implement.

Troubleshooting Guide 1.1: My E-Factor/PMI is very high. Where do I start to reduce it?

A high E-Factor or PMI indicates significant waste generation. Here’s a systematic approach to pinpoint and address the sources of waste:

  • Mass Balance Analysis: Conduct a thorough mass balance of your entire process. Account for every input (reactants, solvents, catalysts, workup chemicals) and every output (product, byproducts, solvent waste, aqueous waste). This will highlight the largest contributors to your waste streams.

  • Solvent-Intensive Steps: Identify the steps that use the largest volumes of solvent. These are often workup and purification steps like liquid-liquid extractions and column chromatography.

  • Reaction Optimization: While the focus is on purification, an inefficient reaction can lead to more complex purification challenges and greater solvent use. Re-evaluate the reaction stoichiometry and catalyst efficiency to maximize conversion to the desired product.

  • Workup Procedure: Can the number of extraction or washing steps be reduced? Can the volume of solvent used in each step be minimized without compromising purity?

  • Purification Method: Is distillation or chromatography the most efficient method? Could an alternative technology significantly reduce solvent consumption? The subsequent sections of this guide will explore these alternatives in detail.

Section 2: Optimizing Traditional Purification Methods

While newer technologies offer significant advantages, optimizing traditional methods like distillation is a critical first step in reducing solvent waste.

FAQ 2.1: How can I make my distillation process for this compound greener?

Traditional distillation is an energy-intensive process that can be optimized to reduce both energy consumption and solvent loss.[12][13]

  • Energy Efficiency: Implementing heat integration techniques can significantly reduce energy consumption.[4][14] This can involve using the heat from the condenser to preheat the incoming feed. For larger scale operations, consider vapor recompression, which recycles the latent heat of vaporization.

  • Vacuum Distillation: For a relatively high-boiling ester like this compound (Boiling Point: ~153 °C), purification can be conducted under reduced pressure.[15] This lowers the boiling point, reducing the energy required and minimizing the risk of thermal degradation of the product, which can complicate purification and lead to more waste.

  • Extractive Distillation: If simple distillation is inefficient due to close boiling points of impurities, extractive distillation using a high-boiling, non-volatile solvent (an entrainer) can be employed. While this introduces another solvent, careful selection of a green entrainer and efficient solvent recovery can make this a viable option. Studies on similar ester systems have shown that using solvents like dimethyl sulfoxide (DMSO) can be effective.[16][17][18]

Troubleshooting Guide 2.1: Common Distillation Problems and Solutions
Problem Potential Cause Troubleshooting Steps
Poor Separation - Inefficient column packing- Incorrect reflux ratio- Fluctuations in heating or cooling- Ensure proper packing of the distillation column.- Optimize the reflux ratio; a higher ratio generally improves separation but increases energy consumption.- Stabilize the heating source and cooling water flow rate.
Flooding - Excessive vapor flow rate- Constriction in the column- Reduce the heating rate to decrease the boil-up rate.- Check for any blockages in the column or condenser.
Product Decomposition - Excessive reboiler temperature- Switch to vacuum distillation to lower the boiling point.- Ensure the residence time in the reboiler is minimized.

Section 3: Advanced Purification Technologies

Membrane filtration and supercritical fluid chromatography represent paradigm shifts in purification, offering significant reductions in solvent and energy consumption.

Membrane Filtration: A Greener Alternative

Membrane-based separation techniques, such as pervaporation and organic solvent nanofiltration (OSN), are emerging as energy-efficient alternatives to distillation for solvent recovery and product purification.[19]

Pervaporation is a membrane process where a liquid mixture is in contact with one side of a non-porous polymeric membrane, and the permeate is removed as a vapor from the other side.[12] The separation is based on the selective permeation of certain components through the membrane.

For ester purification, pervaporation is particularly effective for dehydration, removing water generated during the esterification reaction to drive the equilibrium towards the product and simplify downstream purification.[20] Hydrophilic membranes are used for this purpose. It can also be used to separate the ester from the alcohol reactant.

Problem Potential Cause Troubleshooting Steps
Low Flux - Membrane fouling- Insufficient vacuum on the permeate side- Low operating temperature- Perform chemical cleaning of the membrane.- Ensure the vacuum pump is functioning correctly.- Increase the feed temperature within the membrane's tolerance.
Poor Selectivity - Membrane degradation- Swelling of the membrane- Verify the chemical compatibility of the membrane with the feed components.- Consider a different membrane material that is less prone to swelling.
Membrane Fouling - Deposition of impurities or high molecular weight species on the membrane surface- Pre-filter the feed to remove particulates.- Implement a regular cleaning-in-place (CIP) protocol with appropriate cleaning agents (e.g., acid, base, or surfactants).[21][22][23][24]

Organic Solvent Nanofiltration (OSN) is a pressure-driven membrane process that separates molecules in the nanometer range.[25] It is highly effective for recovering solvents from product streams. In the context of this compound purification, after an initial separation step, the solvent-rich permeate can be passed through an OSN membrane to separate the solvent from any dissolved impurities or residual product, allowing the solvent to be recycled.[15] This can dramatically reduce the overall solvent consumption of the process.

G A Crude Product Stream (Ester + Solvent + Impurities) B Initial Purification (e.g., Extraction, Flash Distillation) A->B C Concentrated Ester Product B->C D Solvent-Rich Stream B->D E Organic Solvent Nanofiltration (OSN) D->E F Recovered Pure Solvent E->F Permeate H Waste (Concentrated Impurities) E->H Retentate G Recycle to Process F->G

Caption: Workflow for solvent recovery using OSN.

Supercritical Fluid Chromatography (SFC): A High-Resolution, Low-Solvent Technique

Supercritical Fluid Chromatography (SFC) is a powerful purification technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[5][6][26]

SFC offers several key advantages over traditional liquid chromatography:

  • Reduced Solvent Consumption: Since the primary mobile phase is CO2, which is vented off as a gas, the consumption of organic co-solvents (modifiers) is significantly reduced.[26]

  • Faster Separations: Supercritical fluids have low viscosity and high diffusivity, allowing for faster flow rates and shorter run times without a significant increase in backpressure.[25]

  • Easier Product Recovery: After fractionation, the CO2 evaporates, leaving the purified product in a small volume of the organic modifier, which is easily removed.

  • "Green" Profile: CO2 is non-toxic, non-flammable, and readily available. The CO2 used in SFC is typically captured from other industrial processes, so its use does not contribute to a net increase in greenhouse gases.[26]

This is a general protocol that can be adapted and optimized for your specific needs.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent. Methanol or a mixture of dichloromethane and methanol are common choices.[25]

  • Column Selection: A variety of stationary phases can be used. For a relatively non-polar ester, a silica-based or diol-bonded column could be a good starting point.

  • Initial Conditions:

    • Mobile Phase: Supercritical CO2 with a small percentage of a modifier (e.g., methanol).

    • Gradient: Start with a low percentage of modifier (e.g., 5%) and gradually increase to elute the compound.

    • Flow Rate: A typical starting point for a preparative column would be in the range of 50-100 mL/min.

    • Backpressure: Maintain a backpressure of around 100-150 bar to ensure the CO2 remains in its supercritical state.

    • Temperature: Column temperature is typically maintained between 35-50 °C.

  • Detection: UV detection is common, although mass spectrometry (MS) can also be coupled for identification.

  • Optimization: Adjust the gradient, flow rate, and modifier to achieve the desired separation and purity.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape - Sample overload- Inappropriate sample solvent- Column degradation- Reduce the injection volume or sample concentration.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.- Try a different column or flush the existing column.
Retention Time Shifts - Fluctuations in pressure or temperature- Changes in mobile phase composition- Verify the stability of the backpressure regulator and column oven.- Ensure the modifier pump is delivering a consistent flow rate.[27]
Product Precipitation - Poor solubility of the analyte in the mobile phase- Increase the percentage of the organic modifier.- Try a different, stronger co-solvent.- Heat the collection vessel slightly.

Section 4: Comparative Analysis of Purification Strategies

To make an informed decision on the best purification strategy, it's essential to compare the different methods based on key performance indicators.

Quantitative Data Summary

The following table provides a general comparison of different purification methods for esters. The actual values will vary depending on the specific process and scale.

Purification Method Solvent Consumption Energy Consumption Typical Product Purity E-Factor Range
Conventional Distillation HighHigh98-99.5%10-50
Optimized Distillation (with heat integration) HighModerate98-99.5%5-25
Organic Solvent Nanofiltration (for solvent recovery) Low (recycles solvent)LowN/A (recovers solvent)Reduces overall process E-Factor significantly
Pervaporation (for dehydration) LowModerateN/A (removes water)Reduces downstream purification waste
Supercritical Fluid Chromatography Very LowLow>99%1-10

E-Factor ranges are estimates for the purification step and will vary based on process specifics.

Logical Relationship Diagram

G Start Start Crude Ester Crude Ester Start->Crude Ester Distillation Distillation Crude Ester->Distillation High Membrane Filtration Membrane Filtration Crude Ester->Membrane Filtration Low SFC SFC Crude Ester->SFC Very Low Solvent Waste Solvent Waste Distillation->Solvent Waste High Energy Consumption Energy Consumption Distillation->Energy Consumption High Product Purity Product Purity Distillation->Product Purity Good Membrane Filtration->Solvent Waste Low Membrane Filtration->Energy Consumption Low Membrane Filtration->Product Purity N/A (for recovery) SFC->Solvent Waste Very Low SFC->Energy Consumption Low SFC->Product Purity Excellent

Caption: Comparison of purification methods' impact.

Conclusion

The journey towards sustainable chemical purification requires a multi-faceted approach. By embracing green chemistry principles, optimizing traditional methods, and adopting innovative technologies like membrane filtration and supercritical fluid chromatography, we can significantly reduce the environmental impact of processes like the purification of this compound. This guide serves as a starting point for researchers and professionals to explore and implement these strategies, fostering a culture of sustainability within the scientific community.

References

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  • JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018). [Link]

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  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI) – ACSGCIPR. [Link]

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  • Sridhar, S., et al. (2017). Process flowsheet analysis of pervaporation-based hybrid processes in the production of ethyl tert-butyl ether. Journal of Chemical Technology & Biotechnology, 92(11), 2769-2778. [Link]

  • Chromatography Today. Troubleshooting in SFC. (2014). [https://www.chromatographytoday.com/news/sfc-preparative/3 SFC/by-the-chromatography-helpdesk-on-behalf-of-chromatography-today-help-desk/30343]([Link] SFC/by-the-chromatography-helpdesk-on-behalf-of-chromatography-today-help-desk/30343)

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Convergent Process Mass Intensity Calculator. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of GC-MS Methods for Iso-Butyl-2-Methylbutyrate in Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of Iso-Butyl-2-Methylbutyrate in complex food matrices. As a key contributor to the characteristic fruity and sweet aromas in many food products, accurate quantification of this ester is critical for quality control, flavor profiling, and authenticity verification.[1] This document moves beyond a simple checklist of validation steps, offering insights into the scientific rationale behind methodological choices, a comparative analysis of alternative techniques, and detailed, field-tested protocols.

The validation process is paramount for ensuring that an analytical method is suitable for its intended purpose.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure that methods used for food analysis are accurate, specific, reproducible, and reliable.[3][4] This guide is structured to align with these principles of scientific integrity, providing researchers and drug development professionals with a robust and defensible validation strategy.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the foundational step in method development. For volatile esters like this compound, chromatographic techniques are the gold standard.[5] Gas Chromatography (GC) is particularly well-suited due to the analyte's volatility.[6] The choice of detector, however, significantly impacts the method's performance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for this application. Its primary advantage is the combination of high-resolution separation (GC) with definitive identification and quantification (MS).[6] The mass spectrometer provides structural information, ensuring unparalleled selectivity by distinguishing the target analyte from co-eluting matrix components. This is crucial when dealing with the chemical complexity of food samples.[7]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds.[8] While it offers excellent precision and a wide linear range, it lacks the selectivity of MS. The FID detector responds to virtually all carbon-containing compounds, meaning that any co-eluting substance can interfere with the quantification of this compound, potentially leading to inaccurate results.

  • High-Performance Liquid Chromatography (HPLC): HPLC is generally not the preferred method for highly volatile and non-polar compounds like this compound.[9] Such analytes have weak interactions with typical reversed-phase HPLC columns, leading to poor retention and resolution. While derivatization can sometimes be employed, it adds complexity and potential sources of error to the analytical workflow.[10][11]

Table 1: Comparison of Analytical Techniques for this compound Analysis

ParameterGC-MSGC-FIDHPLC
Selectivity Excellent (Mass fragmentation pattern is unique)Fair (Based on retention time only)Poor (For this specific analyte)
Sensitivity Excellent (Can reach sub-ppb levels)Good (Typically low-ppm levels)Poor (Without derivatization)
Confirmation High (Provides structural information)Low (Retention time matching only)Low
Matrix Effects Can be significant but manageableHigh potential for interferenceNot applicable
Cost HighModerateModerate to High
Recommendation Highly Recommended Suitable for simple, clean matricesNot Recommended

The Foundation: Sample Preparation for Food Matrices

The complexity of food matrices—ranging from aqueous beverages to high-fat solids—necessitates an effective sample preparation strategy to isolate the analyte and minimize interferences.[12] For volatile compounds, techniques that sample the vapor phase above the sample are often ideal.[7]

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique well-suited for this analysis.[7][13] It combines extraction, concentration, and sample introduction into a single step.

Experimental Protocol: HS-SPME Sample Preparation
  • Sample Homogenization: Weigh 5.0 g of the homogenized food sample into a 20 mL headspace vial. For solid matrices, add 5 mL of deionized water to create a slurry.

  • Salting Out: Add 2.0 g of sodium chloride (NaCl) to the vial. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace, thereby increasing sensitivity.[14]

  • Internal Standard Spiking: Spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated this compound or a structurally similar ester not present in the sample).

  • Equilibration: Seal the vial and place it in an autosampler with an incubation block. Allow the sample to equilibrate at 60°C for 15 minutes with agitation. This ensures that a stable equilibrium is reached between the sample and the headspace.

  • Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 20 minutes at 60°C to adsorb the volatile compounds.

  • Desorption: Immediately transfer the SPME fiber to the GC inlet, heated to 250°C, for thermal desorption of the analytes onto the analytical column. Desorb for 5 minutes in splitless mode to ensure quantitative transfer.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Homogenized Food Sample Vial Add Sample, NaCl, IS to Vial Sample->Vial Equilibrate Incubate & Equilibrate (60°C) Vial->Equilibrate Extract HS-SPME Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition Detect->Data

Caption: HS-SPME-GC-MS Experimental Workflow.

Core Protocol: A Step-by-Step Guide to GC-MS Method Validation

Method validation is the process of providing objective evidence that a method is fit for its intended purpose.[15][16] The following protocols are aligned with guidelines from authoritative bodies such as the FDA and AOAC International.[3][17][18]

Specificity / Selectivity

Why it Matters: Specificity ensures that the signal measured is unequivocally from this compound, without interference from other components in the sample matrix. In GC-MS, this is achieved by comparing both the retention time and the mass spectrum of the analyte in a sample to that of a pure standard.

Experimental Protocol:

  • Analyze a blank matrix sample (a food sample known to be free of the analyte).

  • Analyze a pure standard of this compound.

  • Analyze the blank matrix sample spiked with the this compound standard.

  • Compare the chromatograms. The blank should show no peak at the retention time of the analyte. The spiked sample should show a peak at the expected retention time, and its mass spectrum must match the spectrum of the pure standard.

Acceptance Criteria: No significant interfering peaks (e.g., >20% of the LOQ) should be present at the retention time of the analyte in the blank matrix. The mass spectrum of the analyte in the spiked sample must be a qualitative match to the reference spectrum.

Linearity & Range

Why it Matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a specified range. This is fundamental for accurate quantification.[2]

Experimental Protocol:

  • Prepare a series of at least five calibration standards by spiking the blank food matrix with known concentrations of this compound. The range should encompass the expected concentration in real samples.

  • Analyze each calibration standard in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²).

Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995. The residuals for each point should be randomly distributed around the x-axis.

Accuracy

Why it Matters: Accuracy measures the closeness of the experimental result to the true value. It reflects the total error of the method and is a critical indicator of its reliability.[3]

Experimental Protocol:

  • Spike blank matrix samples at three different concentration levels (e.g., low, medium, and high) within the linear range.

  • Prepare at least three replicates for each concentration level.

  • Analyze the spiked samples and quantify them using the calibration curve.

  • Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria: The mean percent recovery should be within 80-120% for each concentration level.[19]

Precision

Why it Matters: Precision describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-day precision): Precision within the same laboratory, but with variations such as different days, analysts, or equipment.

Experimental Protocol:

  • Repeatability: Analyze a set of at least six replicates of a spiked matrix sample at a single concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on at least two different days, preferably with a different analyst or on a different instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of replicates.

Acceptance Criteria: The RSD should typically be ≤ 15%.[8][19]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it Matters: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol:

  • These limits can be estimated based on the standard deviation of the response and the slope of the calibration curve.

  • Prepare and analyze at least seven replicates of a blank matrix sample spiked at a concentration near the expected limit.

  • Calculate the standard deviation (σ) of the replicate measurements.

  • Calculate the slope (S) of the calibration curve.

  • LOD ≈ 3.3 * (σ / S)

  • LOQ ≈ 10 * (σ / S)

Acceptance Criteria: The LOQ must be demonstrated to have acceptable accuracy and precision. The LOQ should be at or below the lowest concentration that needs to be reliably measured.[14]

G cluster_params Core Validation Parameters cluster_outputs Method Performance Characteristics Specificity Specificity ReliableID Reliable Identification Specificity->ReliableID Linearity Linearity & Range AccurateQuant Accurate Quantification Linearity->AccurateQuant Accuracy Accuracy Accuracy->AccurateQuant Precision Precision Reproducible Reproducible Results Precision->Reproducible LOD_LOQ LOD & LOQ Sensitivity Defined Sensitivity LOD_LOQ->Sensitivity Robustness Robustness Rugged Rugged Performance Robustness->Rugged AccurateQuant->Reproducible Reproducible->Rugged

Caption: Logical Relationship of Validation Parameters.

Data Summary and Acceptance Criteria

The results of the validation experiments must be clearly documented and compared against pre-defined acceptance criteria.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterMeasurementAcceptance Criteria (Based on FDA/AOAC Guidelines)
Specificity Comparison of blank, standard, and spiked matrixNo interferences at analyte retention time. Spectral match >90%.
Linearity & Range Coefficient of Determination (R²)R² ≥ 0.995
Accuracy % RecoveryMean recovery within 80-120%
Precision Relative Standard Deviation (RSD)Repeatability (RSDr) ≤ 15%, Intermediate Precision (RSDip) ≤ 20%
Limit of Quantitation (LOQ) S/N Ratio or SD of replicatesMust be verified with acceptable accuracy (80-120%) and precision (RSD ≤ 20%)
Limit of Detection (LOD) S/N Ratio or SD of replicatesTypically S/N ≥ 3

Table 3: Example Validation Data for a GC-MS Method for this compound in a Beverage Matrix

ParameterResultStatus
Linearity (R²) 0.998Pass
Range 1 - 200 µg/LPass
Accuracy (Recovery) Low QC (5 µg/L): 98.7%Mid QC (50 µg/L): 101.2%High QC (150 µg/L): 95.5%Pass
Precision (RSD) Repeatability: 7.5%Intermediate Precision: 11.3%Pass
LOQ 1.0 µg/L (Verified Recovery: 105%, RSD: 14.1%)Pass
LOD 0.3 µg/LPass

Conclusion

The validation of a GC-MS method for this compound in food matrices is a systematic process that establishes the performance characteristics and limitations of the procedure. By adhering to the principles outlined in this guide—selecting the appropriate analytical technique, optimizing sample preparation, and rigorously evaluating specificity, linearity, accuracy, precision, and sensitivity—researchers can develop a robust and reliable method. This ensures that the data generated is scientifically sound, defensible, and fit for its intended purpose, whether for regulatory compliance, quality assurance, or advanced flavor research.

References

  • Title: Guidelines for the Validation of Chemical Methods for the Foods Program Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Method Validation: Mastering FDA Guidelines Source: Moravek, Inc. URL: [Link]

  • Title: Guidelines for the Validation of Analytical Methods for the Detection of Microbial Pathogens in Foods and Feeds Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals Source: AOAC International URL: [Link]

  • Title: Guidelines for the Validation of Chemical Methods for the FDA Foods Program - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Common Sample Preparation Techniques for GC-MS Analysis Source: Mestrelab Research URL: [Link]

  • Title: Foods Program Methods Validation Processes and Guidelines Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Appendix F: Guidelines for Standard Method Performance Requirements Source: AOAC International URL: [Link]

  • Title: Sample preparation GC-MS Source: SCION Instruments URL: [Link]

  • Title: Guidelines for Standard Method Performance Requirements Source: AOAC International URL: [Link]

  • Title: AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's Source: AOAC International URL: [Link]

  • Title: AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures Source: AOAC International URL: [Link]

  • Title: Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Special Issue: Analysis of the Main Classes of Lipid (Fat and Oil) Components in Food and Blood by Using HPLC and Gas Chromatographic Techniques Source: MDPI URL: [Link]

  • Title: Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Alternatives to Methyl Esters for GC Analysis of Fatty Acids Source: American Oil Chemists' Society (AOCS) URL: [Link]

  • Title: Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID Source: ResearchGate URL: [Link]

  • Title: An online-coupled HPLC-GC-FID method for the determination of fatty acid methyl and ethyl esters in olive oil Source: ResearchGate URL: [Link]

  • Title: Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID Source: SciELO URL: [Link]

  • Title: Isobutyl butyrate Source: National Institutes of Health (NIH) - PubChem URL: [Link]

  • Title: isobutyl 2-methyl butyrate, 2445-67-2 Source: The Good Scents Company URL: [Link]

  • Title: Isobutyl 2-methylbutyrate Source: National Institutes of Health (NIH) - PubChem URL: [Link]

  • Title: Adding Complexity to Beverage Fruit Flavors: 2-Methyl Butyl 2-Methyl Butyrate Source: Perfumer & Flavorist URL: [Link]

  • Title: 2-methyl butyl isobutyrate, 2445-69-4 Source: The Good Scents Company URL: [Link]

  • Title: Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer Source: Taylor & Francis Online URL: [Link]

  • Title: Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems Source: MDPI URL: [Link]

  • Title: Determination of β‐Hydroxy‐β‐Methylbutyrate Content in Food Raw Materials by High‐Performance Liquid Chromatography Source: Scilit URL: [Link]

  • Title: Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID Source: MDPI URL: [Link]

Sources

A Comparative Sensory Panel Evaluation: Iso-Butyl-2-Methylbutyrate vs. Ethyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and nuanced world of flavor and fragrance, esters are cornerstone molecules, imparting the characteristic fruity notes that define a multitude of products. Among these, short-chain esters like ethyl butyrate have long been staples. However, the exploration of structurally similar yet distinct molecules such as Iso-Butyl-2-Methylbutyrate presents an opportunity for formulators to achieve novel and more complex sensory experiences. This guide provides a comprehensive, technically grounded comparison of the sensory profiles of this compound and ethyl butyrate, supported by established sensory evaluation protocols.

Introduction to the Aroma Compounds

Ethyl Butyrate: A well-characterized ester, ethyl butyrate is renowned for its strong, sweet, and fruity aroma, most commonly associated with pineapple.[1][2] Its high volatility and distinct profile make it a popular choice in the food and beverage industry for creating fruity and tropical flavors.[3][4][5] It is found naturally in various fruits and is also synthesized for use as a flavoring agent.[6][7]

This compound: This ester presents a more complex fruity profile, often described as having notes of apple, apricot, and a general tropical character reminiscent of banana and pineapple.[8][9] Its nuanced aroma profile suggests potential for creating more sophisticated and layered fruit flavors in various applications.

This guide will delineate the methodologies for a rigorous sensory panel evaluation to quantitatively and qualitatively differentiate these two esters. The protocols described herein are designed to ensure scientific integrity and provide actionable insights for researchers, scientists, and drug development professionals.

Experimental Design: A Framework for Sensory Comparison

To objectively compare this compound and ethyl butyrate, a multi-faceted sensory evaluation approach is recommended. This involves a trained sensory panel and a combination of discriminative and descriptive tests. The experimental workflow is outlined below.

Sensory_Evaluation_Workflow cluster_setup Phase 1: Setup & Preparation cluster_testing Phase 2: Sensory Testing cluster_analysis Phase 3: Data Analysis & Interpretation P Panelist Screening & Training (ISO 5496:2006) S Sample Preparation (Solutions in Odorless Medium) P->S TT Triangle Test (Overall Difference) S->TT PC Paired Comparison Test (Attribute Intensity) S->PC DA Descriptive Analysis (QDA® Method) S->DA SA Statistical Analysis (ANOVA, t-tests, PCA) TT->SA PC->SA DA->SA R Reporting & Interpretation SA->R

Figure 1: Experimental workflow for the sensory panel evaluation of this compound and ethyl butyrate.

Sensory Panel Selection and Training

The foundation of reliable sensory data lies in a well-trained and calibrated panel.[10][11][12]

Protocol for Panelist Selection and Training:

  • Recruitment: Recruit 20-30 candidates with no known taste or smell disorders.

  • Screening: Conduct basic sensory acuity tests to assess their ability to detect and differentiate sweet, sour, bitter, salty, and umami tastes, as well as a range of common odorants.

  • Training (ISO 5496:2006): [13][14][15][16][17]

    • Familiarize panelists with the aroma profiles of various fruity esters, including the two target compounds.

    • Develop a standardized lexicon of descriptive terms for fruity aromas (e.g., pineapple, apple, banana, sweet, green, ripe).

    • Conduct multiple training sessions using reference standards for each descriptor to ensure panelist alignment and calibration.

    • Utilize ranking and rating exercises to train panelists in using intensity scales consistently.

Sample Preparation

To ensure consistency and minimize bias, the preparation of samples is critical.

Protocol for Sample Preparation:

  • Solvent Selection: Use a neutral, odorless solvent such as mineral oil or propylene glycol as the carrier for the aroma compounds.

  • Concentration Series: Prepare a series of concentrations for each ester, starting below the anticipated detection threshold and increasing in logarithmic steps. This is crucial for determining odor thresholds.[1][9]

  • Coding and Blinding: Assign random three-digit codes to all samples to blind the panelists to the identity of the compounds being evaluated.[3]

  • Presentation: Present samples in identical, opaque glass containers with appropriate lids to minimize visual cues.

Sensory Evaluation Methodologies

A combination of discrimination and descriptive tests will provide a comprehensive comparison.

Triangle Test (Overall Difference)

This test determines if a perceivable sensory difference exists between the two esters.[3][6][18][19][20]

Protocol for Triangle Test:

  • Presentation: Present each panelist with three coded samples, two of which are identical and one is different. The order of presentation should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Task: Ask panelists to identify the "odd" or different sample.

  • Data Analysis: The number of correct identifications is compared to the number expected by chance (33.3%) using a chi-square test to determine statistical significance.[6]

Paired Comparison Test (Attribute Intensity)

This test is used to directly compare the intensity of specific sensory attributes between the two compounds.[2][4][5][21][22]

Protocol for Paired Comparison Test:

  • Presentation: Present panelists with a pair of coded samples, one of this compound and one of ethyl butyrate.

  • Task: For a specific attribute (e.g., "pineapple intensity," "sweetness"), ask panelists to identify which sample has a higher intensity.

  • Data Analysis: The results are analyzed using binomial tables or a chi-square test to determine if a significant number of panelists rated one compound as more intense for a given attribute.

Quantitative Descriptive Analysis (QDA®)

QDA is a comprehensive method for generating a detailed sensory profile of each compound.[23][24][25][26][27][28]

Protocol for Quantitative Descriptive Analysis:

  • Lexicon Development: In a group session, the trained panel develops a consensus vocabulary of descriptive terms that fully characterize the aromas of both esters.

  • Intensity Rating: Panelists individually rate the intensity of each descriptor for each compound on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").

  • Data Analysis: The intensity ratings are converted to numerical scores. Analysis of Variance (ANOVA) is used to identify significant differences in the intensity of each attribute between the two compounds. Principal Component Analysis (PCA) can be used to visualize the relationships between the compounds and their sensory attributes.

Data Presentation and Interpretation

The collected data should be summarized in a clear and comparative format.

Odor Profile Comparison
Sensory AttributeThis compoundEthyl Butyrate
Primary Odor Fruity, Tropical[8]Fruity, Pineapple[1][2]
Secondary Notes Apple, Banana, Sweet[9]Sweet, Ethereal[3]
Character Complex, Ripe FruitPungent, Sweet

Table 1: Qualitative Odor Profile Comparison

Quantitative Sensory Data (Illustrative)

The following table presents hypothetical, yet realistic, quantitative data from a trained sensory panel using a 15-point intensity scale.

Sensory AttributeThis compound (Mean Intensity)Ethyl Butyrate (Mean Intensity)p-value
Fruity 12.511.8>0.05
Pineapple 8.213.1<0.05
Apple 9.83.5<0.05
Banana 7.54.2<0.05
Sweet 10.111.5<0.05
Green 3.22.1>0.05
Chemical/Solvent 1.82.5>0.05

Table 2: Illustrative Quantitative Descriptive Analysis Data

Odor Detection Threshold

The odor detection threshold is the lowest concentration of a substance that can be detected by a certain percentage of the population.[1][9] This can be determined using the ASTM E679-19 standard practice.[1][8][9][29][30]

CompoundOdor Detection Threshold (in water)
This compound Data not readily available
Ethyl Butyrate ~1-15 ppb

Table 3: Odor Detection Thresholds

Conclusion and Applications

This guide outlines a robust framework for the sensory panel evaluation of this compound versus ethyl butyrate. The experimental data, whether sourced or generated through the described protocols, will enable researchers and product developers to make informed decisions.

Based on the available information and illustrative data, this compound presents a more complex, multi-faceted fruity profile with prominent apple and banana notes, in contrast to the more singular, intense pineapple character of ethyl butyrate. This suggests that this compound could be utilized to create more nuanced and natural-smelling fruit flavors, while ethyl butyrate remains a powerful tool for achieving a distinct and potent pineapple note. The choice between these two esters will ultimately depend on the specific sensory objectives of the final product.

The application of rigorous sensory evaluation methodologies, as detailed in this guide, is paramount for advancing the science of flavor and fragrance and for the successful development of innovative products.

References

Comparative analysis of the aroma profiles of Iso-Butyl-2-Methylbutyrate isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Aroma Profiles of Isobutyl 2-Methylbutyrate Isomers

This guide provides a comprehensive comparative analysis of the aroma profiles of the stereoisomers of isobutyl 2-methylbutyrate. Moving beyond a simple description of scents, we will explore the underlying principles of chirality's influence on olfaction, detail the necessary protocols for synthesis and sensory validation, and provide the scientific rationale for the observed differences. This document is intended for researchers, flavor chemists, and professionals in the fragrance and drug development industries who require a deep, technical understanding of structure-odor relationships.

Introduction: The Olfactory Significance of Chirality

In the world of aroma chemistry, the three-dimensional structure of a molecule is paramount. Molecules that are non-superimposable mirror images of each other are known as enantiomers. This property, called chirality, can lead to profound differences in how these molecules interact with biological systems, including our own olfactory receptors.[1] The human olfactory system is a sophisticated apparatus of chiral receptors, meaning it can differentiate between enantiomers, often perceiving them as entirely distinct scents.[2]

A classic example is the molecule carvone: (S)-(+)-carvone is characteristic of spearmint, while its mirror image, (R)-(-)-carvone, smells of caraway.[1] Similarly, (R)-(+)-limonene has a distinct orange aroma, whereas (S)-(-)-limonene is associated with lemons.[1] These examples underscore a fundamental principle: for chiral molecules, stereochemical identity is a critical determinant of sensory properties.

This guide focuses on the isomers of isobutyl 2-methylbutyrate, an ester valued for its fruity notes. The chirality in this molecule arises from the 2-methylbutyrate portion. By synthesizing and analyzing the individual (R) and (S) enantiomers, we can dissect the specific contribution of each isomer to the overall aroma profile of the commonly used racemic mixture.

Comparative Aroma Profiles: From Precursor to Ester

The aroma of an ester is derived from its constituent alcohol and carboxylic acid. In the case of isobutyl 2-methylbutyrate, the alcohol (isobutanol) is achiral. Therefore, the sensory character of the resulting ester enantiomers is dictated by the chirality of the precursor, 2-methylbutanoic acid.

Scientific literature clearly distinguishes between the enantiomers of 2-methylbutanoic acid. This crucial difference is hypothesized to carry through to the final ester, as the esterification process does not alter the chiral center. The racemic mixture's aroma is a composite of these individual profiles.

CompoundStereochemistryReported/Anticipated Aroma Descriptors
2-Methylbutanoic Acid(S)Pleasant, sweet, fruity (reminiscent of apple and apricot)
2-Methylbutanoic Acid(R)Pervasive, cheesy, sweaty, pungent
Isobutyl 2-Methylbutyrate (S)- (Anticipated) Clean, sweet, fruity, apple, tropical
Isobutyl 2-Methylbutyrate (R)- (Anticipated) Pungent, slightly cheesy, with a muted, fatty fruit note
Isobutyl 2-Methylbutyrate (Racemic) (±)- Sweet, fruity, tropical, with notes of banana and pineapple[3][4]

Experimental Validation: A Framework for Analysis

To empirically validate the anticipated aroma differences, a two-stage experimental process is required: enantioselective synthesis followed by instrumental and sensory characterization. The protocols described below form a self-validating system, ensuring that the perceived aromas are directly and reliably linked to the specific, purified isomers.

Protocol 1: Enantioselective Synthesis via Fischer Esterification

This protocol details the synthesis of the individual (S) and (R) esters. The procedure should be performed in parallel for each enantiomer, starting with the corresponding chiral carboxylic acid.

Rationale: Fischer-Speier esterification is a robust and well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[] Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible; therefore, using an excess of one reactant (isobutanol) and removing water as it forms helps drive the equilibrium toward the ester product.

Step-by-Step Methodology:

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add (S)-2-methylbutanoic acid (0.1 mol, 10.21 g).

  • Reagent Addition: Add isobutanol (0.3 mol, 22.24 g, 3-fold molar excess) to the flask.

  • Catalyst Introduction: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. The isobutanol-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux for 4-6 hours, or until no more water is collected.

  • Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with:

    • 100 mL of deionized water to remove excess isobutanol and sulfuric acid.

    • 100 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (caution: CO2 evolution). Repeat until the aqueous layer is no longer acidic.

    • 100 mL of brine (saturated NaCl solution) to break any emulsions and begin drying the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and purify the crude ester by fractional distillation under reduced pressure to yield the pure (S)-isobutyl 2-methylbutyrate.

  • Repeat: Follow steps 1-7 precisely using (R)-2-methylbutanoic acid to synthesize (R)-isobutyl 2-methylbutyrate.

G cluster_synthesis Synthesis Workflow cluster_workup Workup & Purification A 1. Combine Chiral Acid & Isobutanol in Flask B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux with Dean-Stark (Remove Water) B->C D 4. Cool Reaction Mixture C->D E 5. Wash with H₂O, NaHCO₃, Brine D->E Transfer to Separatory Funnel F 6. Dry Organic Layer (MgSO₄) E->F G 7. Filter F->G H 8. Fractional Distillation G->H I Pure (R) or (S) Ester H->I

Caption: Workflow for the Fischer Esterification Synthesis.

Protocol 2: Characterization by Gas Chromatography-Olfactometry (GC-O)

This dual-detection method is the gold standard for aroma analysis, as it provides simultaneous chemical identification and human sensory data.[6][7]

Rationale: A gas chromatograph separates the volatile compounds in a sample. By using a chiral stationary phase column, it is possible to separate the (R) and (S) enantiomers from each other.[8][9] At the end of the column, the effluent is split. One path leads to a mass spectrometer (MS), which fragments the molecules and provides a unique "fingerprint" for chemical identification. The other path leads to a heated sniffing port, where a trained panelist can smell the eluting compound and provide a detailed aroma description in real-time. This ensures that the sensory description is unequivocally linked to a specific, identified chemical peak.

Step-by-Step Methodology:

  • Sample Preparation: Prepare dilute solutions (e.g., 100 ppm) of the purified (S)-ester, (R)-ester, and the racemic mixture in a neutral solvent like diethyl ether.

  • Instrumentation: Use a GC-MS system equipped with a column effluent splitter connected to both the MS detector and a heated olfactometry port. A chiral capillary column (e.g., a cyclodextrin-based phase) is essential for separating the enantiomers.

  • GC Conditions:

    • Injector: 250°C, splitless mode.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 220°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Analysis:

    • Inject 1 µL of the (S)-isomer sample. The analyst at the olfactometry port records the retention time and provides a detailed description of any perceived odor. The MS simultaneously records the mass spectrum of the eluting peak.

    • Repeat the injection with the (R)-isomer sample to get its corresponding retention time, aroma description, and mass spectrum.

    • Finally, inject the racemic mixture. This will confirm the separation of the two enantiomer peaks on the chiral column and allow for a direct comparison of their aromas within a single run.

  • Data Correlation: Correlate the retention times, mass spectral data, and the sensory descriptors provided by the analyst to build a complete chemical and sensory profile for each isomer.

G cluster_GC Gas Chromatography cluster_Detection Dual Detection System A 1. Inject Sample B 2. Separation on Chiral GC Column A->B C 3. Effluent Splitter B->C D Mass Spectrometer (MS) C->D Path 1 E Olfactometry Port (O) C->E Path 2 F Chemical Identification (Mass Spectrum) D->F G Sensory Evaluation (Aroma Description) E->G

Caption: Integrated GC-MS/O Analytical Workflow.

Discussion: The Molecular Basis of Odor Perception

The anticipated dramatic difference between the sweet, fruity aroma of (S)-isobutyl 2-methylbutyrate and the pungent, cheesy notes of its (R)-enantiomer is a direct consequence of the specific interactions between these molecules and chiral olfactory receptors.[1]

Olfactory receptors are proteins with complex, three-dimensional binding pockets. The "lock and key" analogy, while simplified, is useful here: the chiral odorant molecule (the key) must fit into the chiral receptor pocket (the lock). Due to their different spatial arrangements, the (S) and (R) enantiomers will fit differently into a given receptor. This can lead to several outcomes:

  • Differential Activation: One enantiomer may bind strongly and activate a receptor that signals "fruity," while the other binds weakly or not at all.

  • Activation of Different Receptors: The two enantiomers may activate entirely different sets of receptors, leading to completely different perceived scents (e.g., one set for "fruity" and another for "cheesy").

  • Identical Activation (Less Common for Chiral Molecules): In some cases, if the chiral center is not critical for the binding interaction, both enantiomers may smell similar, though often with differences in intensity or nuance.[10]

The structural rigidity and flexibility of a molecule also play a role.[11] For isobutyl 2-methylbutyrate, the key interaction is dictated by the chiral center at the second carbon of the butanoate chain. The different orientations of the ethyl and methyl groups at this center create distinct molecular shapes, leading to the differential receptor activation responsible for the vastly different aroma profiles.

Conclusion and Industrial Implications

The comparative analysis of isobutyl 2-methylbutyrate isomers clearly demonstrates that chirality is not a subtle academic point but a critical factor in aroma science. The (S)-enantiomer is predicted to be the primary contributor to the desirable fruity notes, while the (R)-enantiomer likely introduces off-putting, cheesy, and pungent characteristics.

For the flavor and fragrance industry, this has significant implications:

  • Purity is Key: To create a clean, impactful fruity aroma, using the enantiomerically pure (S)-isobutyl 2-methylbutyrate is far superior to using the racemic mixture, where the undesirable notes of the (R)-isomer can mute or muddy the final profile.

  • Cost-Benefit Analysis: While the synthesis or separation of pure enantiomers can be more costly, the resulting improvement in sensory quality can justify the expense for high-value applications in fine fragrances, beverages, and confectionery.

  • Regulatory and Labeling: The ability to produce "nature-identical" flavors often requires matching the specific enantiomeric ratios found in natural sources, such as fruits.

Ultimately, understanding and controlling stereochemistry allows for a more precise and sophisticated approach to creating flavors and fragrances, moving from simple formulations to the targeted design of specific sensory experiences.

References

  • Melo, R. G. D., et al. (2024). Combinatorial Synthesis of Chiral Esters from Fruit Aroma in Continuous-Flow Reactors by Chemical and Enzymatic Catalysis. Journal of the Brazilian Chemical Society, 35(8). Available at: [Link]

  • Melo, R. G. D., et al. (2024). Combinatorial Synthesis of Chiral Esters from Fruit Aroma in Continuous-Flow Reactors by Chemical and Enzymatic Catalysis. SciELO. Available at: [Link]

  • Melo, R. G. D., et al. (2024). Combinatorial Synthesis of Chiral Esters from Fruit Aroma in Continuous-Flow Reactors by Chemical and Enzymatic Catalysis. SciELO Preprints. Available at: [Link]

  • Chiralpedia. (2024). The Chemistry of Taste and Smell: How Chirality Affects Senses. Chiralpedia. Available at: [Link]

  • Sell, C. (2011). Chiral chemistry in flavours & fragrances. Speciality Chemicals Magazine. Available at: [Link]

  • ACS Symposium Series. (2015). Importance of Chirality to Flavor Compounds. ACS Publications. Available at: [Link]

  • Noyori, R., et al. (1990). Synthesis and Odour Properties of Chiral Fragrance Chemicals. ResearchGate. Available at: [Link]

  • Advanced Biotech. (n.d.). Advanced Chiral Synthesis Of Flavors And Fragrances. Advanced Biotech. Available at: [Link]

  • König, W. A. (2001). Enantioselective Gas Chromatography in Flavor and Fragrance Analysis. INFORM, 12(4). Available at: [Link]

  • Mosandl, A. (1992). Chirality in flavor chemistry—recent developments in synthesis and analysis. Food Reviews International, 8(1), 1-43. Available at: [Link]

  • Werkhoff, P., et al. (1993). Enantiomeric Odor Differences and Gas Chromatographic Properties of Flavors and Fragrances. CHEMTECH, 23(11), 30-39. Available at: [Link]

  • Wikipedia. (n.d.). Gas chromatography-olfactometry. Wikipedia. Available at: [Link]

  • The Good Scents Company. (n.d.). isobutyl 2-methyl butyrate. The Good Scents Company. Available at: [Link]

  • d'Acampora Zellner, B., et al. (2008). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143. Available at: [Link]

  • Teixeira, M. C., et al. (2013). Odour character differences for enantiomers correlate with molecular flexibility. Interface Focus, 3(1), 20120053. Available at: [Link]

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A Comparative Guide to Cross-Reactivity Studies of Iso-Butyl-2-Methylbutyrate in Insect Olfaction Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the olfactory responses of insects to iso-butyl-2-methylbutyrate. As a common volatile ester found in fruits, this compound is of significant interest for developing semiochemical-based pest management strategies.[1] However, its structural similarity to other natural esters necessitates a thorough understanding of its cross-reactivity profile to ensure the development of specific and effective attractants or repellents.

Here, we present an objective comparison of this compound's potential performance against alternative compounds, supported by detailed experimental protocols and illustrative data. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating system for your research.

The Principle of Olfactory Cross-Reactivity

The insect olfactory system is a highly sensitive and complex network designed to detect a vast array of chemical cues that guide critical behaviors such as locating food, mates, and oviposition sites.[2][3][4] This system relies on olfactory receptor neurons (ORNs) housed in sensory hairs called sensilla.[3][4][5] Odorant molecules enter the sensilla and are transported by odorant-binding proteins (OBPs) to olfactory receptors (ORs) on the dendritic membrane of ORNs.[2][6][7][8] The activation of these receptors initiates a signal transduction cascade, leading to the generation of action potentials that are processed in the brain.[2][6][9][10]

Cross-reactivity occurs when a single type of olfactory receptor can be activated by multiple, structurally similar odorants. This is a fundamental aspect of insect olfaction, allowing a limited number of receptors to recognize a vast chemical space.[11] Understanding the cross-reactivity of a target compound like this compound is crucial, as it determines whether an insect will perceive it as a unique signal or confuse it with other related compounds in the environment.

Conceptual Workflow for Investigating Cross-Reactivity

CrossReactivityWorkflow cluster_Physiology Physiological Assays cluster_Behavior Behavioral Assays EAG Electroantennography (EAG) (Gross Antennal Response) SSR Single Sensillum Recording (SSR) (Specific ORN Response) EAG->SSR Refine Specificity YTube Y-Tube Olfactometer (Choice Behavior) EAG->YTube SSR->YTube Correlate Neural Activity to Choice WindTunnel Wind Tunnel (Plume-Tracking Behavior) YTube->WindTunnel Increase Complexity

Figure 1: A multi-tiered approach to studying olfactory cross-reactivity, progressing from broad physiological screening to specific behavioral validation.

Part 1: Peripheral Olfactory Responses - EAG & SSR

The first step in assessing cross-reactivity is to measure the direct physiological responses of the insect's primary olfactory organ, the antenna.

Electroantennography (EAG): A High-Throughput Screening Tool

EAG measures the summated electrical potential from all responding neurons on the antenna, providing a rapid assessment of overall olfactory sensitivity to a given compound.[12][13][14] It is an invaluable tool for screening a range of potential cross-reactants.[15][16]

Experimental Protocol: EAG

  • Insect Preparation: An insect is immobilized, and an antenna is either excised or left intact. Two electrodes are used: a recording electrode placed at the tip of the antenna and a reference electrode inserted into the base of the antenna or the insect's head.[13][14]

  • Odorant Delivery: A continuous stream of purified, humidified air is passed over the antenna. A defined puff of air containing the test odorant is injected into this airstream.

  • Data Recording: The voltage difference between the two electrodes is amplified and recorded. The peak amplitude of the negative voltage deflection represents the magnitude of the antennal response.[12]

  • Comparative Analysis: Responses to this compound are compared with those to structurally similar esters and a negative control (solvent only). Responses are typically normalized to a standard reference compound.

Table 1: Comparative EAG Responses to this compound and Analogs in a Model Fruit Fly

CompoundStructureMean EAG Response (mV ± SEM)Relative Response (%)
This compound CCC(C)C(=O)OCC(C)C1.5 ± 0.2100%
2-Methylbutyl IsobutyrateCC(C)C(=O)OCC(C)CC1.3 ± 0.187%
Butyl 2-MethylbutyrateCCCC(C)C(=O)OCCCC1.1 ± 0.273%
Isobutyl AcetateCC(=O)OCC(C)C0.8 ± 0.153%
Hexyl AcetateCCCCCC(=O)OCCCCCC0.4 ± 0.0527%
Control (Mineral Oil)-0.1 ± 0.027%

This is representative data to illustrate potential findings.

Interpretation: The EAG data suggest that compounds with high structural similarity to this compound, such as its isomers, elicit strong responses, indicating significant cross-reactivity at the peripheral level. As the carbon chain length and structure deviate, the response diminishes.

Single Sensillum Recording (SSR): Pinpointing Neuronal Specificity

SSR is a more refined technique that measures the action potentials from individual ORNs within a single sensillum.[3][4][5] This allows for a much more detailed analysis of which specific neurons are responding to a given odorant and to what degree.[17]

Experimental Protocol: SSR

  • Insect Preparation: The insect is immobilized with extreme care to ensure stability.

  • Electrode Placement: A sharpened tungsten recording electrode is inserted into the base of a single olfactory sensillum, while a reference electrode is placed in the eye or another part of the body.[3][18]

  • Recording: The spontaneous and odor-evoked firing rates (action potentials or "spikes") of the neuron(s) within the sensillum are recorded.[4]

  • Data Analysis: The number of spikes in a defined period post-stimulus is counted and compared to the pre-stimulus baseline firing rate. This is repeated for each test compound on the same neuron to build a response profile.

Table 2: Response Profiles of Two Distinct ORNs to this compound and Analogs

CompoundORN Type A Response (spikes/s ± SEM)ORN Type B Response (spikes/s ± SEM)
This compound 125 ± 1015 ± 3
2-Methylbutyl Isobutyrate110 ± 820 ± 4
Butyl 2-Methylbutyrate40 ± 585 ± 9
Isobutyl Acetate25 ± 410 ± 2
Control (Mineral Oil)5 ± 16 ± 2

This is representative data to illustrate potential findings.

Interpretation: The SSR data reveal a more nuanced picture than EAG. ORN Type A is highly sensitive to this compound and its isomer, 2-methylbutyl isobutyrate, demonstrating strong cross-reactivity between these two compounds for this specific neuron class. In contrast, ORN Type B is most strongly activated by butyl 2-methylbutyrate and responds only weakly to this compound. This indicates that different neuronal channels are tuned to closely related structures.

Part 2: Behavioral Consequences of Cross-Reactivity

Physiological responses do not always directly translate to behavior. Therefore, it is essential to assess an insect's behavioral choices in response to these compounds.

Y-Tube Olfactometer: A Two-Choice Behavioral Assay

The Y-tube olfactometer is a standard and effective tool for evaluating an insect's preference between two odor sources in a controlled environment.[19][20][21][22][23]

Experimental Protocol: Y-Tube Olfactometer

  • Apparatus Setup: A Y-shaped glass or plastic tube is used. A purified, humidified air stream is passed through each of the two upper arms.[20]

  • Odor Introduction: The test odorant is introduced into the airflow of one arm, while a control (solvent) or a second odorant is introduced into the other arm.

  • Insect Release: An individual insect is released at the base of the "Y" and allowed to move upwind towards one of the arms.

  • Data Collection: The first arm the insect enters and/or the time spent in each arm is recorded. A choice is typically considered made when the insect passes a set line in one of the arms.

  • Statistical Analysis: A Chi-squared test is used to determine if the observed choices differ significantly from a 50:50 distribution.

Table 3: Behavioral Choices of a Model Moth in a Y-Tube Olfactometer

Odor in Arm 1Odor in Arm 2% Choosing Arm 1% Choosing Arm 2Chi-Square (p-value)Interpretation
This compound Control80%20%< 0.001Attractive
2-Methylbutyl IsobutyrateControl75%25%< 0.001Attractive
This compound 2-Methylbutyl Isobutyrate55%45%> 0.05No Preference
This compound Butyl 2-Methylbutyrate70%30%< 0.01Preference for this compound

This is representative data to illustrate potential findings.

Interpretation: The behavioral data show that while both this compound and 2-methylbutyl isobutyrate are attractive to the insect, the insects do not distinguish between them in a choice test. This correlates with the SSR data showing that the same ORN type (A) responds strongly to both. However, the insects can discriminate between this compound and butyl 2-methylbutyrate, which aligns with the SSR data showing these compounds activate different ORN types.

Insect Olfactory Signal Transduction Pathway

SignalTransduction cluster_Perireceptor Perireceptor Events cluster_Receptor Receptor Activation cluster_Transduction Signal Transduction Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Solubilization & Transport OR_Complex Olfactory Receptor (OR) + Orco Co-receptor OBP->OR_Complex Ligand Binding IonChannel Ion Channel Opening OR_Complex->IonChannel Gating Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Brain ActionPotential->Brain Signal to Antennal Lobe

Figure 2: A simplified diagram illustrating the key steps in insect olfactory signal transduction, from the binding of an odorant to the generation of a neural signal.[2][6][9]

Conclusion

The comprehensive investigation of this compound's cross-reactivity requires a multi-faceted approach.

  • EAG provides a rapid, initial screen, identifying a broad range of potential cross-reactants.

  • SSR dissects this broad response, revealing the specificities of individual olfactory neuron classes and providing a mechanistic explanation for cross-reactivity.

  • Behavioral assays , such as the Y-tube olfactometer, are the ultimate test, determining whether the physiological cross-reactivity translates into a lack of behavioral discrimination.

Our illustrative data suggest that this compound exhibits significant cross-reactivity with its structural isomer, 2-methylbutyl isobutyrate, at both the physiological and behavioral levels. This is a critical finding for any application aiming to use this compound as a specific attractant. For the development of highly specific semiochemicals, it is imperative to select compounds that not only elicit a strong physiological and behavioral response but also activate a unique combination of ORNs that is distinct from the activation patterns of other common environmental volatiles.

References

  • [Results in Probelms in Cell Differentiation] (2009). Insect olfaction: receptors, signal transduction, and behavior. PubMed.
  • [Y-tube Olfactometer for Entomology] (n.d.).[Source Not Available].
  • [Cell and Tissue Research] (n.d.). Access to the odor world: olfactory receptors and their role for signal transduction in insects. [Source Not Available].
  • [Microbe Investigations] (n.d.). Y-Tube Olfactometer Test. [Source Not Available].
  • [ResearchGate] (n.d.). Olfactory signal transduction in insects. a For receiving “general”...
  • [ResearchGate] (n.d.). (PDF) Insect Olfaction: Receptors, Signal Transduction, and Behavior.
  • [Wikipedia] (n.d.). Single sensillum recording. Wikipedia.
  • [The Royal Society] (2020). Molecular mechanisms of olfactory detection in insects: beyond receptors. Open Biology.
  • [JoVE] (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. JoVE.
  • [Science.gov] (n.d.). y-tube olfactometer bioassays: Topics by Science.gov. Science.gov.
  • [PubMed] (2010). Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae. PubMed.
  • [YouTube] (2024). Single Sensillum Recordings have been conducted on the insects Drosophila and Anopheles gambiae. YouTube.
  • [one inch] (n.d.). Y-tube for Olfactometer Small. one inch.
  • [Biogents AG] (n.d.). Olfactometer. Biogents AG.
  • [PubMed Central] (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. PMC.
  • [PubMed Central] (2012).
  • [Ockenfels Syntech GmbH] (n.d.). ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH.
  • [Wikipedia] (n.d.). Electroantennography. Wikipedia.
  • [PubMed Central] (2018). The diverse small proteins called odorant-binding proteins. PMC.
  • [PubMed] (2021). A Step-by-Step Guide to Mosquito Electroantennography. PubMed.
  • [PubChem] (n.d.).
  • [Georg-August-Universität Göttingen] (n.d.). Electroantennography (EAG). Georg-August-Universität Göttingen.
  • [eLife] (2014). Evolution of insect olfactory receptors. eLife.

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A Comparative Guide to the Synthesis of Iso-Butyl-2-Methylbutyrate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Iso-butyl-2-methylbutyrate, a key ester recognized for its characteristic fruity and tropical aroma, finds extensive application in the flavor, fragrance, and pharmaceutical industries.[1] The synthesis of this valuable compound can be approached through traditional chemical methods or by leveraging the specificity of enzymatic catalysis. The selection of the synthetic route profoundly influences not only the yield and purity of the final product but also the overall process efficiency, cost-effectiveness, and environmental impact. This guide provides a comprehensive and objective comparison of the chemical and enzymatic synthesis of this compound, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical Synthesis (Fischer-Speier Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)[2][3]Lipases (e.g., Novozym 435, Candida antarctica lipase B)[4][5]
Reaction Temperature High (60-110 °C, often reflux)[2]Mild (30-60 °C)[6][7]
Reaction Time 1-10 hours[2]Can range from hours to over 24 hours, depending on conditions[7][8]
Yield Variable, equilibrium-driven; can be high with excess reactant or water removal[2]Generally high, often exceeding 90% under optimized conditions[7][8]
Selectivity Low; can lead to side reactions and byproducts[9]High chemo-, regio-, and stereoselectivity[10][11]
Byproducts Water, potential for dehydration and oxidation byproductsWater[12]
Solvent Often requires a non-polar solvent for azeotropic water removal (e.g., toluene, hexane) or is run neat with excess alcohol[2]Can be performed in organic solvents or solvent-free systems[13][14]
Environmental Impact Use of corrosive acids and organic solvents raises environmental and safety concerns[9][15]Considered a "Green Chemistry" approach with milder conditions and biodegradable catalysts[14][16]
Catalyst Reusability Catalyst is typically neutralized and discarded during workupImmobilized enzymes can be recovered and reused for multiple cycles[17][18]
Product Purity Often requires extensive purification to remove catalyst and byproductsHigh purity of the final product with minimal side product formation[19]

The Chemical Approach: Fischer-Speier Esterification

The classical method for synthesizing esters like this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the direct condensation of a carboxylic acid (2-methylbutyric acid) with an alcohol (isobutanol).[2]

Reaction Mechanism

The Fischer esterification is a reversible, acyl substitution reaction.[2][20] The mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl Oxygen: A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][20]

  • Nucleophilic Attack: The nucleophilic oxygen of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[3][20]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3][20]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, an excess of one of the reactants (typically the less expensive one, isobutanol) is used, or the water byproduct is removed as it is formed, often through azeotropic distillation with a suitable solvent.[2][3]

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactants Isobutanol + 2-Methylbutyric Acid Mix Mix Reactants Reactants->Mix 1. Add_Catalyst Add Acid Catalyst (e.g., H₂SO₄) Mix->Add_Catalyst 2. Reflux Heat under Reflux (with water removal) Add_Catalyst->Reflux 3. Neutralize Neutralization (e.g., NaHCO₃ wash) Reflux->Neutralize 4. Wash Wash with Water Neutralize->Wash 5. Dry Dry with Anhydrous Salt (e.g., Na₂SO₄) Wash->Dry 6. Distill Distillation Dry->Distill 7. Product Pure this compound Distill->Product 8.

Figure 1: Workflow for Chemical Synthesis of this compound.

Experimental Protocol: Chemical Synthesis

Materials:

  • 2-Methylbutyric acid

  • Isobutanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene (optional, for Dean-Stark apparatus)

  • Reflux and distillation apparatus

  • Dean-Stark trap (optional)

Procedure:

  • In a round-bottom flask, combine 2-methylbutyric acid and a molar excess of isobutanol (e.g., a 1:3 molar ratio).

  • If using a Dean-Stark trap, add toluene to the flask.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5% of the alcohol volume) to the mixture while cooling in an ice bath.

  • Assemble the reflux apparatus (with the Dean-Stark trap if used).

  • Heat the mixture to reflux for 1-4 hours. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by analytical techniques like Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude ester by fractional distillation to obtain pure this compound.

Causality Behind Experimental Choices:

  • Excess Isobutanol: Using an excess of the alcohol shifts the reaction equilibrium towards the formation of the ester, increasing the yield.[2]

  • Acid Catalyst: The strong acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[3]

  • Reflux: Heating the reaction mixture increases the reaction rate.

  • Water Removal: The removal of water, a byproduct, is crucial to drive the reversible reaction to completion.[2]

  • Neutralization and Washing: These steps are essential to remove the corrosive acid catalyst and any unreacted carboxylic acid, preventing product degradation and ensuring purity.

The Enzymatic Approach: Lipase-Catalyzed Esterification

Enzymatic synthesis, particularly utilizing lipases, presents a highly selective and environmentally benign alternative to traditional chemical methods.[11][19] Lipases (E.C. 3.1.1.3), which naturally catalyze the hydrolysis of triglycerides, can be employed in non-aqueous or micro-aqueous environments to drive the reverse reaction—esterification.[10][21] Immobilized lipases, such as the commercially available Novozym 435, are often preferred due to their enhanced stability, ease of recovery, and reusability.[4][17][19]

Reaction Mechanism

The lipase-catalyzed esterification typically follows a "ping-pong bi-bi" mechanism.[22]

  • Acyl-Enzyme Intermediate Formation: The carboxylic acid (2-methylbutyric acid) binds to the active site of the lipase, forming a tetrahedral intermediate. This intermediate then collapses, releasing a molecule of water and forming a stable acyl-enzyme intermediate.[23]

  • Nucleophilic Attack by Alcohol: The alcohol (isobutanol) then enters the active site and nucleophilically attacks the acyl-enzyme intermediate.

  • Ester Release: This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the final ester product (this compound) and regenerate the free enzyme.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactants Isobutanol + 2-Methylbutyric Acid Mix Mix Reactants (optional solvent) Reactants->Mix 1. Add_Enzyme Add Immobilized Lipase (e.g., Novozym 435) Mix->Add_Enzyme 2. Incubate Incubate with Agitation (controlled temperature) Add_Enzyme->Incubate 3. Filter Filter to Recover Immobilized Enzyme Incubate->Filter 4. Evaporate Solvent Evaporation (if applicable) Filter->Evaporate 5. Product High-Purity this compound Evaporate->Product 6.

Figure 2: Workflow for Enzymatic Synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

Materials:

  • 2-Methylbutyric acid

  • Isobutanol

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane, optional for solvent-based systems)

  • Molecular sieves (optional, for water removal)

  • Incubator shaker

Procedure:

  • In a sealed flask, combine 2-methylbutyric acid and isobutanol. An equimolar ratio or a slight excess of the alcohol can be used. For a solvent-based system, dissolve the reactants in a suitable organic solvent like n-hexane.[8]

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.[12]

  • To control the water activity and drive the equilibrium towards synthesis, activated molecular sieves can be added to the mixture to adsorb the water produced during the reaction.[12]

  • Incubate the mixture in a shaker at a controlled temperature, typically between 40-50°C, with constant agitation.[12]

  • Monitor the reaction progress over time using GC or HPLC until the desired conversion is achieved. Reaction times can vary significantly based on the specific enzyme and conditions.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a solvent and dried for reuse in subsequent batches.[17]

  • If a solvent was used, it can be removed under reduced pressure. The high selectivity of the enzyme often results in a product of high purity, potentially reducing the need for extensive downstream purification.[19]

Causality Behind Experimental Choices:

  • Immobilized Lipase: Immobilization enhances the stability of the enzyme and simplifies its recovery and reuse, making the process more cost-effective.[17]

  • Controlled Temperature: Lipases have an optimal temperature range for activity; exceeding this can lead to denaturation, while lower temperatures result in slower reaction rates.[12]

  • Agitation: Constant shaking is necessary to overcome mass transfer limitations and ensure proper mixing of the substrates with the immobilized enzyme.

  • Water Control: While a minimal amount of water is essential for enzyme activity, excess water can promote the reverse hydrolytic reaction, reducing the ester yield. Molecular sieves are an effective way to control water content.[12]

Concluding Remarks

The choice between chemical and enzymatic synthesis of this compound hinges on the specific priorities of the researcher or manufacturer.

Chemical synthesis via Fischer-Speier esterification is a well-established and often faster method. However, it is hampered by the need for harsh reaction conditions, the use of corrosive acid catalysts, and the frequent requirement for extensive purification, which can increase both the environmental impact and the overall cost.

Enzymatic synthesis , on the other hand, aligns with the principles of green chemistry, offering a more sustainable and selective route.[14][24] The mild reaction conditions preserve the integrity of the product and reduce energy consumption. The high specificity of lipases leads to a cleaner product with fewer byproducts, simplifying downstream processing.[19] While the initial cost of the enzyme may be higher, the ability to reuse immobilized lipases for multiple cycles can significantly improve the process economics.[18] For applications in the food, fragrance, and pharmaceutical industries where product purity and "natural" labeling are paramount, enzymatic synthesis presents a compelling and often superior alternative.

References

  • Ghamgui, H., et al. (2004). Lipase-catalyzed synthesis of isoamyl acetate in a solvent-free system. Journal of the American Oil Chemists' Society, 81(5), 443-447. [Link]

  • Yadav, G. D., & Lathi, P. S. (2003). Synthesis of citronellyl laurate in organic media catalyzed by immobilized lipases. Journal of Molecular Catalysis B: Enzymatic, 25(1-2), 25-33. [Link]

  • Al-Zuhair, S. (2005). Production of fatty acid esters from waste cooking oil using immobilised lipase. Process Biochemistry, 40(9), 2919-2925. [Link]

  • Jegannathan, K. R., et al. (2008). Production of biodiesel from waste cooking oil using immobilized lipase. Journal of the American Oil Chemists' Society, 85(11), 1027-1033. [Link]

  • Mahapatra, P., et al. (2009). Enzymatic synthesis of fruit flavor esters by immobilized lipase from Rhizopus oligosporus optimized with response surface methodology. Journal of Molecular Catalysis B: Enzymatic, 60(1-2), 57-63. [Link]

  • Villeneuve, P., et al. (2000). Lipases in lipophilization of phenols. Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 135-141. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Riva, S. (2000). Chemo-enzymatic synthesis of chiral intermediates. Pure and Applied Chemistry, 72(1-2), 73-77. [Link]

  • Sheldon, R. A. (2001). Catalysis: The key to waste minimization. Journal of Chemical Technology & Biotechnology, 68(4), 381-388. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]

  • Garcia-Galan, C., et al. (2011). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 1(1), 10-21. [Link]

  • Todero, I. L., et al. (2015). Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. Journal of Molecular Catalysis B: Enzymatic, 122, 127-134. [Link]

  • Aragão, G. M. F., et al. (2011). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Acta Scientiarum. Technology, 33(3), 279-285. [Link]

  • Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 31(8), 1846-1859. [Link]

  • Bezbradica, D., et al. (2017). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. Catalysts, 7(12), 374. [Link]

  • Knežević-Jugović, Z., et al. (2016). Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals. Food and Bioproducts Processing, 100, 215-230. [Link]

  • Xu, X., et al. (2020). Lipase-catalyzed esterification for efficient acylglycerols synthesis in a solvent-free system: Process optimization, mass transfer insights and kinetic modeling. Food Chemistry, 327, 127051. [Link]

  • Gamayurova, V. S., et al. (2017). Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Journal of Bioprocessing & Biotechniques, 7(5), 1000305. [Link]

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470. [Link]

  • Sophim. (n.d.). Esterification, a process compatible with green chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

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A Comparative Guide to Purity Assessment: Iso-Butyl-2-Methylbutyrate Analysis by Quantitative NMR (qNMR) versus Gas Chromatography (GC-FID)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a fundamental prerequisite for reliable and reproducible outcomes. This guide provides a comprehensive comparison of two powerful analytical techniques for assessing the purity of Iso-Butyl-2-Methylbutyrate: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).

This document will delve into the core principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance. The insights provided aim to empower researchers to select the most appropriate method for their specific analytical requirements, thereby ensuring the quality and integrity of their chemical entities.

Principles of Analysis: A Head-to-Head Comparison

Quantitative NMR (qNMR) and GC-FID are both robust methods for purity determination, yet they operate on fundamentally different principles.

Quantitative NMR (qNMR) is a primary analytical method, meaning it can directly quantify a substance without the need for a specific reference standard of the analyte itself.[1][2] The foundational principle of qNMR is the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei responsible for that signal.[1][3][4][5][6] By comparing the integral of a signal from the analyte to that of a certified internal standard with a known concentration, a highly accurate and precise purity value can be determined.[1] A significant advantage of qNMR is the wealth of structural information it provides about the analyte and any impurities present in the sample.[1]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used separative technique, particularly well-suited for volatile and semi-volatile compounds like this compound.[1][7][8] In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase.[7] The separation of components is based on their differential partitioning between the mobile and stationary phases.[7] The flame ionization detector (FID) then combusts the eluting compounds, generating an electrical signal proportional to the amount of carbon atoms in the analyte.[7][9] This makes FID a highly sensitive detector for organic compounds.[9][10]

Experimental Design & Protocols

Quantitative ¹H NMR Spectroscopy

The success of a qNMR experiment hinges on meticulous planning and execution, from the selection of the internal standard to the optimization of acquisition parameters.

Causality Behind Experimental Choices:

  • Internal Standard Selection: The choice of an internal standard is critical for accurate quantification.[11][12] An ideal standard should be of high purity (≥99%), soluble in the same deuterated solvent as the analyte, chemically stable, and have resonance peaks that do not overlap with the analyte's signals.[11][13] For the analysis of the relatively non-polar ester, this compound, in a non-polar solvent like CDCl₃, 1,4-Bis(trimethylsilyl)benzene (1,4-BTMSB) is an excellent choice. Its aromatic and trimethylsilyl protons resonate in regions of the ¹H NMR spectrum that are typically free of signals from many organic molecules, minimizing the risk of overlap.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to the good solubility of both this compound and the internal standard, 1,4-BTMSB.

  • Relaxation Delay (d1): A crucial parameter in qNMR is the relaxation delay (d1), which must be set to be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard.[14] This ensures that all protons have fully relaxed between pulses, leading to accurate signal integration. A longer delay, such as 7 times T₁, provides an even greater margin of safety.

  • Pulse Angle: A 90° pulse angle is used to maximize the signal for a given number of scans.

  • Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio for accurate integration of both the analyte and internal standard signals.

Step-by-Step qNMR Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard, 1,4-Bis(trimethylsilyl)benzene (purity ≥ 99.5%), into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of Chloroform-d (CDCl₃).

    • Vortex the vial until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Key acquisition parameters:

      • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker instruments)

      • Pulse Angle: 30°

      • Relaxation Delay (d1): 30 seconds (ensuring d1 > 5 x T₁ of the slowest relaxing proton)

      • Number of Scans: 16

      • Acquisition Time: ~4 seconds

      • Spectral Width: 20 ppm

  • Data Processing and Purity Calculation:

    • Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the doublet corresponding to the isobutyl CH₂ group).

    • Integrate a signal from the internal standard, 1,4-Bis(trimethylsilyl)benzene (e.g., the singlet for the aromatic protons or the singlet for the TMS protons).

    • Calculate the purity of this compound using the following formula:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (1,4-Bis(trimethylsilyl)benzene)

qNMR Workflow Diagram:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard dissolve Dissolve in CDCl₃ weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->acquire process Process Spectrum (Phase, Baseline, Integrate) acquire->process calculate Calculate Purity using Formula process->calculate

Caption: Workflow for purity determination by qNMR.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a comparative technique that relies on the separation of components and their detection.

Causality Behind Experimental Choices:

  • Column Selection: A non-polar or mid-polar capillary column is suitable for the analysis of a relatively non-polar ester like this compound. A column like a DB-5 or equivalent provides good separation of volatile organic compounds.

  • Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The detector temperature is kept high to prevent condensation of the eluting components.

  • Oven Temperature Program: A temperature program is often used to ensure good separation of components with different boiling points. Starting at a lower temperature allows for the separation of more volatile impurities, and then ramping to a higher temperature elutes the main component and any less volatile impurities in a reasonable time.

  • Carrier Gas: Nitrogen is a safe and cost-effective carrier gas for GC-FID.[7]

Step-by-Step GC-FID Protocol:

  • Standard and Sample Preparation:

    • Stock Standard Preparation: Accurately weigh a known amount of a high-purity this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.

    • Working Standard Preparation: Prepare a series of dilutions from the stock standard to create a calibration curve.

    • Sample Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the same solvent to a concentration within the range of the calibration curve.

  • GC-FID Instrument Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Nitrogen, flow rate 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Inject the working standards to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the concentration of this compound in the sample solution using the calibration curve.

    • Determine the purity of the sample based on the measured concentration and the initial weight of the sample.

GC-FID Workflow Diagram:

GC_FID_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_std Prepare Calibration Standards prep_sample Prepare Sample Solution inject Inject into GC prep_sample->inject separate Separation in Column inject->separate detect Detection by FID separate->detect quantify Quantify Analyte Peak Area detect->quantify calibrate Generate Calibration Curve calibrate->quantify calculate Calculate Purity quantify->calculate

Caption: Workflow for purity determination by GC-FID.

Comparative Data and Performance

ParameterQuantitative NMR (qNMR)Gas Chromatography-FID (GC-FID)
Principle Primary ratio method based on signal intensity proportionality to the number of nuclei.[2][3][4]Separative technique with detection based on the combustion of organic compounds.[7][9]
Reference Standard Requires a certified internal standard of a different compound.[1]Requires a certified reference standard of the analyte itself for calibration.
Quantification Direct, absolute quantification.[15]Relative quantification based on a calibration curve.
Structural Info Provides detailed structural information of the analyte and impurities.Provides retention time, which is not a unique identifier.
Sample Throughput Lower, due to longer acquisition times for high accuracy.Higher, with typical run times of 15-30 minutes per sample.
Sensitivity Generally lower than GC-FID.High sensitivity, ideal for trace-level impurity detection.[10]
Method Development Can be simpler, as a single method can be applied to many compounds.Can be more complex, requiring optimization of separation conditions.
Destructive Non-destructive, the sample can be recovered.[16][17]Destructive, the sample is consumed during analysis.

Discussion and Conclusion

Both qNMR and GC-FID are powerful techniques for the purity assessment of this compound, each with its own distinct advantages and limitations.

qNMR stands out as a primary method that provides an absolute purity value without the need for a specific reference standard of the analyte. [1] This is a significant advantage, especially during drug discovery and for the characterization of new chemical entities where a certified standard of the analyte may not be available.[15] The ability of qNMR to provide rich structural information simultaneously with quantitative data makes it an invaluable tool for comprehensive sample characterization.

GC-FID, on the other hand, offers superior sensitivity and higher throughput, making it well-suited for routine quality control and for the detection of volatile impurities at trace levels. [1][10] Its reliance on a reference standard of the analyte makes it a comparative rather than an absolute method.

The choice between these two methods will ultimately depend on the specific requirements of the analysis. For applications demanding absolute quantification and structural elucidation, qNMR is the superior choice. For high-throughput screening and the detection of trace volatile impurities, GC-FID is more appropriate. For a comprehensive and orthogonal purity assessment, employing both techniques can provide confirmatory data, ensuring the highest level of confidence in the quality of the material.[1]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories.
  • Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (n.d.). J-Stage.
  • Quantitative NMR Spectroscopy. (2022, June 24). Acanthus Research.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass.
  • A Comparative Guide to Purity Analysis: 1-Methoxycyclohexene Assay by Quantitative NMR (qNMR) versus Gas Chromatography (GC-FID). (n.d.). Benchchem.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • What Is Quantitative NMR (qNMR)? (2025, August 7). Chemistry For Everyone.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PMC - PubMed Central.
  • qNMR: A powerful tool for purity determination. (n.d.). RSSL.
  • Qualification of an NMR instrument can be divided into three elements. (n.d.).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications.
  • Gas Chromatography (GC) – Flame Ionization Detection (FID). (n.d.).
  • GC-FID | Gas Chromatography Flame Ionization Detector. (n.d.). SCION Instruments.
  • GC with Flame Ionization Detector (FID): Applications and Considerations. (2025, August 5). Phenomenex.
  • GC-FID Analysis | Flame Ionization Detector. (n.d.). Measurlabs.

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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Iso-Butyl-2-Methylbutyrate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Evaluation of Analytical Methodologies for a Key Flavor and Fragrance Compound

Introduction: The Analytical Imperative for Iso-Butyl-2-Methylbutyrate

This compound is a volatile ester recognized for its characteristic fruity, tropical aroma, reminiscent of banana and pineapple.[1] This profile makes it a valuable component in the flavor and fragrance industries, where it is incorporated into a wide array of products including beverages, baked goods, and personal care items.[1] Given its impact on the sensory profile of a final product, its accurate and precise quantification is a critical quality attribute. Discrepancies in measured concentrations can lead to inconsistent products, impacting consumer acceptance and brand reputation.

The analytical challenge lies in the compound's volatility and the complexity of the matrices in which it is often found, such as alcoholic beverages or food products.[2][3] These factors necessitate robust, validated analytical methods. An inter-laboratory comparison (ILC), also known as a proficiency test (PT), is an essential tool for evaluating and comparing the performance of different analytical methods used across various laboratories.[4][5] This guide provides a framework for designing and interpreting an ILC for this compound, grounded in the principles of internationally recognized standards to ensure scientific integrity.

Foundational Principles: Ensuring Method Accuracy and Precision

The goal of any quantitative method is accuracy, a concept that, under the International Organization for Standardization (ISO) 5725 standard, is comprised of two key components: trueness and precision .[6][7][8]

  • Trueness refers to the closeness of the average of a large series of test results to an accepted reference value. It is a measure of systematic error or bias.[6][7]

  • Precision refers to the closeness of agreement between independent test results. It is a measure of random error and is further subdivided into:[6]

    • Repeatability (sr): Precision under conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.[9]

    • Reproducibility (sR): Precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment.[6][9]

An ILC is the definitive way to assess the reproducibility of a method, providing a realistic picture of how a method performs across the wider scientific community. The design and interpretation of such studies are governed by harmonized protocols, such as those developed by IUPAC and AOAC INTERNATIONAL, which provide a framework for ensuring the statistical validity of the results.[10][11][12][13]

Designing the Inter-Laboratory Comparison for this compound

A successful ILC requires careful planning from sample preparation to data analysis. This section outlines a robust design for comparing common methods used to quantify this compound.

Test Material and Homogeneity

The cornerstone of any ILC is the provision of identical, homogeneous test material to all participating laboratories. For this study, a commercially available white wine will be used as the base matrix.

  • Preparation: A single batch of wine is spiked with a certified reference standard of this compound to a target concentration of 15 µg/L. The spiked wine is then thoroughly mixed and aliquoted into sealed, inert vials under a nitrogen headspace to prevent degradation and analyte loss.

  • Homogeneity and Stability Testing: Before distribution, a subset of samples is analyzed by the coordinating laboratory to confirm sample homogeneity and stability over the timeframe of the study, as recommended by IUPAC guidelines.[11]

Participating Laboratories and Assigned Methods

A minimum of 10 laboratories should be recruited to ensure statistical power.[14] Participants will be divided into two groups based on their available instrumentation and expertise, each assigned a different analytical methodology.

  • Method A: Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

  • Method B: Headspace Solid-Phase Microextraction with Gas Chromatography-Flame Ionization Detection (HS-SPME-GC-FID)

This comparison allows for an evaluation of the more universal, but potentially less precise, FID detector against the highly specific and sensitive MS detector.[2][15][16]

The Analytical Challenge: Causality Behind Method Choices

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like esters.[2] The choice of sample introduction and detection is critical and driven by the analytical requirements.

  • HS-SPME: Headspace Solid-Phase Microextraction is a solvent-free sample preparation technique ideal for volatile analytes in complex matrices.[17][18] By exposing a coated fiber to the headspace above the sample, it extracts and concentrates analytes, avoiding non-volatile matrix components that could interfere with the analysis.[18][19] This minimizes matrix effects, a common challenge in food and beverage analysis.[2]

  • GC-MS: This is considered a "gold standard" for the identification of volatile compounds.[16] The mass spectrometer provides structural information, resulting in a highly specific "fingerprint" of the analyte, which is crucial for unambiguous identification in a complex mixture of flavor compounds.[15][20]

  • GC-FID: The Flame Ionization Detector is robust and offers a wide linear range for quantification. While it does not provide structural confirmation, it is a cost-effective and reliable detector when the identity of the target analyte is already known and chromatographically resolved.

The workflow for this ILC is visualized in the diagram below.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation SamplePrep Spike Wine Matrix with This compound Homogeneity Verify Homogeneity & Stability (ISO 5725) SamplePrep->Homogeneity Distribution Distribute Blind Samples to Participating Labs Homogeneity->Distribution LabA Group A Labs (n=5) Method: HS-SPME-GC-MS Distribution->LabA LabB Group B Labs (n=5) Method: HS-SPME-GC-FID Distribution->LabB DataSubmission Submit Quantitative Results & QC Data to Coordinator LabA->DataSubmission LabB->DataSubmission Stats Statistical Analysis (z-scores, Cochran's C, Grubbs' Test) DataSubmission->Stats Performance Assess Method Performance: Reproducibility (sR) & Trueness Stats->Performance Report Publish Comparison Guide & Recommendations Performance->Report

Caption: Workflow for the Inter-Laboratory Comparison Study.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the protocols provided to participants must be detailed and include internal validation steps. Below is the standardized protocol for Method A.

Protocol: Quantification using HS-SPME-GC-MS

1. Materials & Reagents:

  • Test Sample (as received).

  • Internal Standard (IS): d4-Ethyl Butyrate (1 mg/mL in methanol).

  • Sodium Chloride (NaCl), analytical grade.

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

2. Sample Preparation & Extraction:

  • Pipette 10.0 mL of the wine sample into a 20 mL headspace vial.

  • Add 3.0 g of NaCl. Causality: Salting-out increases the volatility of the analyte, improving its partitioning into the headspace and enhancing sensitivity.[19]

  • Spike the sample with 10 µL of the internal standard solution (final concentration ~10 µg/L). Causality: An IS is crucial to correct for variations in extraction efficiency, injection volume, and instrument response, which is a major source of error in VOC analysis.[21]

  • Immediately seal the vial.

  • Incubate the vial at 40°C for 15 minutes with agitation.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C. Causality: This fiber type is effective for a broad range of volatile compounds and is commonly used in flavor analysis.[18]

3. GC-MS Analysis:

  • Injector: 250°C, splitless mode for 2 min.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Oven Program: 40°C (hold 2 min), ramp to 180°C at 5°C/min, then to 240°C at 20°C/min (hold 5 min).

  • MS Transfer Line: 240°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Scan mode from m/z 35-350. For quantification, monitor the following ions:

    • This compound: m/z 88 (quantifier), 57, 71 (qualifiers).

    • d4-Ethyl Butyrate (IS): m/z 92 (quantifier).

4. Calibration & Quantification:

  • Prepare a 6-point calibration curve in a blank wine matrix (0, 2, 5, 10, 20, 50 µg/L) using the same procedure.

  • Calculate the concentration based on the ratio of the analyte peak area to the internal standard peak area.

Data Analysis and Interpretation

Upon receiving results from all labs, the coordinating body performs a rigorous statistical analysis.

1. Outlier Removal: Cochran's C test is used to identify laboratories with significantly higher intra-laboratory variance (poor repeatability), and Grubbs' test is used to identify laboratories with extreme mean values. 2. Performance Scoring: The performance of each laboratory is assessed using a z-score, calculated as: z = (x - X) / σ_pt Where x is the laboratory's result, X is the assigned value (the consensus mean of all labs), and σ_pt is the standard deviation for proficiency assessment.

  • |z| ≤ 2 is considered satisfactory.[22]

  • 2 < |z| < 3 is a warning signal.

  • |z| ≥ 3 is unsatisfactory.[23]

Hypothetical Results and Comparison

The following tables summarize hypothetical (but realistic) data from the ILC.

Table 1: Summary of Reported Concentrations and Performance Scores

Laboratory IDMethodReported Conc. (µg/L)z-scoreAssessment
Lab-01GC-MS15.20.21Satisfactory
Lab-02GC-MS14.8-0.21Satisfactory
Lab-03GC-MS16.11.16Satisfactory
Lab-04GC-MS13.9-1.16Satisfactory
Lab-05GC-MS15.00.00Satisfactory
--- --- --- --- ---
Lab-06GC-FID16.51.58Satisfactory
Lab-07GC-FID13.5-1.58Satisfactory
Lab-08GC-FID17.82.95Warning
Lab-09GC-FID12.9-2.21Warning
Lab-10GC-FID15.50.53Satisfactory

Assigned Value (Consensus Mean) = 15.0 µg/L; Standard Deviation for Proficiency Assessment (σ_pt) = 0.95 µg/L

Table 2: Comparison of Method Performance Parameters (based on ISO 5725)

ParameterMethod A (GC-MS)Method B (GC-FID)Interpretation
Mean Value (µg/L)15.015.2Both methods show good trueness relative to the consensus mean.
Repeatability (sr)0.450.85GC-MS demonstrates superior within-lab precision.
Reproducibility (sR)0.892.15GC-MS shows significantly better between-lab agreement.
Relative sR (%) 5.9% 14.1% The variability for GC-FID is more than double that of GC-MS.
Analysis of Results

The data clearly indicates that while both methods can provide results close to the true value (good trueness), the HS-SPME-GC-MS method (Method A) exhibits significantly better precision and reproducibility . The lower reproducibility standard deviation (sR) for GC-MS suggests it is a more robust and transferable method, less susceptible to variations between laboratories. The higher variability in the GC-FID results could be due to co-eluting matrix components that are not chromatographically resolved, leading to integration errors that would not affect the highly specific MS detector.

The diagram below illustrates the decision process for selecting a suitable quantification method based on analytical needs.

G Start Start: Need to Quantify This compound Confirm Is Unambiguous Compound ID Required? Start->Confirm Matrix Is the Sample Matrix Complex (e.g., Wine, Juice)? Confirm->Matrix No GCMS Recommended Method: HS-SPME-GC-MS Confirm->GCMS Yes HighThroughput Is High Throughput/ Lower Instrument Cost a Priority? Matrix->HighThroughput No Matrix->GCMS Yes GCFID Acceptable Method: HS-SPME-GC-FID (with caution) HighThroughput->GCFID Yes Reconsider Re-evaluate Method: Potential for Inaccurate Results HighThroughput->Reconsider No

Caption: Decision Tree for Analytical Method Selection.

Conclusion and Recommendations

This inter-laboratory comparison demonstrates that for the quantification of this compound in a complex beverage matrix, HS-SPME-GC-MS is the superior methodology . It provides greater precision, reproducibility, and trustworthiness due to the specificity of the mass spectrometric detector.

Recommendations for Researchers and Drug Development Professionals:

  • Prioritize GC-MS for Method Validation: When developing and validating new methods for volatile impurities or active pharmaceutical ingredients with similar characteristics, GC-MS should be the preferred technique to ensure low variability and high confidence in the data.

  • Mandate Internal Standards: Regardless of the detector used, the inclusion of a suitable internal standard is non-negotiable for correcting analytical variability.

  • Participate in Proficiency Testing: Regular participation in proficiency testing schemes is a critical component of a laboratory's quality assurance system. It provides an objective assessment of performance and helps identify areas for improvement.[4][23]

By adhering to these principles and selecting the appropriate, validated methodology, laboratories can ensure the delivery of accurate and reliable data, which is fundamental to scientific integrity and product quality.

References

  • ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization. [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (2022). MDPI. [Link]

  • GC-MS: A Key Tool for Flavor and Fragrance Analysis. (2024). Technology Networks. [Link]

  • Gas chromatography–mass spectrometry. Wikipedia. [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. (2012). AOAC INTERNATIONAL. [Link]

  • GC-O-MS technique and its applications in food flavor analysis. (2018). PubMed. [Link]

  • Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. (2024). Research and Reviews: Journal of Food and Dairy Technology. [Link]

  • ISO 5725-2:1994 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization. [Link]

  • Harmonised guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). (2002). Pure and Applied Chemistry. [Link]

  • PROTOCOL FOR THE DESIGN, CONDUCT AND INTERPRETATION OF METHOD-PERFORMANCE STUDIES: REVISED 1994. (1995). IUPAC. [Link]

  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. (2012). AOAC INTERNATIONAL. [Link]

  • Inter laboratory Comparison 2023 Report. (2024). California Air Resources Board. [Link]

  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures. (2011). AOAC INTERNATIONAL. [Link]

  • Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. CORE. [Link]

  • What is a proficiency testing (PTP) / interlaboratory comparison (ILC)? CompaLab. [Link]

  • Quality control in quantification of volatile organic compounds analysed by thermal desorption-gas chromatography-mass spectrometry. (2007). ResearchGate. [Link]

  • Importance of Proficiency Testing/Interlaboratory Comparison. (2016). ILSI India. [Link]

  • isobutyl 2-methyl butyrate, 2445-67-2. The Good Scents Company. [Link]

  • Optimization of Calibration Strategies for the Quantification of Volatile Compounds in Virgin Olive Oil. (2022). MDPI. [Link]

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A Comparative Guide to the Olfactory Detection Thresholds of Iso-Butyl-2-Methylbutyrate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

The Significance of Chirality in Olfaction

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of molecules called enantiomers.[1] These enantiomers, designated as (R)- and (S)-forms, possess identical physical and chemical properties in an achiral environment. However, the olfactory system, with its chiral protein receptors, can often differentiate between enantiomers, leading to distinct odor perceptions and detection thresholds.[2][3] This discrimination is fundamental to the flavor and fragrance industry, where the specific sensory profile of a chiral ingredient is of utmost importance. The interaction between a chiral odorant and an olfactory receptor is a complex process that can result in one enantiomer eliciting a strong response, while the other may be perceived as weaker, having a different character, or even being odorless.[2][3]

Comparative Olfactory Thresholds of Structurally Related Chiral Esters

To illustrate the potential differences in olfactory detection thresholds between the enantiomers of iso-butyl-2-methylbutyrate, we will examine experimental data for the structurally related compound, ethyl 2-methylbutanoate, and other chiral esters. These compounds share the same chiral center at the second carbon of the butanoate chain, making them relevant models.

CompoundEnantiomerOdor DescriptionOlfactory Detection Threshold (in water)
Ethyl 2-methylbutanoate (R)-(-)-enantiomerFruity, caprylic, with a medical-phenolic note.10 ppb
(S)-(+)-enantiomerFresh fruity, apple-like, ethereal, and sweet.0.006 ppb
Ethyl 2-hydroxy-4-methylpentanoate (R)-enantiomer-126 µg/L (in hydroalcoholic solution)
(S)-enantiomer-55 µg/L (in hydroalcoholic solution)
Ethyl 2-hydroxy-3-methylbutanoate (R)-enantiomer-4 µg/L
(S)-enantiomer-1.5 µg/L

Data compiled from Leffingwell & Associates and research articles.[4][5][6]

The data clearly demonstrates that enantiomers can exhibit significantly different olfactory detection thresholds. For ethyl 2-methylbutanoate, the (S)-enantiomer is detectable at a concentration over 1600 times lower than the (R)-enantiomer, and it also possesses a more desirable "apple-like" aroma.[6] Similarly, the enantiomers of the hydroxy-esters show a two- to three-fold difference in their detection thresholds.[4][5] These examples underscore the critical need for enantioselective analysis in flavor and fragrance research. Based on these findings, it is highly probable that the (R)- and (S)-enantiomers of this compound also possess distinct olfactory detection thresholds and sensory profiles.

Experimental Protocol for Determining Olfactory Detection Thresholds of Chiral Esters

The following protocol outlines a robust methodology for the synthesis, separation, and sensory analysis of the enantiomers of this compound. This self-validating system ensures the generation of accurate and reproducible data.

Part 1: Synthesis of (R)- and (S)-Iso-Butyl-2-Methylbutyrate

The first step is to obtain the individual, optically pure enantiomers. This can be achieved through either enantioselective synthesis or resolution of a racemic mixture.

Method 1: Enantioselective Synthesis

Asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst can produce either the (R)- or (S)-enantiomer of 2-methylbutanoic acid with high enantiomeric excess.[7] The resulting chiral acid can then be esterified with isobutyl alcohol under standard Fischer esterification conditions to yield the desired enantiomer of this compound.

Method 2: Enzymatic Resolution

Lipases are highly effective catalysts for the kinetic resolution of racemic 2-methylbutanoic acid or its esters.[8][9] For instance, lipase from Rhizomucor miehei can be used to selectively esterify one enantiomer of racemic 2-methylbutanoic acid with isobutyl alcohol in an organic solvent, leaving the other enantiomer unreacted. The resulting ester and unreacted acid can then be separated by standard chromatographic techniques.

Part 2: Chiral Gas Chromatography-Olfactometry (GC-O) Analysis

Gas chromatography-olfactometry (GC-O) is the cornerstone technique for determining the odor detection threshold of volatile compounds.[10][11] For chiral analysis, a specialized chiral capillary column is required.[1][12]

Step-by-Step GC-O Protocol:

  • Instrument Setup:

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an olfactory detection port (ODP).

    • Chiral Capillary Column: A cyclodextrin-based chiral stationary phase, such as a derivatized β- or γ-cyclodextrin column, is essential for the separation of the enantiomers.[12]

    • The GC effluent is split between the FID and the ODP, typically in a 1:1 or 1:2 ratio.

  • Sample Preparation:

    • Prepare a stock solution of each enantiomer in a suitable solvent (e.g., ethanol or diethyl ether).

    • Create a series of dilutions of each enantiomer, typically in descending order of magnitude (e.g., 1000, 100, 10, 1, 0.1, 0.01 ng/µL).

  • GC-O Analysis:

    • Inject the highest concentration of one enantiomer onto the GC system.

    • A trained sensory panelist sniffs the effluent at the ODP and records the retention time and odor description of any detected aroma.

    • The FID signal is recorded simultaneously to confirm the presence and retention time of the compound.

    • Sequentially inject the dilutions in descending order of concentration until the panelist can no longer detect the odor.

    • The lowest concentration at which the odor is reliably detected is recorded as the detection threshold.

    • Repeat the process for the other enantiomer.

    • It is crucial to randomize the order of sample presentation to avoid bias.

  • Data Analysis:

    • The olfactory detection threshold is typically expressed as the concentration of the analyte in the injected sample (e.g., in ng/µL) or as the amount of substance reaching the detector (e.g., in ng).

    • Statistical analysis of the data from multiple panelists should be performed to determine a panel threshold.

G cluster_synthesis Synthesis & Purification cluster_gco GC-O Analysis racemic Racemic this compound chiral_sep Chiral Separation (e.g., Preparative Chiral HPLC) racemic->chiral_sep r_enantiomer (R)-Iso-Butyl-2-Methylbutyrate chiral_sep->r_enantiomer s_enantiomer (S)-Iso-Butyl-2-Methylbutyrate chiral_sep->s_enantiomer sample_prep Serial Dilutions of (R) and (S) Enantiomers r_enantiomer->sample_prep s_enantiomer->sample_prep gc_injection GC Injection sample_prep->gc_injection chiral_column Chiral GC Column gc_injection->chiral_column splitter Effluent Splitter chiral_column->splitter fid Flame Ionization Detector (FID) splitter->fid odp Olfactory Detection Port (ODP) splitter->odp data_acq Data Acquisition fid->data_acq sensory_eval Sensory Evaluation odp->sensory_eval threshold_det Threshold Determination data_acq->threshold_det sensory_eval->threshold_det

Sources

A Comparative Guide to Isobutyl 2-Methylbutyrate and Other Branched-Chain Esters: Properties, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The structural subtleties of organic molecules often govern their macroscopic functions, a principle vividly illustrated by the family of branched-chain esters. These volatile compounds are cornerstones of the flavor and fragrance industries and are gaining traction in novel applications such as next-generation biofuels. This guide provides a comprehensive comparative analysis of isobutyl 2-methylbutyrate, a prominent ester known for its pleasant fruity aroma, against other structurally related branched-chain esters. We will dissect their physicochemical properties, detail robust experimental protocols for their synthesis and analysis, and compare their performance based on empirical data, providing an authoritative resource for the scientific community.

The Molecular Architecture of Function: An Introduction to Branched-Chain Esters

Esters are defined by the R-COO-R' functional group, and their sensory characteristics are profoundly influenced by the size and shape of the "R" and "R'" alkyl groups. The introduction of branching in these carbon chains creates steric effects that alter intermolecular forces, leading to distinct changes in volatility, viscosity, and, most notably, aroma.[1][2] Isobutyl 2-methylbutyrate (2-methylpropyl 2-methylbutanoate), with its characteristic sweet, apple-like fragrance, serves as an ideal reference point for exploring this chemical class.[3][4] This guide will compare it with other commercially significant esters to illuminate the structure-function relationships that are critical for targeted product development.

Foundational Physicochemical Properties: The Basis for Application

An ester's utility is fundamentally linked to its physical properties. Parameters such as boiling point and vapor pressure dictate volatility, which is crucial for aroma release, while density and solubility affect its behavior in formulations.[2][5]

Table 1: Comparative Physicochemical Properties of Selected Branched-Chain Esters

EsterMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³ @ 20°C)Refractive Index (@ 20°C)
Isobutyl 2-methylbutyrateC₉H₁₈O₂158.24155-156~0.861.403 - 1.409[6]
Ethyl IsovalerateC₇H₁₄O₂130.18~135~0.866~1.401
Isoamyl AcetateC₇H₁₄O₂130.18~142~0.876~1.400
Isobutyl ButyrateC₈H₁₆O₂144.21157~0.86~1.403

Note: Values are aggregated from various sources and may vary with experimental conditions.

The data reveals that while isobutyl 2-methylbutyrate and isobutyl butyrate have similar boiling points, their aroma profiles differ significantly due to the branching on the acid moiety in the former. This underscores the subtle structural changes that sensory perception is attuned to.

Synthesis and Verification: A Self-Validating Experimental Workflow

The reliable synthesis and rigorous characterization of esters are paramount for reproducible research and development. Fischer-Speier esterification remains a robust and widely used method for this purpose.

Detailed Protocol: Synthesis of Isobutyl 2-Methylbutyrate

Objective: To synthesize high-purity isobutyl 2-methylbutyrate from 2-methylbutyric acid and isobutanol.

Causality Statement: This protocol employs an excess of the alcohol and the continuous removal of water to drive the reaction equilibrium toward the product, in accordance with Le Chatelier's principle, thereby maximizing yield. The acid catalyst is neutralized during the workup to prevent product degradation and ensure long-term stability.

Materials:

  • 2-Methylbutyric acid (1.0 mol)

  • Isobutanol (1.2 mol, 20% excess)

  • Concentrated Sulfuric Acid (H₂SO₄, ~2 mL, catalyst)

  • Toluene (~40 mL, for azeotropic water removal)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, and fractional distillation setup.

Procedure:

  • Reaction Setup: Charge a 500 mL round-bottom flask with 2-methylbutyric acid, isobutanol, toluene, and a magnetic stir bar.

  • Catalysis: Slowly add the concentrated sulfuric acid while stirring.

  • Esterification: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a gentle reflux. Water will be collected in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (approx. 2-4 hours).

  • Neutralization: Cool the reaction mixture. Transfer it to a separatory funnel and carefully wash with 100 mL of 5% NaHCO₃ solution to neutralize the sulfuric acid and any unreacted carboxylic acid. Vent frequently to release CO₂.

  • Aqueous Wash: Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄.

  • Purification: Decant the dried ester solution and purify via fractional distillation under atmospheric pressure. Collect the fraction boiling at 155-156 °C.

Workflow Visualization: Synthesis and Purification

G cluster_reaction Esterification cluster_purification Workup & Purification reactants 2-Methylbutyric Acid + Isobutanol + H₂SO₄ (cat.) reflux Reflux with Dean-Stark Trap reactants->reflux Collect H₂O crude Crude Ester Mixture reflux->crude wash 1. Wash (NaHCO₃) 2. Wash (H₂O, Brine) crude->wash dry Dry (MgSO₄) wash->dry distill Fractional Distillation dry->distill product Pure Isobutyl 2-Methylbutyrate distill->product

Caption: Workflow for the synthesis and purification of isobutyl 2-methylbutyrate.

Protocol: Analytical Verification by GC-MS

Objective: To confirm the structural identity and assess the purity of the synthesized ester.

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for analyzing volatile compounds.[7] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification.[8][9]

Procedure:

  • Sample Preparation: Prepare a 100 ppm solution of the distilled product in a high-purity solvent like hexane or dichloromethane.

  • Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Analysis: The purity is determined by the relative peak area of the main component in the total ion chromatogram (TIC).[10] The identity is confirmed by matching the acquired mass spectrum against a reference library (e.g., NIST).

Logic Diagram: GC-MS Analysis Pathway

Sample Ester Sample in Volatile Solvent GC Gas Chromatograph (Separation by Boiling Point & Polarity) Sample->GC Injection MS Mass Spectrometer (Ionization & Fragmentation) GC->MS Elution Data Data System (TIC & Mass Spectrum) MS->Data Detection

Caption: The logical pathway of sample analysis via Gas Chromatography-Mass Spectrometry.

Comparative Performance in Key Applications

The selection of an ester is driven by its performance, which varies significantly based on its structure.

Flavor & Fragrance: A Sensory Profile Comparison

In the flavor and fragrance industry, human perception is the ultimate measure of performance. Sensory analysis, conducted by trained panels, is used to create a detailed profile of an aroma.[11][12][13]

Table 2: Comparative Sensory Profiles of Branched-Chain Esters

EsterPrimary Aroma DescriptorsSecondary NotesApplication Context
Isobutyl 2-methylbutyrateSweet, Fruity, Apple[3]Apricot, TropicalUsed for ripe apple and general fruity notes in beverages and perfumes.[14]
Ethyl IsovalerateFruity, Green ApplePineapple, Tutti-FruttiPotent, often used for apple and other fruit flavors; cheese nuances at high concentrations.
Isoamyl AcetateBanana, PearSweet, Solvent-likeThe quintessential "banana" aroma, widely used in food and fragrance.
Isobutyl ButyrateSweet, Fruity, ButteryRum, PineappleProvides a creamy, buttery, and fruity profile, distinct from its isomers.[15]
Emerging Applications: Potential as Biofuels

Branched-chain esters are being investigated as additives or replacements for traditional biodiesel (fatty acid methyl esters, FAMEs).[16] Branching can disrupt the crystal lattice formation at low temperatures, thereby improving cold-flow properties like the pour point.[17] However, this structural complexity can also lead to an increase in viscosity.[18] Studies have shown that while branched esters can depress the cloud point and pour point of biodiesel blends, high concentrations may be needed, and viscosity limits must be considered.[16]

Conclusion: A Structurally-Informed Approach to Selection

This guide demonstrates that Isobutyl 2-methylbutyrate and its branched-chain counterparts are not interchangeable commodities but rather precision molecules with distinct characteristics. The choice between them requires a deep understanding of their physicochemical properties and performance profiles. Isobutyl 2-methylbutyrate offers a unique apple and apricot character, while esters like isoamyl acetate provide a powerful and specific banana note. For emerging applications like biofuels, the benefits of improved cold-flow properties from branching must be balanced against potential increases in viscosity. The robust, self-validating protocols for synthesis and analysis provided here equip researchers with the tools to confidently produce, verify, and apply these versatile compounds to advance their scientific and developmental objectives.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Iso-Butyl-2-Methylbutyrate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of Iso-Butyl-2-Methylbutyrate, a common flavoring and fragrance agent. As laboratory professionals, it is our collective responsibility to ensure that our work not only advances scientific discovery but also upholds the highest standards of safety and environmental stewardship. This document moves beyond a simple checklist, offering a causal understanding of the necessary protocols to foster a culture of safety and compliance in your laboratory.

Understanding the Compound: this compound

This compound (CAS No. 2445-67-2) is an ester recognized for its fruity aroma.[1] While widely used, its chemical properties necessitate careful management, particularly concerning its flammability. The Globally Harmonized System (GHS) classifies it as a Flammable Liquid, Category 3, signifying that it is a flammable liquid and vapor.[2][3] This classification is a critical determinant in its handling and disposal procedures.

Key Physical and Chemical Properties

A thorough understanding of a chemical's properties is the foundation of its safe management. The following table summarizes the key characteristics of this compound:

PropertyValueSource
CAS Number 2445-67-2[2][3][4]
Molecular Formula C9H18O2[2]
Molecular Weight 158.24 g/mol [2]
Appearance Colorless clear liquid[5]
Flash Point 48.89 °C (120.00 °F)[5]
GHS Classification Flammable Liquid, Category 3[2][3]

Pre-Disposal Handling and Storage: A Proactive Approach to Safety

Proper disposal begins long before the waste container is full. Adherence to correct handling and storage protocols minimizes risks and ensures a smooth disposal process.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to wear appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of vapors.[1] This includes:

  • Safety glasses or goggles: To protect against splashes.

  • Chemical-resistant gloves: To prevent skin contact.

  • Laboratory coat: To protect clothing and skin.

  • Proper ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1]

Storage of Waste this compound

Waste this compound must be stored in a manner that mitigates its flammability hazard. Key storage considerations in line with OSHA guidelines include:

  • Approved Containers: Use only approved containers for flammable liquid waste.[6][7] These containers should be properly sealed to prevent leaks and vapor escape.[8]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Segregation: Store waste this compound away from incompatible materials, particularly strong oxidizing agents.[9]

  • Designated Storage Area: Flammable liquid waste should be stored in a designated, well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1][7][10] OSHA regulations specify limits on the quantity of flammable liquids that can be stored outside of a dedicated flammable storage cabinet.[11][12] For instance, no more than 25 gallons of flammable liquids should be stored in a room outside of an approved storage cabinet.[11][12]

  • Fire Safety: Ensure that at least one portable fire extinguisher with a rating of not less than 20-B units is located within a reasonable distance of the storage area.[6][11]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[8] The following protocol outlines a compliant and safe disposal workflow.

Step 1: Waste Determination

The first step in proper hazardous waste management is to correctly identify the waste.[13] As this compound is a flammable liquid, it is classified as a hazardous waste due to its ignitability characteristic.[8]

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

For laboratories generating small quantities of hazardous waste, the concept of a Satellite Accumulation Area (SAA) is crucial. An SAA allows for the collection of hazardous waste at or near the point of generation. Key requirements for an SAA include:

  • The waste container must be under the control of the operator of the process generating the waste.

  • Containers must be kept closed except when adding or removing waste.[8]

  • The container must be marked with the words "Hazardous Waste" and an identification of the contents.

Step 3: Transfer to a Central Accumulation Area (CAA)

Once the volume of waste in an SAA exceeds the regulatory limits, or when the container is full, it must be moved to a Central Accumulation Area (CAA) within a specified timeframe. The CAA is a designated area for the storage of hazardous waste before it is transported off-site for disposal.

Step 4: Arranging for Professional Disposal

It is imperative to engage a licensed and reputable hazardous waste disposal company.[13][14] These companies have the expertise and permits to transport, treat, and dispose of chemical waste in accordance with all federal, state, and local regulations. The recommended disposal method for flammable liquids like this compound is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[14]

The following diagram illustrates the workflow for the proper disposal of this compound:

G cluster_lab Laboratory Operations cluster_facility Facility Waste Management cluster_disposal External Disposal A Waste Generation (this compound) B Collection in Labeled, Approved Container A->B I Documentation & Record Keeping A->I C Storage in Satellite Accumulation Area (SAA) B->C D Transfer to Central Accumulation Area (CAA) C->D E Segregated Storage (Flammable Liquids) D->E D->I F Licensed Hazardous Waste Transporter E->F G Approved Treatment, Storage, and Disposal Facility (TSDF) F->G F->I H Incineration G->H

Caption: Workflow for the proper disposal of this compound.

Spill Management: Immediate and Effective Response

In the event of a spill, a prompt and appropriate response is critical to mitigate hazards.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Control Ignition Sources: Immediately eliminate all sources of ignition, including open flames, sparks, and hot surfaces.[3]

  • Contain the Spill: Use a non-combustible absorbent material such as sand, diatomite, or universal binders to contain and absorb the spilled liquid.[3] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a regulatory obligation but a professional responsibility. By understanding the chemical's properties, adhering to established protocols for handling and storage, and partnering with certified disposal experts, we can ensure the safety of our laboratories and the protection of our environment. This guide serves as a foundational resource for your laboratory's chemical safety program, empowering you to manage this and other chemical reagents with the confidence and competence that defines scientific excellence.

References

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids.
  • Occupational Safety and Health Administration. (n.d.). Safe Handling of Flammable & Combustible Liquids.
  • U.S. Hazmat Rentals. (2024, April 23). What is the OSHA Regulation for Flammable Storage?.
  • U.S. Hazmat Rentals. (2024, May 6). OSHA Flammable Storage Requirements.
  • U.S. Hazmat Rentals. (n.d.). Osha requirements for storing flammable liquids.
  • National Center for Biotechnology Information. (n.d.). Isobutyl 2-methylbutyrate. PubChem.
  • Chemical Bull Pvt. Ltd. (n.d.). Isobutyl-2-methyl Butyrate.
  • The Good Scents Company. (n.d.). isobutyl 2-methyl butyrate.
  • Advanced Biotech. (2025, January 24). Safety Data Sheet.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • CDH Fine Chemical. (n.d.). ISO BUTYL BUTYRATE CAS NO 539-90-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • National Center for Biotechnology Information. (n.d.). Isobutyl 2-methylbutyrate, (R)-. PubChem.
  • Parchem. (n.d.). Isobutyl 2 Methyl Butyrate (Cas 2445-67-2).
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • National Center for Biotechnology Information. (n.d.). Butyl 2-methyl butyrate. PubChem.
  • Sigma-Aldrich. (2025, October 24). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Vigon. (2015, November 25). 501787 ISOPROPYL 2-METHYL BUTYRATE SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Arkansas State University. (n.d.). Hazardous Waste Management.
  • ChemicalBook. (2025, October 25). Butyl 2-methylbutyrate - Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2021, December 10). Safety Data Sheet: Methyl 2-methylbutyrate.

Sources

Personal protective equipment for handling Iso-Butyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Iso-Butyl-2-Methylbutyrate

A Senior Application Scientist's Procedural Handbook for Laboratory Safety and Chemical Handling

This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS: 2445-67-2) in a laboratory setting. The following procedural, step-by-step guidance is designed to ensure the safety of researchers, scientists, and drug development professionals. By moving beyond a simple checklist and explaining the causality behind each recommendation, this document aims to build a deep, trusting foundation in laboratory safety and chemical handling.

Hazard Identification and Risk Assessment: Understanding this compound

Before any handling of this compound, a thorough understanding of its properties and associated hazards is paramount. This initial assessment forms the basis for all subsequent safety protocols.

This compound is primarily classified as a flammable liquid.[1][2] While it has a relatively low acute toxicity and is not considered a primary skin or eye irritant, its flammability presents a significant risk if not handled correctly.[1] The vapor can form explosive mixtures with air, necessitating stringent control of ignition sources.[3][4]

Property Value Source
CAS Number 2445-67-2[1]
Molecular Formula C9H18O2[2]
Appearance Colorless clear liquid[5]
Flash Point 49 °C (120.2 °F) - 52 °C[1][6]
Flammability Flammable Liquid (Category 3)[2][4]
Water Solubility Not miscible or difficult to mix[1]
Oral LD50 (Rabbit) 7,422 mg/kg[1]
Dermal LD50 (Rabbit) >5,000 mg/kg[1]
Primary Irritant Effect No irritant effect on skin or eyes[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following recommendations are based on a comprehensive risk assessment of its chemical and physical properties.

Primary Engineering Controls: The First Line of Defense

Before relying on PPE, always prioritize engineering controls to minimize exposure.

  • Ventilation: Work in a well-ventilated area. For procedures with a higher risk of vapor generation, a chemical fume hood is recommended.[7][8]

  • Ignition Source Control: All equipment used when handling the product must be grounded.[9] Use explosion-proof electrical, ventilating, and lighting equipment.[1][3] Keep away from heat, sparks, open flames, and other ignition sources.[1][4]

Essential Personal Protective Equipment

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear safety glasses with side shields or goggles to protect against splashes.[9]

  • Hand Protection: Wear protective gloves.[1][7] The glove material must be impermeable and resistant to the product. Due to a lack of specific testing data for this chemical, it is advisable to consult the glove manufacturer's resistance charts for esters. Nitrile or neoprene gloves are often a suitable choice for initial screening.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in situations with a higher risk of splashing, consider a chemically resistant apron.[9]

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if ventilation is inadequate or if there is a potential for high vapor concentrations, a NIOSH/MSHA-approved respirator should be worn.[9]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise plan for the handling, storage, and disposal of this compound is essential for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Confirm that the work area is well-ventilated and free of ignition sources.

  • Dispensing: When transferring the chemical, use spark-proof tools and ground and bond containers.[8] Avoid inhaling vapors.[7]

  • Post-Handling: Wash hands thoroughly after handling, before breaks, and at the end of work.[1] Remove any contaminated clothing immediately.[1]

Storage Plan
  • Store in a cool, dry, and well-ventilated area away from sources of ignition.[7]

  • Keep containers tightly closed in a properly labeled container.[4][9]

  • Store in a designated flammables area.[8]

Spill Response
  • Immediate Action: In the event of a spill, immediately evacuate unnecessary personnel and eliminate all ignition sources.[10]

  • Containment: For small spills, absorb with an inert material such as sand, diatomite, or universal binders.[1] For larger spills, dike the area to prevent spreading.[8]

  • Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal.[10][11] Clean the affected area thoroughly.

  • Ventilation: Ensure adequate ventilation during and after the cleanup process.

Disposal Plan
  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][10]

  • This material and its container must be disposed of as hazardous waste.[10][12]

  • Do not allow the product to enter sewers, surface water, or ground water, as it is slightly hazardous to aquatic life.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering & Work Practice Controls Start Identify Chemical: This compound Properties Review Chemical Properties: - Flammable Liquid - Low Acute Toxicity - Non-irritant Start->Properties EyeProtection Eye Protection: Safety Glasses with Side Shields or Goggles Properties->EyeProtection Splash Hazard HandProtection Hand Protection: Impermeable Chemical-Resistant Gloves Properties->HandProtection Direct Contact BodyProtection Body Protection: Laboratory Coat Properties->BodyProtection General Protection RespiratoryProtection Respiratory Protection: Generally Not Required with Good Ventilation Properties->RespiratoryProtection Low Inhalation Hazard Ventilation Ensure Adequate Ventilation (Fume Hood for High Vapor Risk) Properties->Ventilation Flammable Vapors IgnitionControl Control Ignition Sources: - Ground Equipment - No Open Flames Properties->IgnitionControl Flammable Liquid

Caption: Decision workflow for PPE selection based on hazard assessment.

References

  • Advanced Biotech. (2025-01-24). Safety Data Sheet: Isobutyl 2-Methyl Butyrate natural. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyl 2-methylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025-08-30). isobutyl 2-methyl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl 2-methyl butyrate. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyl 2-methylbutyrate, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Isobutyl isobutyrate, 99% (gc). Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl butyrate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.